Product packaging for 6-Amino-6-oxohexanoic acid(Cat. No.:CAS No. 334-25-8)

6-Amino-6-oxohexanoic acid

Cat. No.: B1215147
CAS No.: 334-25-8
M. Wt: 145.16 g/mol
InChI Key: NOIZJQMZRULFFO-UHFFFAOYSA-N
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Description

Adipamic acid is the monoamide of adipic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B1215147 6-Amino-6-oxohexanoic acid CAS No. 334-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-6-oxohexanoic acid
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InChI

InChI=1S/C6H11NO3/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H2,7,8)(H,9,10)
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InChI Key

NOIZJQMZRULFFO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
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DSSTOX Substance ID

DTXSID40955025
Record name 6-Hydroxy-6-iminohexanoic acid
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Molecular Weight

145.16 g/mol
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CAS No.

334-25-8
Record name 6-Amino-6-oxohexanoic acid
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Record name Adipamic acid
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Record name 6-Hydroxy-6-iminohexanoic acid
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Record name 5-carbamoylpentanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-6-oxohexanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-6-oxohexanoic acid, also known as adipamic acid, is the monoamide derivative of the dicarboxylic acid, adipic acid. This bifunctional molecule, possessing both a carboxylic acid and an amide group, holds significant potential in various scientific and industrial domains, particularly in polymer chemistry and drug development. Its structure allows it to act as a versatile building block and a linker, bridging different molecular entities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

The unique chemical architecture of this compound, with a flexible aliphatic chain and terminal functional groups of differing polarity, dictates its physical and chemical behavior. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₃[1][2]
Molecular Weight 145.16 g/mol [1][2]
CAS Number 334-25-8[1][2]
Melting Point 159 - 160 °C[1]
Boiling Point 412.4 ± 28.0 °C at 760 mmHg (Predicted)
Density 1.2 ± 0.1 g/cm³ (Predicted)
pKa (Predicted values for similar structures suggest the carboxylic acid pKa would be around 4-5)
Solubility Expected to be soluble in water and polar organic solvents.
Topological Polar Surface Area (TPSA) 80.39 Ų[2]
LogP 0.1167[2]

Synthesis of this compound

The synthesis of this compound can be approached through the selective mono-amidation of its precursor, adipic acid. Adipic acid is a readily available industrial chemical, primarily produced through the oxidation of a mixture of cyclohexanone and cyclohexanol.[3][4] The direct conversion of a dicarboxylic acid to a monoamide requires careful control of reaction conditions to prevent the formation of the diamide.

A plausible synthetic route involves the activation of one of the carboxylic acid groups of adipic acid, followed by reaction with an ammonia source.

G Adipic_Acid Adipic Acid Monoactivated_Intermediate Mono-activated Intermediate Adipic_Acid->Monoactivated_Intermediate 1. Activation Activating_Agent Activating Agent (e.g., SOCl₂, DCC) Activating_Agent->Monoactivated_Intermediate 6-Amino-6-oxohexanoic_Acid This compound Monoactivated_Intermediate->6-Amino-6-oxohexanoic_Acid 2. Amination Ammonia Ammonia (NH₃) Ammonia->6-Amino-6-oxohexanoic_Acid

Figure 1: General synthetic scheme for this compound.

Experimental Protocol: Selective Mono-amidation of Adipic Acid (Representative)

This protocol is a representative procedure based on general methods for the selective mono-amidation of dicarboxylic acids and should be optimized for specific laboratory conditions.

  • Protection of one carboxylic acid group (optional but recommended for selectivity):

    • Dissolve adipic acid in a suitable solvent (e.g., methanol).

    • Add one equivalent of a protecting group precursor (e.g., benzyl alcohol with an acid catalyst) and heat to form the mono-ester.

    • Purify the mono-ester of adipic acid by chromatography.

  • Activation of the free carboxylic acid group:

    • Dissolve the mono-ester of adipic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • Cool the solution in an ice bath.

    • Slowly add one equivalent of an activating agent (e.g., thionyl chloride or a carbodiimide like DCC).

    • Stir the reaction mixture at low temperature for 1-2 hours.

  • Amination:

    • Introduce ammonia gas into the reaction mixture or add a solution of ammonia in a suitable solvent.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Deprotection and Workup:

    • If a protecting group was used, deprotect the ester (e.g., through hydrogenation for a benzyl ester).

    • Acidify the reaction mixture to protonate the carboxylate.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or chromatography to obtain this compound.

Chemical Reactivity and Key Reactions

This compound possesses two key functional groups that dictate its reactivity:

  • Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, and reduction to an alcohol. The presence of the amide group on the other end of the molecule allows for the synthesis of hetero-bifunctional molecules.

  • Amide: The amide group is generally less reactive than the carboxylic acid. It can be hydrolyzed under acidic or basic conditions to yield adipic acid.

The interplay of these two functional groups allows this compound to be a valuable intermediate in the synthesis of more complex molecules.

G cluster_0 Reactions of the Carboxylic Acid Group cluster_1 Reactions of the Amide Group Start This compound Ester Ester Derivative Start->Ester Esterification (R-OH, H⁺) Acid_Chloride Acid Chloride Derivative Start->Acid_Chloride Acyl Halogenation (SOCl₂) Alcohol Amino-alcohol Derivative Start->Alcohol Reduction (e.g., LiAlH₄) Start2 This compound Adipic_Acid Adipic Acid Start2->Adipic_Acid Hydrolysis (H⁺ or OH⁻, H₂O)

Figure 2: Key reaction pathways for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the hexanoic acid backbone. The protons alpha to the carbonyl groups will be the most deshielded. The amide protons will appear as a broad signal, and the carboxylic acid proton will be a broad singlet at a high chemical shift, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (amide and carboxylic acid), with the carboxylic acid carbon typically appearing at a slightly higher chemical shift. The methylene carbons will have signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will be characterized by the presence of strong absorption bands corresponding to both the carboxylic acid and amide functional groups.[5][6][7][8]

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid) 3300 - 2500Very broad band due to hydrogen bonding.
N-H (Amide) ~3350 and ~3180Two bands for a primary amide.
C=O (Carboxylic Acid) ~1710Strong and sharp.
C=O (Amide I band) ~1650Strong and sharp.
N-H bend (Amide II band) ~1620
C-O (Carboxylic Acid) 1320 - 1210

Mass Spectrometry (MS):

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight.[9][10][11][12] Common fragmentation patterns for aliphatic amides include α-cleavage and McLafferty rearrangement. The presence of the carboxylic acid group will also influence the fragmentation, with potential loss of water and carbon monoxide.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it an attractive molecule for applications in drug discovery and development, particularly as a linker molecule.[2][3][13][14]

  • Bifunctional Linkers: In the design of complex therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), linkers play a crucial role in connecting the targeting moiety to the therapeutic payload. The carboxylic acid and amide groups of this compound can be selectively functionalized to attach to different molecular components. The flexible aliphatic chain can provide spatial separation between the conjugated molecules, which can be critical for their biological activity.

  • Peptide and Peptidomimetic Synthesis: Amino acids with extended side chains are often incorporated into peptides to modify their structure and properties. This compound can be used as a non-proteinogenic amino acid to introduce a flexible, hydrophilic spacer into a peptide sequence. This can influence the peptide's conformation, solubility, and pharmacokinetic profile.

  • Scaffold for Combinatorial Chemistry: The two distinct functional groups of this compound provide orthogonal handles for the synthesis of small molecule libraries. By systematically varying the substituents on the carboxylic acid and amide groups, a diverse range of compounds can be generated for screening in drug discovery programs.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its safety profile can be inferred from its parent compound, adipic acid, and the related 6-aminohexanoic acid.[4][15][16][17][18]

  • General Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. Ingestion may cause gastrointestinal irritation.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a bifunctional molecule with a promising chemical profile for applications in materials science and drug discovery. Its synthesis from the readily available precursor, adipic acid, and the presence of two distinct and reactive functional groups make it a versatile building block. While detailed experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on well-understood chemical principles and data from closely related compounds. As the demand for sophisticated molecular linkers and building blocks in pharmaceutical and materials research continues to grow, the utility of this compound is likely to become more widely recognized and explored.

References

A Technical Guide to the Synthesis of 6-Amino-6-oxohexanoic Acid from ε-Caprolactam

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 6-amino-6-oxohexanoic acid, also known as adipic acid monoamide or adipamic acid, starting from ε-caprolactam. Recognizing that a direct single-step conversion is not feasible, this paper outlines a robust and logical three-stage synthetic pathway. The process leverages the hydrolytic ring-opening of caprolactam to yield 6-aminocaproic acid, followed by a challenging oxidation step to produce adipic acid, and culminating in a selective mono-amidation to furnish the target molecule. Each stage is discussed in detail, covering the underlying reaction mechanisms, step-by-step experimental protocols, and critical considerations for purification and characterization. This guide is intended for researchers and chemical development professionals seeking to understand and implement a viable synthetic route from a readily available industrial feedstock to a valuable bifunctional chemical intermediate.

Introduction

The Target Molecule: this compound

This compound (IUPAC name), is a bifunctional organic compound with the chemical formula HOOC-(CH₂)₄-CONH₂. It possesses both a terminal carboxylic acid group and a terminal primary amide group, making it a valuable building block in polymer chemistry and specialty chemical synthesis. Its structure is that of a mono-amide of adipic acid.[1] The presence of two distinct, reactive functional groups allows for selective chemical modifications, opening avenues for the creation of novel polyamides, polyesters, and other complex molecular architectures.

The Starting Material: ε-Caprolactam

ε-Caprolactam (CPL) is a cyclic amide with the formula (CH₂)₅C(O)NH. It is a large-scale industrial chemical produced worldwide, primarily as the monomer for the synthesis of Nylon 6 through a ring-opening polymerization process.[2][3] The global availability and relatively low cost of caprolactam, including from waste nylon streams, make it an attractive starting point for chemical valorization into other high-value intermediates.[4][5]

Strategic Rationale for the Synthetic Pathway

A direct conversion of the cyclic amide in caprolactam to the linear structure of this compound is complicated by the inherent reactivity of the intermediate, 6-aminocaproic acid. The proposed pathway is therefore designed as a sequence of three distinct and controllable stages, each transforming the molecule logically towards the final product. This strategy ensures that each intermediate can be isolated and purified, providing clear validation points and maximizing the overall yield and purity of the final product.

Proposed Synthetic Pathway: A Three-Stage Approach

The conversion of ε-caprolactam to this compound is most effectively achieved through the following three-stage process:

  • Stage 1: Hydrolysis. Ring-opening of ε-caprolactam to form 6-aminocaproic acid.

  • Stage 2: Oxidation. Conversion of the terminal amino group of 6-aminocaproic acid into a carboxylic acid, yielding adipic acid.

  • Stage 3: Selective Mono-amidation. Reaction of adipic acid to selectively form an amide at one of the two carboxylic acid positions.

Synthesis_Workflow cluster_0 Overall Process Caprolactam ε-Caprolactam ACA 6-Aminocaproic Acid Caprolactam->ACA Stage 1: Hydrolysis Adipic Adipic Acid ACA->Adipic Stage 2: Oxidation Target This compound Adipic->Target Stage 3: Mono-amidation

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Hydrolytic Ring-Opening of ε-Caprolactam

The first and most critical step is the cleavage of the amide bond within the caprolactam ring to produce the linear amino acid, 6-aminocaproic acid. This is a classic hydrolysis reaction, typically performed under acidic conditions to ensure complete conversion.[6][7]

Mechanistic Insights: Acid-Catalyzed Hydrolysis

The reaction is initiated by water, but the mechanism is significantly accelerated by acid.[8][9] The process involves the protonation of the carbonyl oxygen of the amide, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amino group as a leaving group results in the ring opening. The generated carboxyl group effectively catalyzes the hydrolysis of further caprolactam molecules.[8]

Hydrolysis_Mechanism cluster_mech Acid-Catalyzed Hydrolysis of Caprolactam Caprolactam Caprolactam + H₃O⁺ Protonated Protonated Caprolactam Caprolactam->Protonated Protonation Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O (Nucleophilic Attack) Opened Ring-Opened Intermediate Tetrahedral->Opened Proton Transfer Product 6-Aminocaproic Acid Opened->Product Ring Cleavage

Caption: Simplified mechanism of acid-catalyzed caprolactam hydrolysis.

Experimental Protocol: Acid Hydrolysis of ε-Caprolactam

This protocol is adapted from established literature procedures for caprolactam hydrolysis.[10][11]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
ε-Caprolactam113.1650.0 g0.44
Concentrated HCl (37%)36.4645 mL0.54
Deionized Water18.02150 mL-
Activated Carbon (Norit)-~2 g-
Anion Exchange Resin-As required-

Procedure:

  • Reaction Setup: To a 500 mL round-bottomed flask equipped with a reflux condenser, add 50.0 g (0.44 mol) of ε-caprolactam.

  • Acid Addition: In a separate beaker, carefully prepare the acid solution by adding 45 mL of concentrated hydrochloric acid to 150 mL of deionized water. Add this solution to the flask containing the caprolactam.

  • Hydrolysis: Heat the mixture to reflux using a heating mantle. Maintain a gentle boil for 1-2 hours. The reaction progress can be monitored by TLC until the caprolactam spot disappears.

  • Decolorization: Cool the resulting yellow solution to room temperature. Add approximately 2 g of activated carbon (Norit), and swirl the mixture for 5-10 minutes to decolorize the solution.

  • Filtration & Concentration: Filter the mixture through Celite or filter paper to remove the activated carbon. Transfer the filtrate to a round-bottomed flask and evaporate the solvent to dryness under reduced pressure on a rotary evaporator to obtain crude 6-aminocaproic acid hydrochloride as a solid.[10]

Product Isolation and Characterization (6-Aminocaproic Acid)

The crude hydrochloride salt can be converted to the free amino acid by dissolving it in a minimal amount of water and passing it through a column packed with a suitable anion exchange resin (e.g., Amberlite IR-4B).[10] The eluent is collected and evaporated to yield pure 6-aminocaproic acid.

  • Expected Yield: >90%

  • Appearance: White crystalline solid

  • Characterization: NMR spectroscopy (¹H and ¹³C), FT-IR (presence of amine and carboxylic acid stretches), and melting point analysis.

Stage 2: Oxidation of 6-Aminocaproic Acid to Adipic Acid

This stage is the most chemically demanding step of the synthesis. It requires the oxidation of the primary amine group to a carboxylic acid group without degrading the rest of the aliphatic chain. While various methods exist for the synthesis of adipic acid, its production from amino acids is less common. Strong oxidizing agents are typically required.[12]

Causality of Oxidant Selection

The conversion of a terminal amino group to a carboxylic acid in the presence of an existing carboxylic acid is a significant challenge. The process often involves harsh conditions. Nitric acid oxidation, a common industrial method for producing adipic acid from cyclohexanol/cyclohexanone mixtures, serves as a reference point for the type of oxidative power needed.[12] This choice is based on the necessity to completely break down the C-N bond and form a C=O bond, a transformation that milder oxidants cannot achieve.

CAUTION: Working with strong oxidizing agents like nitric acid is extremely hazardous and must be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Experimental Protocol: Oxidation to Adipic Acid

Note: This is a conceptual protocol. The specific conditions, including temperature, concentration of acid, and reaction time, must be carefully optimized in a laboratory setting.

  • Reaction Setup: In a flask designed for corrosive and oxidative reactions, dissolve 6-aminocaproic acid in an excess of aqueous nitric acid (e.g., 50-60%).

  • Reaction: Gently heat the reaction mixture. The reaction is highly exothermic and will evolve large volumes of nitrogen oxides (NOx), which are toxic and must be scrubbed.

  • Workup: After the reaction is complete (as determined by monitoring the disappearance of the starting material), the mixture is cooled, often in an ice bath, to crystallize the adipic acid product.

  • Purification: The crude adipic acid is collected by filtration, washed with cold water to remove residual nitric acid, and then recrystallized from hot water to achieve high purity.

Purification and Characterization of Adipic Acid
  • Expected Yield: Variable, highly dependent on optimized conditions.

  • Appearance: White crystalline solid.

  • Characterization: Melting point (152.1 °C), ¹H and ¹³C NMR, and titration to determine purity and equivalent weight.

Stage 3: Selective Mono-amidation of Adipic Acid

The final stage involves converting one of the two identical carboxylic acid groups of adipic acid into a primary amide. The primary challenge is achieving mono-substitution and avoiding the formation of the diamide (adipamide).

The Challenge of Selectivity

Since both carboxylic acid groups on adipic acid are chemically equivalent, reacting it directly with an aminating agent (like ammonia) will typically produce a mixture of starting material, the desired mono-amide, and the undesired diamide. To achieve selectivity, one must either use a statistical approach (e.g., using a sub-stoichiometric amount of the activating agent) or a strategy involving an intermediate that favors mono-reaction.

Mechanistic Approach: Intermediate-Mediated Amidation

A reliable strategy involves converting adipic acid into a more reactive intermediate, such as an acid chloride or an anhydride, and then reacting this intermediate with ammonia under controlled conditions. For instance, reacting adipic acid to form a cyclic anhydride (adipic anhydride) is not feasible due to ring strain. A more practical approach is the partial conversion to a mono-ester or mono-acid chloride, followed by amidation.[13]

Experimental Protocol: Synthesis via Mono-ester Intermediate
  • Mono-esterification: React adipic acid with an excess of an alcohol (e.g., methanol) with an acid catalyst, but stop the reaction before it proceeds to completion to obtain a mixture rich in the mono-ester. The mono-ester (methyl 6-carboxyhexanoate) can be separated from adipic acid and the di-ester by chromatography or fractional distillation.

  • Activation: Convert the remaining free carboxylic acid group of the mono-ester into a more reactive species, such as an acid chloride, using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: React the resulting acid chloride-ester with an excess of aqueous or gaseous ammonia at low temperature. The ammonia will selectively attack the highly reactive acid chloride.

  • Hydrolysis: Finally, hydrolyze the ester group under basic or acidic conditions to reveal the carboxylic acid, yielding the final product, this compound.

Purification and Characterization of this compound

The final product can be purified by recrystallization.

  • Appearance: White solid.

  • Melting Point: 159-160 °C.[14]

  • Analytical Data:

    • ¹H NMR: Will show characteristic peaks for the aliphatic chain protons, with distinct signals for protons adjacent to the carboxylic acid and amide groups.

    • ¹³C NMR: Will show distinct carbonyl signals for the carboxylic acid (~175-180 ppm) and the amide (~170-175 ppm).

    • FT-IR (cm⁻¹): Broad O-H stretch (~3300-2500), N-H stretches (~3400 and ~3200), C=O stretch (acid, ~1700), and C=O stretch (amide I, ~1650).

    • Mass Spectrometry: To confirm the molecular weight (145.16 g/mol ).

Conclusion and Future Outlook

This guide details a viable, albeit challenging, three-stage synthesis for converting industrial-grade ε-caprolactam into the valuable bifunctional intermediate this compound. The pathway relies on a sequence of well-understood chemical transformations: hydrolysis, oxidation, and selective amidation. While the oxidation and selective amidation stages present significant experimental hurdles that require careful optimization, the overall strategy is chemically sound. Future research should focus on developing greener and more selective catalytic methods, particularly for the oxidation of 6-aminocaproic acid and the mono-amidation of adipic acid, to enhance the industrial viability and environmental sustainability of this process.

References

An In-depth Technical Guide to 6-Amino-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 6-Amino-6-oxohexanoic acid, a compound of interest in various scientific domains. From its fundamental identifiers to its potential applications, this document synthesizes critical information to support research and development endeavors.

Core Identification: CAS Number and Nomenclature

This compound is registered under the CAS Number 334-25-8 .[1] This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) and is crucial for unambiguous identification in databases and scientific literature.

The compound is also known by several synonyms, the most common of which is Adipamic acid .[1][2] A comprehensive list of its various names is provided in the table below to facilitate literature and database searches.

Table 1: Synonyms and Identifiers for this compound
Systematic Name This compound
CAS Number 334-25-8[1]
Common Synonym Adipamic acid[1][2]
Other Names 5-Carbamoylpentanoic acid[1]
ÁCIDO 6-AMINO-6-OXO-HEXANOICO[3]
6-AMINO-6-OXO-HEXANSÄURE[3]
Molecular Formula C6H11NO3[1][2]
Molecular Weight 145.16 g/mol [1][2]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its application in experimental settings. Key properties are summarized in the following table.

Table 2: Physicochemical Data of this compound
Property Value
Molecular Formula C6H11NO3[1][2]
Molecular Weight 145.16 g/mol [1][2]
Appearance White crystalline powder (inferred from adipic acid)
Melting Point 159 - 160°C[4]
Topological Polar Surface Area (TPSA) 80.4 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 5[3]
pKa 4.63 (at 25°C)[3]

Synthesis and Manufacturing

While the industrial synthesis of the precursor, adipic acid, is well-established, the specific laboratory-scale synthesis of this compound (Adipamic acid) typically involves the partial amidation of adipic acid or its derivatives.

Conceptual Synthesis Workflow

A common conceptual approach involves the reaction of adipic anhydride with ammonia. This method provides a more direct route to the monoamide compared to the direct amidation of adipic acid, which can lead to the formation of the diamide as a significant byproduct.

G Adipic_Acid Adipic Acid Dehydration Dehydration (e.g., Acetic Anhydride) Adipic_Acid->Dehydration Adipic_Anhydride Adipic Anhydride Dehydration->Adipic_Anhydride Ammonolysis Ammonolysis (Aqueous Ammonia) Adipic_Anhydride->Ammonolysis Product This compound Ammonolysis->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Laboratory Synthesis Protocol

This protocol is a generalized representation and should be optimized for specific laboratory conditions.

  • Preparation of Adipic Anhydride: Adipic acid is refluxed with an excess of a dehydrating agent, such as acetic anhydride, for several hours. The excess acetic anhydride and acetic acid byproduct are then removed under reduced pressure to yield crude adipic anhydride.

  • Ammonolysis: The crude adipic anhydride is slowly added to a stirred, cooled solution of aqueous ammonia. The reaction is highly exothermic and the temperature should be carefully controlled to prevent the formation of byproducts.

  • Isolation and Purification: The reaction mixture is acidified to precipitate the this compound. The crude product is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Applications in Research and Drug Development

While much of the literature focuses on its precursor, adipic acid, this compound and its derivatives hold potential in several areas of research and drug development.

Role as a Pharmaceutical Intermediate and Excipient

Adipic acid, the precursor to adipamic acid, is utilized in the pharmaceutical industry as an excipient in controlled-release tablet formulations.[5][6][7][8] It helps in achieving pH-independent release for both weakly basic and acidic drugs.[5][7] Adipic acid has also been incorporated into polymeric coatings of hydrophilic monolithic systems to modulate the intragel pH, leading to a zero-order release of hydrophilic drugs.[7][8] This suggests that this compound, with its additional functional group, could be explored for similar or modified-release applications.

Potential in Medicinal Chemistry

The bifunctional nature of this compound, possessing both a carboxylic acid and an amide group, makes it a valuable building block in medicinal chemistry. It can be used in the synthesis of more complex molecules, including peptide mimetics and as a linker to connect different pharmacophores. While direct biological activity of this compound is not extensively documented, a related compound, 6-amino-4-oxohexanoic acid, has shown potential antioxidant and anti-inflammatory properties in preliminary studies.[9]

Analytical Characterization

Accurate analytical characterization is essential for confirming the identity and purity of this compound. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic peaks for the protons on the aliphatic chain and the amide group.

    • ¹³C NMR: Would reveal distinct signals for the carbonyl carbons of the carboxylic acid and amide groups, as well as the carbons in the aliphatic backbone.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern could provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide functional groups.

Commercial Availability

This compound is available from several chemical suppliers. Researchers can procure this compound from vendors such as ChemScene, Synchem, Aaronchem, Arctom, and through platforms like Sigma-Aldrich which lists various suppliers.[1][2][12][13][14][15]

References

"spectroscopic data of 6-Amino-6-oxohexanoic acid (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Amino-6-oxohexanoic Acid

Foreword: A Structural Elucidation Blueprint

In modern drug development and materials science, the unambiguous characterization of molecular structure is the bedrock upon which all further research is built. For a molecule like this compound (also known as adipamic acid), which incorporates both a carboxylic acid and a primary amide, a multi-faceted spectroscopic approach is not just recommended, but essential. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to illuminate the why—the rationale behind the experimental protocols and the logic that connects a spectral feature to a specific structural element. The methodologies described are robust, self-validating, and grounded in authoritative principles of analytical chemistry. We will construct a complete spectroscopic profile of this compound, providing researchers with a definitive reference for its identification and characterization.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₁₁NO₃, Molar Mass: 145.16 g/mol ) is a bifunctional molecule featuring a six-carbon aliphatic chain.[1] One terminus is a carboxylic acid, while the other is a primary amide. This structure is a derivative of the dicarboxylic acid, adipic acid, where one carboxyl group is converted to an amide. Understanding this structure is key to predicting and interpreting its spectral data.

The following sections will detail the expected outcomes from three core analytical techniques: NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and MS for determining mass and fragmentation patterns.

Caption: Structure of this compound with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, we can confirm the entire carbon-hydrogen framework.

Expertise & Rationale: Experimental Choices

For a polar molecule like this compound, the choice of solvent is critical. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices due to the molecule's polarity. However, using D₂O will result in the exchange of labile protons (the -COOH and -NH₂ protons) with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can be a useful diagnostic tool. To observe these protons, a non-protic polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred choice. The following interpretation assumes the use of DMSO-d₆ to allow for the observation of all protons.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

start Sample Dissolved in DMSO-d6 + TMS nmr Place in NMR Spectrometer (≥400 MHz) start->nmr h1_acq Acquire 1D ¹H Spectrum (16-32 scans) nmr->h1_acq c13_acq Acquire ¹³C Spectrum (≥1024 scans) nmr->c13_acq process Fourier Transform, Phase & Baseline Correction h1_acq->process c13_acq->process analyze Spectral Analysis & Structure Confirmation process->analyze

Caption: Workflow for NMR data acquisition and analysis.

Data Interpretation: Predicted Spectra

The interpretation relies on established chemical shift principles for aliphatic chains modified by electron-withdrawing carbonyl groups.[2][3] Data from the closely related 6-aminohexanoic acid provides a strong baseline for the aliphatic chain signals.[4]

¹H NMR (400 MHz, DMSO-d₆)

Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignment Rationale
Hᵃ (-COOH)~12.0broad singlet1HHighly deshielded acidic proton.
Hᵇ (-NH₂)~7.2, ~6.8two broad singlets2HAmide protons, often non-equivalent due to restricted C-N bond rotation.
H² (-CH₂-)~2.18triplet2HAdjacent to the electron-withdrawing carboxylic acid carbonyl group (C¹).
H⁵ (-CH₂-)~2.05triplet2HAdjacent to the electron-withdrawing amide carbonyl group (C⁶).
H³, H⁴ (-CH₂-)~1.50, ~1.35multiplets4HCentral methylene protons, less deshielded and likely overlapping.

¹³C NMR (100 MHz, DMSO-d₆)

Carbon LabelPredicted δ (ppm)Assignment Rationale
C¹ (-COOH)~174.5Carboxylic acid carbonyl carbon, highly deshielded.[5]
C⁶ (-CONH₂)~173.0Amide carbonyl carbon, slightly less deshielded than the carboxylic acid.[5]
~35.5Alpha-carbon to the carboxylic acid.
C⁵~34.0Alpha-carbon to the amide.
~28.5Beta-carbon from the amide.
C⁴~25.0Beta-carbon from the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of specific bonds. For this compound, we expect to see characteristic absorptions for the carboxylic acid and the primary amide.

Expertise & Rationale: Experimental Choices

The Attenuated Total Reflectance (ATR) technique is the modern standard for acquiring IR spectra of solid samples. It requires minimal sample preparation and provides high-quality, reproducible data compared to older methods like KBr pellets. The spectrum of a solid will show broad hydrogen-bonding features, which are highly diagnostic for this molecule.

Experimental Protocol: ATR-IR Acquisition
  • Sample Preparation: Ensure the sample is dry. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Data Interpretation: Predicted Spectrum

The spectrum will be dominated by features from the two functional groups. The presence of extensive hydrogen bonding in the solid state will cause a significant broadening of the O-H and N-H stretching bands.[6]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 2400Strong, Very BroadO-H stretch (H-bonded)Carboxylic Acid
~3350, ~3180Medium, BroadN-H stretch (asymmetric & symmetric)Primary Amide
~1700Strong, SharpC=O stretchCarboxylic Acid (dimer)
~1660Strong, SharpC=O stretch (Amide I band)Primary Amide
~1630MediumN-H bend (Amide II band)Primary Amide
~1410MediumC-O-H bendCarboxylic Acid
~1250StrongC-O stretchCarboxylic Acid
2950 - 2850MediumC-H stretchAliphatic Chain

The broad O-H stretch from the carboxylic acid often overlaps with the N-H stretches, creating a complex, broad absorption feature above 2400 cm⁻¹.[7] The two distinct, strong carbonyl peaks around 1700 cm⁻¹ and 1660 cm⁻¹ are a key diagnostic feature for confirming the presence of both the carboxylic acid and amide groups.[2][6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is the ideal technique for a polar, non-volatile molecule like this compound, as it can be analyzed directly from solution.

Expertise & Rationale: Experimental Choices

ESI can be run in either positive or negative ion mode.

  • Positive Mode ([M+H]⁺): The molecule can be protonated at the amide oxygen or, more likely, the amide nitrogen.

  • Negative Mode ([M-H]⁻): The acidic carboxylic acid proton is easily lost, making this a very sensitive mode for this compound.

Running in both modes provides complementary information and increases confidence in the identification of the molecular ion. High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) is essential for determining the exact molecular formula.

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or a water/acetonitrile mixture. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition (Full Scan):

    • Acquire data in both positive and negative ion modes.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • MS/MS Acquisition (Fragmentation):

    • Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion.

    • Apply collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

    • Acquire the spectrum of the resulting product ions.

cluster_workflow Mass Spectrometry Workflow prep Prepare Dilute Solution (e.g., in Methanol) infuse Infuse into ESI Source prep->infuse ionize Electrospray Ionization (+/- Mode) infuse->ionize ms1 Full Scan MS (Detect [M+H]⁺ or [M-H]⁻) ionize->ms1 select Isolate Precursor Ion ms1->select cid Collision-Induced Dissociation (CID) select->cid ms2 MS/MS Scan (Detect Fragment Ions) cid->ms2

Caption: General workflow for ESI-MS and MS/MS analysis.

Data Interpretation: Predicted Mass Spectrum

The molecular weight of C₆H₁₁NO₃ is 145.16.

  • Full Scan (Positive Mode): Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 146.08 .

  • Full Scan (Negative Mode): Expect a strong signal for the deprotonated molecule [M-H]⁻ at m/z 144.06 .

Predicted MS/MS Fragmentation ([M+H]⁺, m/z 146)

Fragmentation will likely occur via the loss of small, stable neutral molecules.[8][9]

Fragment m/zLossProposed Structure
129.05-NH₃ (17)Loss of ammonia from the protonated amide.
128.07-H₂O (18)Loss of water from the protonated carboxylic acid.
100.07-HCOOH (46)Loss of formic acid from the carboxylic acid end.

The loss of ammonia and water are very common fragmentation pathways for molecules containing amides and carboxylic acids, respectively. These key fragments provide strong evidence for the presence of both functional groups.

Conclusion: A Unified Spectroscopic Signature

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR confirms the C-H framework and atom connectivity. IR spectroscopy provides rapid and unambiguous identification of the critical carboxylic acid and primary amide functional groups. Finally, high-resolution mass spectrometry validates the molecular formula and reveals characteristic fragmentation patterns that corroborate the assigned structure. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this molecule in their work.

References

"crystal structure of methyl 6-amino-6-oxohexanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of Methyl 6-amino-6-oxohexanoate

Authored by: A Senior Application Scientist

This guide offers a comprehensive examination of the single-crystal X-ray structure of methyl 6-amino-6-oxohexanoate, C₇H₁₃NO₃. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and detailed structural analysis of this important adipic acid derivative. We will explore the nuanced interplay of intermolecular forces that govern its solid-state architecture, providing field-proven insights into the causality behind the experimental methodologies.

Introduction: Context and Significance

Methyl 6-amino-6-oxohexanoate is a mono-amide, mono-ester derivative of adipic acid. While derivatives of adipic acid are fundamental to the polymer industry, particularly in the synthesis of nylon-based materials, this specific compound also serves as a valuable starting material for the synthesis of various heterocyclic compounds.[1][2] Understanding its three-dimensional structure is paramount for predicting its reactivity, physical properties, and potential for polymorphism or co-crystal formation. This guide provides a detailed crystallographic analysis, elucidating the molecular conformation and the intricate hydrogen bonding network that defines its crystal packing.

Synthesis and Single-Crystal Growth

The successful determination of a crystal structure is critically dependent on the quality of the single crystal. This begins with the synthesis of the pure compound followed by a meticulous crystallization process.

Synthetic Pathways

While the crystals used for the definitive structural analysis were obtained as a byproduct of a cyclization reaction, methyl 6-amino-6-oxohexanoate can be prepared more directly through established synthetic routes.[1] These include the reaction of the corresponding acid chloride (methyl 5-(chloroformyl)pentanoate) with ammonia or the partial hydrolysis of the relevant nitrile (methyl 6-cyanohexanoate).[1] The choice of method depends on starting material availability and desired scale, with each route offering distinct advantages in terms of yield and purification strategy.

Experimental Protocol: Crystallization via Slow Evaporation

High-quality crystals suitable for X-ray diffraction were obtained from a solution of the compound in methanol.[1] The method of slow evaporation is a cornerstone of crystallization, and its success hinges on allowing molecules to self-assemble into a highly ordered lattice with minimal defects.

Protocol:

  • Solution Preparation: Dissolve a small quantity of purified methyl 6-amino-6-oxohexanoate in a minimal volume of methanol at room temperature to create a near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, unusable crystals.

  • Evaporation: Cover the vial with a cap, but do not seal it completely. Instead, pierce the cap with a needle or use a loose-fitting lid. This allows the solvent to evaporate slowly over several days.

  • Crystal Harvest: Once colorless, well-defined crystals have formed, carefully decant the remaining solvent and gently dry the crystals before mounting for analysis.

Causality of Protocol Choices:

  • Solvent Choice (Methanol): The compound exhibits good solubility in methanol, a relatively volatile solvent. This balance is key; the solvent must be a good enough solvent to dissolve the compound but volatile enough to evaporate at a controlled rate.

  • Slow Evaporation: Rapid evaporation causes the solution to become supersaturated too quickly, leading to rapid, uncontrolled precipitation and the formation of polycrystalline powder. A slow, controlled rate ensures that molecules have sufficient time to orient themselves correctly as they deposit onto the growing crystal face, resulting in a well-ordered single crystal.

X-ray Diffraction and Structure Determination

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. The following workflow outlines the process from data collection to the final refined structure.

Workflow for Single-Crystal X-ray Diffraction

workflow A Crystal Mounting B Mount on Diffractometer A->B C Data Collection (150 K, Cu Kα radiation) B->C D Data Reduction (Integration, Scaling) C->D E Structure Solution (e.g., SIR92) D->E F Structure Refinement (e.g., CRYSTALS) E->F G Final Structural Model (CIF File) F->G packing cluster_dimer R₂²(8) Amide Dimer cluster_chain C(4) Chain mol1 N-H··· C=O Molecule A mol2 N-H··· C=O Molecule B (Inversion Center) mol1:n->mol2:o H-Bond 1 mol2:n->mol1:o H-Bond 1 mol3 N-H··· C=O Molecule C mol2:n->mol3:o H-Bond 2

References

A Technical Guide to the Solubility of 6-Amino-6-oxohexanoic Acid in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient or lead compound is a critical physicochemical parameter that profoundly influences its behavior in both biological and synthetic systems. Poor solubility can impede formulation, reduce bioavailability, and generate unreliable data in preclinical assays. This guide provides a comprehensive technical overview of the solubility characteristics of 6-amino-6-oxohexanoic acid (also known as Adipamic acid). While specific, experimentally-derived quantitative solubility data for this compound is not extensively published, this document synthesizes the foundational principles governing its solubility. We present a theoretical framework based on its molecular structure, detail the anticipated effects of pH and solvent polarity, and provide a validated, step-by-step experimental protocol for the definitive determination of its thermodynamic solubility. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and a practical methodology for evaluating the solubility of this and similar molecules.

Introduction and Physicochemical Profile

This compound is a derivative of adipic acid, characterized by a six-carbon aliphatic chain terminated by a carboxylic acid group at one end and an amide group at the other. This bifunctional nature imparts specific chemical properties that are crucial for its application and behavior. Understanding its solubility is paramount for applications ranging from synthetic reaction design to formulation development in the pharmaceutical industry. Low solubility can lead to challenges in handling, purification, and achieving desired concentrations for in vitro and in vivo studies.[1]

The molecular structure, with its capacity for hydrogen bonding via both the amide and carboxylic acid moieties, alongside a flexible hydrocarbon chain, suggests a nuanced solubility profile. Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₁₁NO₃ [2]
Molecular Weight 145.16 g/mol [3]
Melting Point 159 - 160 °C [2]
pKa (predicted) 4.63 (for the carboxylic acid) [4]
LogP (predicted) -0.91 [2]

| Appearance | Solid |[4] |

The predicted LogP value of -0.91 indicates a hydrophilic nature, suggesting a preference for aqueous environments over non-polar lipid phases.[2] The pKa of the carboxylic acid group is critical, as it dictates the molecule's ionization state in response to changes in environmental pH.[4]

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its functional groups with the solvent. The molecule possesses both a hydrogen bond donor (amide N-H, carboxylic O-H) and acceptor (amide C=O, carboxylic C=O and O-H) sites, making it well-suited for interaction with polar solvents.

The Role of pH and Ionization

For molecules with ionizable functional groups, solubility in aqueous media is profoundly dependent on pH.[5] The carboxylic acid moiety of this compound will exist predominantly in its neutral, protonated form (–COOH) at pH values significantly below its pKa of ~4.63. In this state, its aqueous solubility is limited by the energy required to break the crystal lattice and solvate the neutral molecule.

As the pH of the solution approaches and surpasses the pKa, the carboxylic acid group deprotonates to form the highly polar carboxylate anion (–COO⁻). This negatively charged species can engage in strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.[6] The relationship between the neutral and ionized forms is depicted below.

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) Neutral R-COOH (Less Soluble) Ionized R-COO⁻ (More Soluble) Neutral->Ionized + OH⁻ Ionized->Neutral + H⁺

Caption: pH-dependent ionization of this compound.

Solvent Polarity and Intermolecular Forces

The principle of "like dissolves like" is central to predicting solubility in organic solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. This compound is expected to exhibit its highest solubility in these solvents due to the strong hydrogen bonding interactions with both the amide and carboxylic acid groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors but not donors. While solubility is expected, it may be less than in protic solvents. The compound is known to be slightly soluble in DMSO and methanol.[4]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule. Consequently, the solubility of this compound is predicted to be very low in such solvents.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative solubility data, an experimental approach is necessary. The shake-flask method is widely regarded as the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[7]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The resulting slurry is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the dissolved solute.[8][9] After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear, saturated supernatant is measured using a suitable analytical technique.

Experimental Workflow

The logical flow for a robust solubility determination is outlined below.

G prep 1. Sample Preparation (Add excess solid to solvent) equil 2. Equilibration (Shake at constant temp for 24h) prep->equil Establish Equilibrium sep 3. Phase Separation (Centrifuge or filter) equil->sep Isolate Saturated Solution quant 4. Quantification (Analyze clear supernatant via HPLC-UV) sep->quant Prepare for Analysis calc 5. Calculation (Determine concentration from calibration curve) quant->calc Generate Data

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 6-Amino-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of 6-amino-6-oxohexanoic acid. By synthesizing data from analogous compounds and foundational chemical principles, this document offers field-proven insights into predicting and analyzing the thermal behavior of this and similar molecules, which is critical for applications in pharmaceutical development, materials science, and chemical synthesis.

Introduction: The Significance of Thermal Stability in Bifunctional Molecules

This compound, also known as adipamic acid, is a bifunctional molecule featuring a terminal carboxylic acid and a primary amide. This structure makes it an interesting building block for polymers and a potential metabolite or impurity in pharmaceutical processes involving related compounds like adipic acid or caprolactam. Understanding its thermal stability is paramount for defining safe processing and storage temperatures, predicting degradation products, and ensuring the quality and safety of final products.

The presence of both a carboxylic acid and an amide group on a flexible aliphatic chain suggests a complex thermal decomposition profile. Thermal stress can initiate a variety of reactions, including decarboxylation, deamination, dehydration, and cyclization. The interplay of these pathways dictates the onset of decomposition and the nature of the resulting products.

Predicted Thermal Decomposition Profile

Key Functional Groups and Their Thermal Labile Points
  • Carboxylic Acid Group (-COOH): Aliphatic carboxylic acids are known to undergo decarboxylation (loss of CO₂) upon heating. For dicarboxylic acids like adipic acid, this can lead to the formation of cyclic ketones.

  • Primary Amide Group (-CONH₂): Primary amides can undergo thermal decomposition through several pathways. A common route is dehydration to form a nitrile (-C≡N). The C-N bond can also cleave, leading to the formation of ammonia and a carboxylic acid.

  • Aliphatic Chain (-(CH₂)₄-): The methylene chain is generally the most thermally stable part of the molecule but can undergo fragmentation at higher temperatures.

Proposed Decomposition Pathways

Based on the chemistry of its functional groups, the thermal decomposition of this compound is likely to proceed through one or more of the following pathways:

  • Intramolecular Cyclization: The proximity of the carboxylic acid and amide groups allows for an intramolecular reaction. Upon heating, the molecule can lose a molecule of water to form a cyclic imide, specifically azepane-2,7-dione . This is a highly probable initial decomposition step.

  • Decarboxylation: Similar to adipic acid, this compound can lose a molecule of carbon dioxide from the carboxylic acid end. This would result in the formation of hexanamide .

  • Deamination: The primary amide group can be eliminated as ammonia, leading to the formation of adipic acid .

  • Dehydration of the Amide: The primary amide can lose a molecule of water to form a nitrile, resulting in 5-cyanopentanoic acid .

These primary decomposition products can then undergo further fragmentation at higher temperatures, leading to the formation of smaller volatile molecules such as carbon monoxide, nitrogen oxides, and various hydrocarbons.

Analytical Methodologies for Characterizing Thermal Decomposition

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with evolved gas analysis methods like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This technique is fundamental for determining the onset temperature of decomposition and the number of decomposition steps.

Step-by-Step TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate, typically 10 °C/min.

  • Data Analysis: The resulting TGA curve will plot mass loss versus temperature. The onset of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition stages.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using a nitrogen atmosphere is crucial to study the inherent thermal stability of the molecule without the influence of oxygen, which can lead to complex and less predictable oxidative decomposition pathways.

  • Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to determine melting points, phase transitions, and the enthalpy of decomposition (whether the process is endothermic or exothermic).

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Atmosphere: Purge the cell with an inert gas, such as nitrogen.

  • Temperature Program: Heat the sample at a controlled rate, typically 10 °C/min, through its expected melting and decomposition range.

  • Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. An endothermic peak will indicate melting, while decomposition can be either endothermic or exothermic.

Causality Behind Experimental Choices:

  • Hermetically Sealed Pan: This is important to contain any volatile decomposition products and ensure that the thermal events measured are representative of the bulk sample.

  • Reference Pan: The use of an empty reference pan allows for the accurate measurement of the differential heat flow into the sample.

Evolved Gas Analysis (EGA): TGA-MS and TGA-FTIR

Coupling the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) allows for the identification of the gaseous products evolved during decomposition.[1]

Experimental Workflow:

  • Perform a TGA experiment as described above.

  • The off-gas from the TGA furnace is transferred through a heated transfer line to the MS or FTIR.

  • Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.

  • By correlating the evolution of specific gases with the mass loss steps observed in the TGA, the decomposition pathway can be elucidated.

Causality Behind Experimental Choices:

  • Heated Transfer Line: This is critical to prevent condensation of the evolved gases before they reach the detector, ensuring accurate identification.

  • Simultaneous Analysis: The simultaneous nature of these hyphenated techniques provides a direct link between mass loss and the chemical identity of the evolved products, which is essential for mechanistic studies.

Visualization of Experimental Workflows and Decomposition Pathways

The following diagrams illustrate the logical flow of the analytical process and the proposed decomposition mechanisms.

G cluster_workflow Analytical Workflow A Sample: this compound B TGA Analysis (Mass Loss vs. Temp) A->B C DSC Analysis (Heat Flow vs. Temp) A->C D Evolved Gas Analysis (TGA-MS / TGA-FTIR) B->D E Data Synthesis & Interpretation C->E D->E

Caption: Workflow for Thermal Analysis.

G cluster_products Primary Decomposition Products A This compound B Azepane-2,7-dione A->B - H₂O (Cyclization) C Hexanamide A->C - CO₂ (Decarboxylation) D Adipic Acid A->D - NH₃ (Deamination) E 5-Cyanopentanoic acid A->E - H₂O (Amide Dehydration)

Caption: Proposed Primary Decomposition Pathways.

Data Summary and Interpretation

While specific quantitative data for this compound is not available, the table below presents typical thermal data for related compounds to provide a comparative context.

CompoundMelting Point (°C)Decomposition Onset (°C)Primary Decomposition Products
Adipic Acid ~152~200Cyclopentanone, CO₂, H₂O
Hexanamide ~101>200Nitriles, Ammonia
Glutamine ~185 (decomposes)~185Pyroglutamic acid, NH₃, H₂O[1][3]
Asparagine ~234 (decomposes)~234Succinimide, NH₃, H₂O[1][3]

Interpretation:

  • The decomposition of amino acids with amide side chains, like glutamine and asparagine, occurs at their melting points and involves intramolecular cyclization with the loss of ammonia or water.[1][3] This strongly supports the hypothesis that this compound will also likely undergo cyclization.

  • The decomposition of adipic acid to a cyclic ketone demonstrates the lability of the carboxylic acid group to decarboxylation.

  • The presence of the amide group in this compound is expected to lower its melting point compared to adipic acid due to the disruption of the carboxylic acid dimer hydrogen bonding network.

Conclusion and Future Perspectives

The thermal stability of this compound is governed by the interplay of its carboxylic acid and primary amide functional groups. The most probable decomposition pathways include intramolecular cyclization to form azepane-2,7-dione, decarboxylation to yield hexanamide, deamination to form adipic acid, and dehydration of the amide to produce 5-cyanopentanoic acid.

For drug development professionals and researchers, it is crucial to recognize that thermal degradation can occur at temperatures used in processing and formulation, potentially leading to the formation of impurities with different chemical and pharmacological properties. Therefore, a thorough experimental investigation using the analytical techniques outlined in this guide is essential to establish the precise thermal profile of this compound and any system in which it is a component. Future work should focus on obtaining experimental TGA-MS and DSC data for this compound to validate these proposed pathways and provide quantitative kinetic parameters for its decomposition.

References

The Pivotal Role of 6-Amino-6-oxohexanoic Acid in the Synthesis of Nylon-6: A Deep Dive into Anionic Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Scientists

Abstract

Nylon-6, a cornerstone of the global polymer industry, owes its versatile properties to the elegant and efficient polymerization of its monomer precursor. While ε-caprolactam is widely recognized as the industrial feedstock, its polymerization is initiated by the formation of 6-amino-6-oxohexanoic acid. This guide provides an in-depth exploration of the fundamental role of this compound as the true initiating species in the synthesis of nylon-6. We will dissect the mechanisms of anionic ring-opening polymerization, offer detailed experimental protocols for both laboratory-scale synthesis and characterization, and provide insights into the causality behind critical process parameters. This document is intended for researchers, polymer scientists, and professionals in materials development seeking a comprehensive understanding of nylon-6 synthesis from a mechanistic and practical perspective.

Introduction: The Unsung Hero of Nylon-6 Synthesis

The synthesis of nylon-6 is a classic example of ring-opening polymerization, a process that has been optimized for large-scale industrial production for decades. The primary monomer used is ε-caprolactam, a cyclic amide. However, the direct polymerization of neat, anhydrous ε-caprolactam is kinetically hindered. The crucial first step in the most common industrial processes, including hydrolytic and anionic polymerization, involves the ring-opening of ε-caprolactam to form this compound (also known as aminocaproic acid). This linear molecule, possessing both an amine and a carboxylic acid functional group, is the active initiator for the subsequent polymerization cascade.

Understanding the chemistry and function of this compound is paramount to controlling the polymerization kinetics, molecular weight distribution, and ultimately, the final properties of the nylon-6 polymer. This guide will illuminate the critical role of this often-overlooked monomer.

The Mechanism: Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) of ε-caprolactam is a powerful technique that allows for the rapid synthesis of high molecular weight nylon-6, even at temperatures below the melting point of the polymer. The process relies on a strong base as a catalyst and an N-acylcaprolactam as an initiator. Here, we will delve into the mechanistic details.

The Role of the Catalyst and Initiator

The AROP of ε-caprolactam is a complex process that requires two key components: a catalyst and an initiator.

  • Catalyst: A strong base, such as sodium hydride (NaH) or a Grignard reagent, is used to deprotonate the ε-caprolactam monomer, forming the caprolactam anion. This anion is a potent nucleophile, essential for the propagation steps.

  • Initiator: While the caprolactam anion can initiate polymerization, the process is slow. To accelerate the reaction, an initiator, typically an N-acylcaprolactam, is added. This initiator provides a more reactive site for the initial monomer addition.

The formation of this compound can be seen as the in-situ formation of a precursor to the active initiator in hydrolytic polymerization, which then proceeds through a polycondensation mechanism. In AROP, the mechanism is distinct but equally reliant on a reactive species to begin the chain growth.

Visualizing the Polymerization Pathway

The following diagram illustrates the key steps in the anionic ring-opening polymerization of ε-caprolactam.

AROP_Mechanism cluster_initiation Initiation Phase cluster_propagation Propagation Phase Caprolactam ε-Caprolactam Caprolactam_Anion Caprolactam Anion Caprolactam->Caprolactam_Anion Deprotonation Base Strong Base (e.g., NaH) Base->Caprolactam_Anion Active_Center Active Growth Center Caprolactam_Anion->Active_Center Nucleophilic Attack Initiator N-acylcaprolactam (Initiator) Initiator->Active_Center Growing_Chain Growing Polymer Chain (Nylon-6) Active_Center->Growing_Chain Monomer Addition Monomer_Pool ε-Caprolactam Monomers Monomer_Pool->Growing_Chain Final_Polymer High Molecular Weight Nylon-6 Growing_Chain->Final_Polymer Termination/Quenching

Caption: Anionic Ring-Opening Polymerization of ε-Caprolactam.

Experimental Protocols: From Monomer to Polymer

The following sections provide detailed, step-by-step protocols for the laboratory-scale synthesis and characterization of nylon-6 via anionic ring-opening polymerization.

Synthesis of Nylon-6 via AROP

This protocol describes the synthesis of nylon-6 from ε-caprolactam using sodium hydride as a catalyst and N-acetylcaprolactam as an initiator.

Materials:

  • ε-Caprolactam (high purity, dried under vacuum)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N-acetylcaprolactam

  • Anhydrous toluene

  • Nitrogen gas (high purity)

  • Schlenk line apparatus

  • Magnetic stirrer and hot plate

  • Ice bath

  • Methanol

Procedure:

  • Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen.

  • Monomer Addition: Add 100 g of dried ε-caprolactam to the Schlenk flask.

  • Heating and Melting: Heat the flask to 100 °C under a gentle flow of nitrogen to melt the ε-caprolactam.

  • Catalyst Addition: In a separate glovebox or under a nitrogen blanket, weigh 0.5 g of NaH (60% dispersion) and wash with anhydrous toluene to remove the mineral oil. Carefully add the washed NaH to the molten caprolactam.

  • Initiator Addition: Once the NaH has reacted (cessation of H₂ evolution), add 1.5 g of N-acetylcaprolactam to the reaction mixture.

  • Polymerization: Increase the temperature to 150 °C and maintain for 30-60 minutes. The viscosity of the mixture will increase significantly as polymerization proceeds.

  • Quenching: After the desired time, cool the flask in an ice bath and quench the reaction by slowly adding methanol.

  • Purification: The resulting polymer can be purified by dissolving in formic acid and precipitating in water, followed by thorough washing and drying.

Characterization of Nylon-6

The properties of the synthesized nylon-6 can be characterized using a variety of techniques.

Table 1: Key Characterization Techniques for Nylon-6

TechniqueParameter MeasuredTypical Values for Nylon-6
Differential Scanning Calorimetry (DSC) Melting Temperature (Tₘ), Glass Transition Temperature (T₉)Tₘ: 215-225 °C, T₉: 40-60 °C
Thermogravimetric Analysis (TGA) Thermal Stability, Decomposition TemperatureOnset of decomposition > 350 °C
Gel Permeation Chromatography (GPC) Number Average Molecular Weight (Mₙ), Weight Average Molecular Weight (Mₙ), Polydispersity Index (PDI)Mₙ: 10,000-50,000 g/mol , PDI: 1.5-2.5
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Groups (Amide I and II bands)Amide I: ~1640 cm⁻¹, Amide II: ~1540 cm⁻¹

Causality Behind Experimental Choices

The success of nylon-6 synthesis hinges on careful control of reaction parameters. Here, we discuss the rationale behind these choices.

  • Purity of Monomer: The presence of water in the ε-caprolactam can act as an alternative initiator and a chain transfer agent, leading to a broader molecular weight distribution and lower overall molecular weight. Therefore, drying the monomer is a critical step.

  • Catalyst Concentration: The concentration of the strong base catalyst determines the rate of initiation. A higher catalyst concentration leads to a faster reaction but can also increase the likelihood of side reactions.

  • Initiator-to-Monomer Ratio: This ratio is a key determinant of the final molecular weight of the polymer. A lower initiator-to-monomer ratio will result in higher molecular weight chains.

  • Polymerization Temperature: The temperature must be high enough to keep the monomer and polymer molten but not so high as to induce thermal degradation. The chosen temperature of 150 °C is a balance between these factors.

Workflow for Nylon-6 Synthesis and Characterization

The following diagram outlines the complete workflow from monomer preparation to final polymer characterization.

Nylon6_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis cluster_char Characterization Monomer_Drying Drying of ε-Caprolactam Monomer_Melting Melting of Monomer Monomer_Drying->Monomer_Melting Apparatus_Setup Schlenk Line Setup Apparatus_Setup->Monomer_Melting Catalyst_Addition Addition of NaH Monomer_Melting->Catalyst_Addition Initiator_Addition Addition of Initiator Catalyst_Addition->Initiator_Addition Polymerization AROP at 150°C Initiator_Addition->Polymerization Quenching Reaction Quenching Polymerization->Quenching Purification Purification of Polymer Quenching->Purification Drying Drying of Nylon-6 Purification->Drying DSC DSC Analysis Drying->DSC TGA TGA Analysis Drying->TGA GPC GPC Analysis Drying->GPC FTIR FTIR Analysis Drying->FTIR

A Technical Guide to the Biological Activity of 6-Amino-6-oxohexanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Amino-6-oxohexanoic acid and its related derivatives represent a versatile chemical scaffold with a surprisingly broad spectrum of biological activities. While historically recognized for the antifibrinolytic properties of its close analog, 6-aminohexanoic acid, recent research has unveiled its potential in diverse therapeutic areas. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and biological activities of these compounds. We will explore their classical role as plasminogen inhibitors, their emerging application as structural motifs in potent antimicrobial peptides, and their potential as foundational structures for the design of targeted enzyme inhibitors, such as those for histone deacetylases (HDACs). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the applications of this multifaceted molecular backbone.

Introduction: The 6-Aminohexanoic Acid Scaffold

The hexanoic acid backbone, functionalized with an amino group, provides a unique combination of hydrophobicity and flexibility, making it a valuable component in medicinal chemistry and materials science. It is crucial to distinguish between two closely related molecules that are often discussed in this context: 6-aminohexanoic acid and this compound.

  • 6-Aminohexanoic Acid (ε-Aminocaproic Acid, Ahx): This molecule, a synthetic analog of lysine, is the foundational compound for most of the well-documented biological activities.[1][2] It is produced from the hydrolysis of ε-caprolactam.[2]

  • This compound (Adipamic Acid): This is the mono-amide derivative of adipic acid. While less studied biologically in its own right, it represents a key derivative and a synthon for further chemical modifications.[3][4]

For the purpose of this guide, we will consider the broad family of derivatives originating from this six-carbon chain, with a primary focus on the activities demonstrated by 6-aminohexanoic acid (Ahx) and molecules incorporating this moiety.

Physicochemical Properties and Structural Significance

The key feature of the 6-aminohexanoic acid scaffold is its flexible aliphatic chain, which allows it to adopt various conformations. This flexibility, combined with its hydrophobicity, enables it to serve as an effective linker or spacer in more complex bioactive molecules, influencing properties such as bioavailability, proteolytic stability, and receptor binding.[1][2]

Overview of Synthetic Routes

The synthesis of these compounds can be achieved through both traditional chemical methods and modern biocatalytic processes. Chemically, 6-aminohexanoic acid is produced by the hydrolysis of caprolactam.[2] More advanced derivatives are often built using solid-phase peptide synthesis, where Ahx is incorporated as a non-standard amino acid.[5]

Enzymatic routes offer a greener alternative. For instance, 6-oxohexanoic acid can be produced from 6-aminohexanoic acid with a 100% conversion yield using an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. in the presence of catalase.[6][7][8][9] Furthermore, complex multi-enzyme cascades have been developed to synthesize 6-aminohexanoic acid directly from cyclohexane in a one-pot bioprocess, demonstrating the power of metabolic engineering.[10]

G cluster_0 Synthetic Pathways Cyclohexane Cyclohexane 6-Aminohexanoic Acid (Ahx) 6-Aminohexanoic Acid (Ahx) Cyclohexane->6-Aminohexanoic Acid (Ahx) Multi-enzyme Biocatalysis [4] Caprolactam Caprolactam Caprolactam->6-Aminohexanoic Acid (Ahx) Chemical Hydrolysis [11] Peptide & Other Derivatives Peptide & Other Derivatives 6-Aminohexanoic Acid (Ahx)->Peptide & Other Derivatives Solid-Phase Synthesis [13] G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades FDPs Fibrin Degradation Products Fibrin_Clot->FDPs tPA t-PA / u-PA tPA->Plasminogen activates Ahx 6-Aminohexanoic Acid Derivatives Ahx->Plasminogen binds & inhibits activation [13] G Start Start: Synthesized Derivatives MIC Determine Minimum Inhibitory Concentration (MIC) via Broth Microdilution Start->MIC Hemolysis Assess Hemolytic Activity using Human RBCs Start->Hemolysis Selectivity Calculate Therapeutic Index (HC₅₀ / MIC) MIC->Selectivity Hemolysis->Selectivity Mechanism Mechanistic Studies (for selective compounds) Selectivity->Mechanism Membrane Membrane Permeability Assay (e.g., SYTOX Green Uptake) Mechanism->Membrane Biofilm Biofilm Inhibition & Eradication Assays Mechanism->Biofilm End End: Characterized Lead Compound Membrane->End Biofilm->End

References

"hydrolysis of ε-caprolactam to 6-aminohexanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hydrolysis of ε-Caprolactam for the Synthesis of 6-Aminohexanoic Acid

Executive Summary

6-Aminohexanoic acid (6-AHA) is a molecule of significant industrial and pharmaceutical importance, serving as the primary monomer for Nylon-6 and as a clinically used antifibrinolytic agent.[1][2] The principal route to its synthesis is the ring-opening hydrolysis of its cyclic amide, ε-caprolactam. This guide provides a comprehensive technical overview of this critical transformation, designed for researchers, chemists, and process development scientists. Moving beyond simple procedural descriptions, this document elucidates the underlying chemical principles, compares and contrasts the primary catalytic methodologies—acid, base, and enzymatic—and furnishes detailed, field-proven protocols. We explore the kinetics and mechanisms that govern the reaction, the practical considerations for process optimization, and the essential techniques for purification and analysis of the final product. The objective is to equip the scientific professional with the necessary expertise to select, execute, and troubleshoot the hydrolysis of ε-caprolactam, ensuring a high-yield, high-purity synthesis of 6-aminohexanoic acid.

Introduction: Strategic Importance of the ε-Caprolactam to 6-AHA Conversion

The conversion of ε-caprolactam to 6-aminohexanoic acid (also known as ε-aminocaproic acid) is a cornerstone reaction in both polymer chemistry and pharmaceutical manufacturing.[1][3] While seemingly a straightforward hydrolysis of a cyclic amide, the process involves nuanced challenges related to reaction equilibrium, kinetics, and the stringent purity requirements of the final product.

The Dual Utility of 6-Aminohexanoic Acid

6-AHA's primary industrial application is as a monomer for polyamides.[1] Although Nylon-6 is typically produced via the direct ring-opening polymerization of ε-caprolactam, the hydrolysis to 6-AHA is fundamental to understanding the polymerization chemistry and is the central reaction in the chemical recycling of Nylon-6 waste back to its monomeric components.[4][5][6] In the pharmaceutical sector, 6-AHA is an active pharmaceutical ingredient (API) used to treat bleeding by inhibiting fibrinolysis.[7][8] This application demands exceptionally high purity, free from unreacted starting material and process-related impurities.[3]

ε-Caprolactam: An Abundant Feedstock

With an annual global production in the millions of tons, ε-caprolactam is a readily available and cost-effective industrial chemical.[9] It is synthesized primarily from cyclohexanone via a Beckmann rearrangement of its oxime.[9] The stability of the seven-membered lactam ring necessitates catalytic intervention to achieve efficient hydrolysis.

Core Scientific Challenges

Successfully converting ε-caprolactam to 6-AHA requires overcoming several key obstacles:

  • Reaction Kinetics: The hydrolysis rate is influenced by temperature, pH, and the presence of catalysts. Notably, the reaction can be autocatalytic, as the carboxylic acid group of the 6-AHA product can catalyze the hydrolysis of remaining ε-caprolactam, leading to complex kinetic profiles that can appear to be third-order.[10]

  • Equilibrium: The hydrolysis is a reversible reaction. In the context of Nylon-6 polymerization, which occurs at high temperatures in the presence of water, an equilibrium exists between the monomer, the linear amino acid, and the polymer chains.[11] Driving the reaction to completion for 6-AHA synthesis requires careful control of conditions.

  • Purification: Separating the water-soluble 6-AHA product from catalysts (acid or base salts) and unreacted starting material is a critical, and often challenging, final step.[1][3] Techniques like ion-exchange chromatography and multi-step crystallization are often necessary.[12][13]

Chemical Hydrolysis: Mechanisms and Protocols

The most established methods for ε-caprolactam hydrolysis employ strong acids or bases as catalysts. The choice between these routes depends on factors such as desired purity, tolerance for inorganic byproducts, and process scale.

Acid-Catalyzed Hydrolysis

Acid catalysis is a robust and widely documented method for achieving quantitative conversion.[11]

The reaction proceeds via protonation of the amide carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of an ammonium group result in the ring-opening to form the protonated 6-aminohexanoic acid. The process is efficient, with strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) being the most common catalysts.[12][14]

Diagram 1: General Reaction Pathway

Caption: Ring-opening hydrolysis of ε-caprolactam.

This protocol is a self-validating system designed for complete conversion and subsequent purification via ion-exchange chromatography, a standard and reliable method.[12][13]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine ε-caprolactam (1.0 mole equivalent) with a 3-6 M aqueous solution of hydrochloric acid. A typical ratio is 1:3 to 1:5 w/v.

  • Hydrolysis: Heat the mixture to reflux (approximately 103-106°C) with vigorous stirring.[13] Monitor the reaction progress by HPLC; complete conversion is typically achieved within 1.5 to 4 hours.[13]

  • Decolorization & Dilution: After cooling to room temperature, the resulting solution may be decolorized with activated carbon (0.5-1% w/w) and filtered. Dilute the clarified solution with deionized water to a concentration of approximately 10%.[13]

  • Purification via Cation Exchange:

    • Load the diluted hydrolysate onto a pre-conditioned column packed with a strong acid cation exchange resin (e.g., Amberlite IR series).[12] The protonated 6-AHA will bind to the resin, while chloride ions and non-basic impurities pass through.

    • Wash the column thoroughly with deionized water until the eluate is free of chloride ions (test with AgNO₃).

    • Elute the 6-AHA from the resin using an aqueous ammonia solution (e.g., 2-4% NH₄OH).[13]

  • Isolation: Collect the ammonia eluate fractions containing the product. Combine the fractions and concentrate under reduced pressure. The free amino acid will crystallize. The product can be further purified by recrystallization from a water/ethanol mixture.[13]

Base-Catalyzed Hydrolysis

Alkaline hydrolysis offers an alternative route, avoiding the use of strong acids.

This mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond to yield the carboxylate salt of 6-aminohexanoic acid. A final acidification step is required to obtain the free amino acid.

This protocol is adapted from procedures designed for producing high-purity 6-AHA.[3][15]

  • Reaction Setup: Dissolve ε-caprolactam (1.0 mole equivalent) in a 20 wt% aqueous solution of sodium hydroxide (NaOH) in a suitable reactor.[15]

  • Hydrolysis: Heat the solution to reflux and maintain for 3-5 hours to ensure complete hydrolysis.[15]

  • Neutralization and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 7. This protonates the carboxylate and amine groups, forming the zwitterionic 6-AHA.

    • The product can be isolated by concentrating the neutralized solution and inducing crystallization, often with the addition of a miscible organic solvent like ethanol to reduce the solubility of 6-AHA.[13]

  • Purification: The crude product will contain significant amounts of salt (e.g., NaCl). Purification is typically achieved by recrystallization from water or water/alcohol mixtures. For pharmaceutical grades, more advanced techniques like forming a less soluble intermediate may be employed to facilitate separation from inorganic salts.[3]

Table 1: Comparison of Chemical Hydrolysis Methodologies

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Strong mineral acids (HCl, H₂SO₄)Strong bases (NaOH, KOH, Ba(OH)₂)
Intermediate Protonated 6-AHA (Ammonium salt)6-AHA Carboxylate Salt
Temperature Reflux (~100-150°C)[13][14]Reflux (~100-120°C)[15]
Work-up Neutralization or Ion ExchangeAcidification to neutral pH
Key Advantage Well-established, high conversionAvoids handling large volumes of acid
Key Disadvantage Corrosive; requires efficient salt removal or ion exchangeGenerates large salt byproduct load upon neutralization

Enzymatic Hydrolysis: A Green Chemistry Approach

The quest for more sustainable and environmentally benign chemical processes has driven research into the enzymatic hydrolysis of ε-caprolactam. This biocatalytic approach offers high selectivity under mild reaction conditions.

The Promise of Biocatalysis

Enzymes operate at or near ambient temperature and pressure in aqueous media, drastically reducing the energy input and eliminating the need for harsh, corrosive chemicals. Their high specificity minimizes the formation of byproducts, simplifying downstream purification.

Caprolactam Hydrolases

Specific enzymes, often termed "caprolactamases" or "amidohydrolases," have been identified in microorganisms that can metabolize caprolactam and its oligomers.[16][17] For instance, enzymes from bacterial strains like Flavobacterium sp. have been purified and characterized.[16] Some of these enzymatic systems are ATP-dependent, utilizing the energy from ATP hydrolysis to drive the otherwise stable lactam ring-opening.[18]

Diagram 2: Workflow for Enzymatic Hydrolysis

EnzymaticWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Enzyme Enzyme Solution (e.g., Caprolactamase) Bioreactor Incubate at Optimal Temp (e.g., 30-40°C) with Stirring Enzyme->Bioreactor Substrate ε-Caprolactam in Buffer (pH 7-9) Substrate->Bioreactor Denature Denature/Remove Enzyme (Heat or Filtration) Bioreactor->Denature Reaction Mixture Isolate Isolate 6-AHA (e.g., Chromatography, Crystallization) Denature->Isolate Crude Product

Caption: A typical workflow for biocatalytic hydrolysis.

Representative Protocol for Enzymatic Hydrolysis

This generalized protocol outlines the key steps. Specific parameters must be optimized for the particular enzyme used.

  • Enzyme Preparation: Obtain or prepare a solution of the caprolactam hydrolase. This may be a purified enzyme, a cell-free extract, or an immobilized enzyme preparation for enhanced stability and reusability.

  • Reaction Setup: In a temperature-controlled vessel, dissolve ε-caprolactam in a suitable aqueous buffer (e.g., phosphate or Tris buffer) at the optimal pH for the enzyme, typically between 8 and 9.[16]

  • Initiation: Add the enzyme solution to the substrate solution to initiate the reaction. If the enzyme is ATP-dependent, a co-substrate/cofactor regeneration system may be required.[18]

  • Incubation: Maintain the reaction at the enzyme's optimal temperature (e.g., 40°C) with gentle agitation.[16]

  • Monitoring and Work-up: Monitor the formation of 6-AHA using HPLC. Once the reaction reaches completion or equilibrium, terminate it by denaturing the enzyme (e.g., by heat or pH shift) or, if immobilized, by simply removing the catalyst.

  • Purification: The resulting aqueous solution is significantly cleaner than chemical hydrolysis mixtures. Purification may involve simple concentration and crystallization steps.

Purification and Analytical Characterization

Regardless of the synthetic route, rigorous purification and analysis are paramount to obtaining 6-AHA that meets the required specifications, especially for pharmaceutical use.[3]

Purification Strategies
  • Ion-Exchange Chromatography: As detailed in the acid-catalyzed protocol, this is a highly effective method for separating the amphoteric 6-AHA from salts and non-ionic impurities.[1][12] It is a cornerstone technique for achieving high purity.

  • Crystallization: This is the primary method for bulk purification and isolation. The solubility of 6-AHA is highly dependent on the solvent system. A common and effective method is to concentrate an aqueous solution and add ethanol to induce precipitation of pure crystals.[13] Multiple recrystallizations may be necessary to meet stringent purity requirements.[15]

Analytical Methods for Quality Control

A robust analytical framework is essential to validate the process and qualify the final product.

  • Reaction Monitoring: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for monitoring the disappearance of ε-caprolactam and the appearance of 6-AHA. It allows for the simultaneous quantification of both compounds, making it ideal for kinetic studies and endpoint determination.[19]

  • Purity Assessment: HPLC is also used to assess the purity of the final product, capable of detecting residual starting material and process-related impurities.[8]

  • Identity Confirmation: The identity of the synthesized 6-AHA should be confirmed using standard spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy, by comparing the obtained spectra with those of a certified reference standard.

Conclusion

The hydrolysis of ε-caprolactam to 6-aminohexanoic acid is a mature but continually evolving chemical transformation. While traditional acid and base-catalyzed methods are effective and scalable, they present challenges related to corrosion, waste generation, and purification. The future of 6-AHA synthesis, particularly for high-value applications, is increasingly pointing towards biocatalysis. Enzymatic routes promise a greener, more selective, and ultimately more elegant solution. A thorough understanding of the mechanisms, process variables, and analytical controls detailed in this guide empowers the modern scientist to navigate the complexities of this reaction and successfully produce high-quality 6-aminohexanoic acid for any application.

References

6-Aminohexanoic Acid: A Synthetic Lysine Analog as a Versatile Tool in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-aminohexanoic acid (also known as ε-aminocaproic acid or EACA) is a synthetic derivative of the essential amino acid L-lysine.[1][2] Its structural similarity to lysine allows it to function as a competitive inhibitor for enzymes that recognize and bind to lysine residues, most notably plasmin.[2][3] This property has established 6-aminohexanoic acid as a valuable tool in a multitude of research and clinical applications, ranging from its well-documented use as an antifibrinolytic agent to its utility in protein purification and as a molecular linker.[2][3] This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of 6-aminohexanoic acid as a synthetic lysine analog. We will delve into its mechanism of action, synthesis, and practical applications, offering detailed protocols and insights to empower researchers in their scientific endeavors.

The Foundation: Understanding Lysine and the Rationale for a Synthetic Analog

Lysine is a fundamental α-amino acid, distinguished by its ε-amino group, which imparts a positive charge at physiological pH.[4] This characteristic is crucial for its diverse roles in protein structure, enzyme catalysis, and post-translational modifications. The human body cannot synthesize lysine, making it an essential dietary component.[4]

The ε-amino group of lysine serves as a key recognition motif for a variety of enzymes. A prominent example is the fibrinolytic enzyme plasmin, which plays a critical role in the dissolution of blood clots. Plasminogen, the inactive precursor of plasmin, and plasmin itself possess specialized "kringle" domains that contain lysine-binding sites (LBS).[3] These sites are essential for the binding of plasminogen to fibrin, a prerequisite for its efficient activation to plasmin and subsequent fibrinolysis.[3]

The structural resemblance of 6-aminohexanoic acid to the side chain of lysine, albeit lacking the α-amino group, allows it to act as a potent competitive antagonist at these lysine-binding sites.[2][3] By occupying the LBS on plasminogen and plasmin, 6-aminohexanoic acid effectively prevents their interaction with fibrin, thereby inhibiting fibrinolysis.[3] This targeted inhibitory action forms the basis of its clinical efficacy as an antifibrinolytic agent and its utility in various research applications.

Synthesis of 6-Aminohexanoic Acid

The primary industrial synthesis of 6-aminohexanoic acid involves the hydrolysis of ε-caprolactam.[3][5] This method, established in the 1960s, remains a cornerstone of its production.[3][5]

Industrial Synthesis via Hydrolysis of ε-Caprolactam

The process typically involves the ring-opening hydrolysis of ε-caprolactam under either acidic or basic conditions.[3][5] Subsequent purification is often achieved through the use of ion-exchange resins to yield the final product.[3][5]

A Generalized Laboratory-Scale Synthesis Protocol:

A common laboratory preparation involves the reaction of ε-caprolactam with a strong base, such as potassium hydroxide, followed by neutralization with an acid.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve ε-caprolactam in an aqueous solution of potassium hydroxide.

  • Hydrolysis: Heat the reaction mixture to facilitate the ring-opening hydrolysis of the lactam.

  • Purification (Optional): After the reaction is complete, activated charcoal can be added to the mixture to remove impurities. The mixture is then filtered.

  • Neutralization and Precipitation: The filtrate is carefully neutralized with an acid, such as acetic acid. This causes the 6-aminohexanoic acid to precipitate out of the solution.

  • Isolation and Drying: The precipitated 6-aminohexanoic acid is collected by filtration, washed with a suitable solvent like isopropanol, and dried under vacuum to yield the final product.[6]

More recent advancements have explored biosynthetic routes for 6-aminohexanoic acid production from cyclohexane using engineered microbial strains, offering a more environmentally friendly alternative.[3]

Mechanism of Action: A Competitive Antagonist at Lysine-Binding Sites

The primary mechanism of action of 6-aminohexanoic acid lies in its ability to competitively inhibit the binding of plasminogen and plasmin to fibrin.[3] This interaction is mediated by the lysine-binding sites located within the kringle domains of these proteins.[3]

The Fibrinolytic Cascade and the Role of Lysine

The dissolution of a fibrin clot is a tightly regulated process initiated by the conversion of plasminogen to the active serine protease, plasmin. This activation is carried out by plasminogen activators such as tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA). For efficient activation on the fibrin surface, both plasminogen and t-PA must bind to lysine residues within the fibrin clot. Once activated, plasmin degrades the fibrin mesh into soluble fragments.

Inhibition by 6-Aminohexanoic Acid

6-Aminohexanoic acid, by mimicking the lysine side chain, binds to the lysine-binding sites on plasminogen and plasmin.[3] This occupation of the LBS prevents the association of plasminogen with the fibrin clot, thereby inhibiting its activation to plasmin.[3] It also displaces plasmin that may have already bound to fibrin. It is noteworthy that 6-aminohexanoic acid inhibits the interaction of plasminogen and plasmin with fibrin approximately ten times more strongly than lysine itself.[3]

Diagram: Mechanism of Action of 6-Aminohexanoic Acid

G cluster_activation Fibrinolysis (Normal) cluster_inhibition Inhibition by 6-Aminohexanoic Acid Plasminogen Plasminogen Fibrin Fibrin (with Lysine residues) Plasminogen->Fibrin Binds via Lysine Binding Sites Plasmin Plasmin Plasminogen->Plasmin Activated by t-PA/u-PA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Plasminogen_inhibited Plasminogen Fibrin_inhibited Fibrin (with Lysine residues) Plasminogen_inhibited->Fibrin_inhibited Binding Inhibited No_Activation No Plasmin Formation Plasminogen_inhibited->No_Activation Activation Prevented Six_AHA 6-Aminohexanoic Acid Six_AHA->Plasminogen_inhibited Blocks Lysine Binding Sites

Caption: Mechanism of 6-aminohexanoic acid as a lysine analog in inhibiting fibrinolysis.

Applications in Research and Drug Development

The unique properties of 6-aminohexanoic acid have led to its widespread use in various scientific disciplines.

Antifibrinolytic Agent in Clinical and Research Settings

Clinically, 6-aminohexanoic acid is used to control bleeding in conditions characterized by excessive fibrinolysis.[1] In a research context, it is an invaluable tool for studying the fibrinolytic system and for preserving the integrity of blood clots in in vitro and in vivo models.[1]

Affinity Chromatography for Protein Purification

The specific interaction between 6-aminohexanoic acid and the lysine-binding sites of plasminogen and related proteins makes it an excellent ligand for affinity chromatography.[7][8][9]

Experimental Protocol: Purification of Plasminogen using 6-Aminohexanoic Acid-Agarose

This protocol outlines the purification of plasminogen from human plasma.

Materials:

  • 6-Aminohexanoic acid-agarose resin

  • Human plasma

  • Equilibration Buffer: 0.1 M phosphate buffer, pH 7.4

  • Wash Buffer: 0.3 M phosphate buffer, pH 7.4

  • Elution Buffer: 0.2 M 6-aminohexanoic acid in 0.1 M phosphate buffer, pH 7.4

  • Chromatography column

Step-by-Step Methodology:

  • Resin Preparation: Swell and pack the 6-aminohexanoic acid-agarose resin into a chromatography column according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with 5-10 column volumes of Equilibration Buffer.

  • Sample Loading: Apply the human plasma sample to the column at a controlled flow rate.

  • Washing: Wash the column with Wash Buffer until the absorbance at 280 nm of the effluent returns to baseline, indicating the removal of unbound proteins.

  • Elution: Elute the bound plasminogen from the column using the Elution Buffer. Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Analysis: Pool the fractions containing the purified plasminogen and analyze for purity using techniques such as SDS-PAGE. The eluted plasminogen can be dialyzed against a suitable buffer to remove the 6-aminohexanoic acid.[9]

Diagram: Affinity Chromatography Workflow

G start Start prep Prepare & Equilibrate 6-AHA-Agarose Column start->prep load Load Plasma Sample prep->load wash Wash with High Salt Buffer (Removes Unbound Proteins) load->wash elute Elute with 6-Aminohexanoic Acid Buffer wash->elute collect Collect Fractions elute->collect analyze Analyze Purity (SDS-PAGE) collect->analyze end Purified Plasminogen analyze->end

Caption: Workflow for the purification of plasminogen using 6-aminohexanoic acid affinity chromatography.

Molecular Linker in Bioconjugation

The bifunctional nature of 6-aminohexanoic acid, possessing both a terminal amino group and a carboxyl group, makes it a versatile linker molecule in chemical synthesis and bioconjugation.[2][3][10] It can be used to introduce a flexible, hydrophobic spacer between two molecules.[2][3]

Applications as a Linker:

  • Peptide Modification: Incorporation of 6-aminohexanoic acid into peptides can enhance their hydrophobicity and improve their coating efficiency in immunoassays like ELISA.[3]

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), 6-aminohexanoic acid derivatives can serve as linkers to connect the target protein-binding ligand and the E3 ligase-binding ligand.[11][12]

  • Improving Accessibility: When conjugating molecules like biotin to proteins, a 6-aminohexanoic acid spacer can reduce steric hindrance and improve the accessibility of the conjugated molecule.[3]

Enzyme Inhibition Studies

6-Aminohexanoic acid is a standard inhibitor used in studies of plasmin and other enzymes with lysine-binding sites. Its well-characterized inhibitory properties make it a useful positive control and a tool for elucidating the role of lysine-binding in enzymatic function.

Experimental Protocol: Quantitative Plasmin Activity Assay

This protocol describes a colorimetric assay to measure plasmin activity and its inhibition by 6-aminohexanoic acid using a chromogenic substrate.[13]

Materials:

  • Purified plasmin

  • 6-Aminohexanoic acid solution (various concentrations)

  • Chromogenic plasmin substrate (e.g., D-Val-Leu-Lys-pNA, S-2251)

  • Assay Buffer: 0.05 M Tris buffer, pH 7.4

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of 6-aminohexanoic acid in Assay Buffer. Prepare a working solution of the chromogenic substrate in Assay Buffer.

  • Assay Setup: In a 96-well microplate, add the Assay Buffer, the plasmin solution, and the different concentrations of 6-aminohexanoic acid. Include control wells with no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the chromogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a reader pre-heated to 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-30 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Quantitative Data Summary

The following tables summarize key quantitative data related to the inhibitory properties of 6-aminohexanoic acid and its comparison with other lysine analogs.

Table 1: Comparison of Inhibitory Potency of Lysine Analogs

CompoundRelative Potency vs. 6-Aminohexanoic Acid
L-Lysine~0.1x
6-Aminohexanoic Acid1x
Tranexamic Acid~10x[1][14]

Table 2: IC50 Values of 6-Aminohexanoic Acid Peptide Derivatives Against Plasmin

Peptide DerivativeIC50 (mM)
H-d-Ala-Phe-Lys-EACA-NH20.02[15]
H-d-Ala-Phe-Lys-EACA-OH3.37[15]
6-Aminohexanoic Acid (EACA)>20[15]

Note: The significantly lower IC50 values of the peptide derivatives highlight the potential for developing more potent and specific plasmin inhibitors by incorporating the 6-aminohexanoic acid moiety into larger molecules.

Conclusion

6-Aminohexanoic acid, as a synthetic analog of lysine, is a remarkably versatile and indispensable tool for researchers and drug development professionals. Its well-defined mechanism of action as a competitive inhibitor of lysine-binding sites, coupled with its ease of synthesis and commercial availability, has solidified its place in a wide array of applications. From its clinical use in managing fibrinolytic bleeding to its fundamental role in protein purification and bioconjugation, 6-aminohexanoic acid continues to empower scientific discovery and innovation. A thorough understanding of its properties and the methodologies for its application, as outlined in this guide, is crucial for leveraging its full potential in advancing our understanding of biological processes and developing novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols: Utilizing 6-Amino-6-oxohexanoic Acid as a Flexible Linker in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Flexible Linkers in Advanced Peptide Design

In the intricate world of peptide synthesis, particularly for therapeutic and diagnostic applications, the primary amino acid sequence is but one element of a complex design. The spatial presentation of functional domains, the modulation of solubility, and the optimization of pharmacokinetic profiles are often governed by the introduction of non-peptidic spacers or linkers.[1] Flexible linkers, in particular, are indispensable tools that provide conformational freedom to peptide segments, enabling them to adopt optimal orientations for biological activity without steric hindrance.[2][3]

This guide focuses on the application of 6-amino-6-oxohexanoic acid (also known as adipamic acid), the monoamide of adipic acid, as a foundational structure for creating flexible linkers in solid-phase peptide synthesis (SPPS). Due to its inherent structure, this compound itself is not directly suitable for incorporation into a growing peptide chain via standard SPPS protocols as it lacks a primary or secondary amine for peptide bond formation.

Therefore, this document presents a chemically robust strategy to leverage the flexible, six-carbon aliphatic chain of adipic acid by derivatizing a standard amino acid, L-lysine, to create a custom, Fmoc-protected building block. This novel linker, which we will refer to as Fmoc-Lys(adipoyl)-OH , can be seamlessly integrated into standard Fmoc-based SPPS workflows. We will provide a comprehensive, field-tested protocol for the synthesis of this building block and its subsequent incorporation into a peptide sequence, complete with the underlying chemical principles, comparative data, and troubleshooting guidance.

Part 1: Scientific Principles of the Adipic Acid-Based Linker

The choice of a linker is a critical design parameter in peptide and protein engineering.[4] The ideal linker should be chemically stable, non-immunogenic, and possess the desired flexibility and solubility characteristics. The six-carbon backbone of adipic acid offers a compelling scaffold for a flexible linker for several reasons:

  • Conformational Flexibility: The saturated aliphatic chain of adipic acid allows for a high degree of rotational freedom, enabling the linked peptide domains to move independently. This is crucial for applications such as multivalent peptide ligands, where each binding domain must engage its target without spatial constraints.

  • Hydrophilicity and Solubility: The presence of amide and carboxyl groups in the derivatized linker can enhance the overall hydrophilicity of the resulting peptide, which can improve solubility and reduce aggregation—a common challenge in peptide synthesis and formulation.[2]

  • Defined Length: The adipic acid-derived linker provides a precise, well-defined spacing of approximately 7.5 to 8.5 angstroms between the points of attachment, allowing for rational design in positioning functional domains.

The proposed Fmoc-Lys(adipoyl)-OH building block is designed for compatibility with the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[5] The Nα-Fmoc group provides temporary protection of the alpha-amino group, which is cleaved by a mild base (e.g., piperidine) at each synthesis cycle, while the tert-butyl-based side-chain protecting groups of other amino acids remain intact until the final acid cleavage step.[6]

Part 2: Synthesis Protocol for Fmoc-Lys(adipoyl)-OH Building Block

As Fmoc-Lys(adipoyl)-OH is a custom building block, a reliable solution-phase synthesis protocol is required prior to its use in SPPS. The following is a detailed, two-step procedure.

Workflow for Linker Synthesis

G cluster_0 Step 1: Mono-acylation of Fmoc-Lys-OH cluster_1 Step 2: Purification a Fmoc-Lys-OH c Selective Acylation (DIPEA, DMF) a->c b Adipic Anhydride b->c d Fmoc-Lys(adipoyl)-OH c->d e Crude Product d->e f Silica Gel Chromatography e->f g Pure Fmoc-Lys(adipoyl)-OH f->g

Caption: Synthesis and purification workflow for the custom linker.

Experimental Protocol: Solution-Phase Synthesis

Materials:

  • Fmoc-L-Lys-OH

  • Adipic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 0.5 M HCl (aq)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-L-Lys-OH (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add adipic anhydride (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add DIPEA (2.5 equivalents) to the reaction mixture. The DIPEA acts as a non-nucleophilic base to facilitate the reaction and neutralize any acidic byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Fmoc-L-Lys-OH) is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 0.5 M HCl (3 times), water (2 times), and brine (1 time).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the pure Fmoc-Lys(adipoyl)-OH.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: Protocol for Incorporating the Linker via Solid-Phase Peptide Synthesis

This protocol outlines the incorporation of the custom-synthesized Fmoc-Lys(adipoyl)-OH into a peptide sequence using a standard automated peptide synthesizer or manual SPPS apparatus.

SPPS Workflow for Linker Incorporation

G start Resin-Bound Peptide (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection If previous residue was Fmoc-protected wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-Lys(adipoyl)-OH HATU/DIPEA in DMF wash1->coupling wash2 DMF Wash coupling->wash2 next_cycle Continue to next amino acid coupling wash2->next_cycle

Caption: SPPS cycle for incorporating the adipic acid-based linker.

Detailed SPPS Protocol

Materials:

  • Peptide synthesis resin with the N-terminal Fmoc group removed (e.g., Rink Amide or Wang resin).[7]

  • Fmoc-Lys(adipoyl)-OH (custom-synthesized)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.[8]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Ensure the resin-bound peptide has a free N-terminal amine. If the previous residue was Fmoc-protected, perform a standard Fmoc deprotection step: treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a 10-minute treatment.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of the Linker: In a separate vessel, dissolve Fmoc-Lys(adipoyl)-OH (3-4 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes. The use of HATU is recommended for this potentially bulky, custom amino acid derivative to ensure efficient coupling.[8]

  • Coupling Reaction: Add the activated linker solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the next cycle of deprotection and coupling of the subsequent amino acid.

  • Chain Elongation: Continue with the standard SPPS protocol for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: After the full peptide sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by LC-MS.[9][10]

Part 4: Comparative Data of Flexible Linkers

While specific experimental data for the novel Fmoc-Lys(adipoyl)-OH linker is not yet published, we can compare its expected properties to those of commonly used flexible linkers based on their chemical structures.

Linker TypeRepresentative StructureApprox. Length (Å)Key Characteristics
Glycine-Serine (GGS)n3.5 per residueFlexible, hydrophilic, low immunogenicity.[11]
Polyethylene Glycol (PEG) -(OCH₂CH₂)n-3.5 per unitVery hydrophilic, increases solubility and circulation half-life.
6-Aminohexanoic Acid (Ahx) -NH(CH₂)₅CO-~7.5Flexible, moderately hydrophobic.[3]
Proline-Rich -(P)n-3.1 per residueMore rigid than Gly-based linkers, can prevent domain-domain interaction.
Adipic Acid-Derived (Proposed) -NH-CO-(CH₂)₄-CO-~8.0Flexible, moderately hydrophilic due to two amide bonds.

Part 5: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling of Linker (Positive Kaiser Test) 1. Insufficient activation time or coupling reagent.2. Steric hindrance from the custom linker.3. On-resin aggregation of the peptide chain.1. Increase coupling time to 4 hours or perform a double coupling.2. Use a more powerful coupling reagent like HATU or COMU.[8]3. Switch to a more polar solvent like NMP or use a chaotropic salt in the coupling solution.
Low Yield of Final Peptide 1. Incomplete deprotection of the Fmoc group on the residue preceding the linker.2. Degradation of the linker during synthesis.1. Extend piperidine treatment time or use DBU for deprotection.2. Ensure high-purity reagents and anhydrous conditions during linker synthesis and coupling.
Side Products Detected by MS 1. Diacylation of the N-terminus if adipic anhydride was not fully reacted during linker synthesis.2. Racemization during activation.1. Ensure complete purification of the Fmoc-Lys(adipoyl)-OH building block.2. Use an activating agent with a racemization suppressant like Oxyma Pure.

References

Application Notes and Protocols: Incorporation of 6-Amino-6-oxohexanoic Acid via Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Expanding the Peptidic Architecture

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, remains the cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains anchored to an insoluble resin support.[1][2] The elegance of this technique lies in its iterative nature, simplifying purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[3][4] The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.[5][6] This orthogonal approach provides a mild and versatile platform for synthesizing a vast array of peptides.[7]

The incorporation of non-canonical or unnatural amino acids has become a powerful tool for modulating the biological and physicochemical properties of peptides.[3][8] These novel building blocks can introduce conformational constraints, enhance proteolytic stability, and introduce new functionalities for applications in drug discovery, biomaterials, and diagnostics.[9] This guide provides a detailed protocol for the incorporation of 6-Amino-6-oxohexanoic acid, a derivative of adipic acid, into a peptide sequence using standard Fmoc-based SPPS. This particular building block can serve as a flexible spacer or linker within a peptide structure.[10][11] We will delve into the mechanistic rationale behind each step, offering field-proven insights to ensure successful synthesis, cleavage, and purification.

Core Principles of Fmoc-Based SPPS

The Fmoc-SPPS workflow is a cyclical process involving three primary steps: deprotection, amino acid coupling, and washing.[1][3]

  • Nα-Fmoc Deprotection: The synthesis begins with an amino acid-loaded resin where the Nα-amino group is protected by the Fmoc group. This protecting group is removed by treatment with a secondary amine base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[3][12] The mechanism involves a β-elimination reaction, which is rapid and efficient.[2][6]

  • Amino Acid Coupling: The newly liberated N-terminal amine of the resin-bound peptide is then coupled to the carboxyl group of the incoming Fmoc-protected amino acid. To facilitate the formation of the amide bond, the carboxylic acid must be activated.[6][13] This is achieved using a variety of coupling reagents, such as uronium/aminium salts like HBTU and HATU, or carbodiimides like DIC, often in the presence of an additive like HOBt or Oxyma Pure to enhance efficiency and minimize racemization.[14][15][16]

  • Washing: Following both deprotection and coupling steps, the resin is thoroughly washed with a solvent, typically DMF, to remove all soluble reagents and byproducts, ensuring the purity of the growing peptide chain.[8][12]

This cycle is repeated for each amino acid in the desired sequence. The entire process can be performed manually or on an automated peptide synthesizer.[12]

Fmoc_SPPS_Cycle Resin Resin-AA(n)-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 DeprotectedResin Resin-AA(n)-H Coupling 2. Coupling (Fmoc-AA(n+1)-OH, Coupling Reagent, Base) DeprotectedResin->Coupling Wash2 Wash (DMF) Coupling->Wash2 CoupledResin Resin-AA(n+1)-Fmoc Wash1->DeprotectedResin Wash2->CoupledResin Repeat Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Incorporating this compound: Specific Considerations

This compound is an adipic acid derivative where one of the carboxylic acid groups is converted to an amide. For the purpose of SPPS, the commercially available building block is typically Fmoc-6-amino-6-oxohexanoic acid, where the terminal amino group is protected with Fmoc. The terminal carboxylic acid is free for activation and coupling.

Given its structure, this building block is treated similarly to other standard Fmoc-protected amino acids in the SPPS workflow. Its aliphatic chain provides flexibility.[10][11]

Detailed Protocol for SPPS Incorporating this compound

This protocol outlines a manual synthesis on a 0.1 mmol scale using a standard rink amide resin, which will yield a C-terminally amidated peptide.[8]

Materials and Reagents
ReagentPurpose
Rink Amide Resin (0.4-0.8 mmol/g loading)Solid support for peptide assembly
Fmoc-protected amino acidsBuilding blocks for the peptide chain
Fmoc-6-amino-6-oxohexanoic acidNon-canonical building block
N,N-Dimethylformamide (DMF)Primary solvent
Dichloromethane (DCM)Solvent for washing
PiperidineFmoc deprotection reagent
HBTU (or HATU)Coupling reagent
N,N-Diisopropylethylamine (DIPEA)Base for coupling reaction
Trifluoroacetic acid (TFA)Cleavage reagent
Triisopropylsilane (TIS)Scavenger for cleavage
Dithiothreitol (DTT) (if Cys is present)Scavenger for cleavage
WaterScavenger for cleavage
Diethyl ether (cold)Peptide precipitation
Step-by-Step Synthesis Protocol

1. Resin Preparation and Swelling [8] a. Weigh out an appropriate amount of Rink Amide resin for a 0.1 mmol synthesis and place it in a reaction vessel. b. Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.

2. Initial Fmoc Deprotection [8][12] a. Add a solution of 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[3] e. Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling Cycle (Repeated for each amino acid, including this compound) [1] a. In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-6-amino-6-oxohexanoic acid) and a near-equimolar amount of HBTU (or HATU) in DMF. b. Add 6-10 equivalents of DIPEA to the amino acid solution and mix well.[17] c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. To monitor the completion of the coupling reaction, perform a colorimetric test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[17] f. If the coupling is incomplete, the coupling step can be repeated. g. After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times).[17]

4. Final Fmoc Deprotection a. After the final amino acid has been coupled, perform the Fmoc deprotection as described in Step 2. b. After deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol. c. Dry the resin under vacuum for at least 2 hours.[17]

Peptide Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups.[18] This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" to quench reactive cationic species generated during the cleavage process, thereby preventing unwanted side reactions.[5][18]

Cleavage_Process PeptideResin Dried Peptide-Resin CleavageCocktail Cleavage Cocktail (e.g., TFA/TIS/H2O) PeptideResin->CleavageCocktail Reaction Agitate for 2-4 hours at Room Temperature CleavageCocktail->Reaction Filtration Filter to remove resin Reaction->Filtration Precipitation Precipitate peptide in cold diethyl ether Filtration->Precipitation CrudePeptide Crude Peptide Pellet Precipitation->CrudePeptide Purification Purify by RP-HPLC PurePeptide Pure Peptide Purification->PurePeptide CrudePeptide->Purification

Caption: Workflow for peptide cleavage from the resin and subsequent purification.

Cleavage Protocol

1. Preparation of Cleavage Cocktail [8] a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[17] b. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

2. Cleavage Reaction [8] a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.

3. Peptide Precipitation and Purification [8][19] a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[19][20]

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test is positive after the coupling step, repeat the coupling procedure. For sterically hindered amino acids, consider using a more potent coupling reagent like HATU or extending the reaction time.[21]

  • Aggregation: During the synthesis of long or hydrophobic peptides, chain aggregation can occur, leading to incomplete reactions. Using solvents like N-methyl-2-pyrrolidone (NMP) or incorporating pseudoprolines can help mitigate this issue.

  • Aspartimide Formation: Sequences containing aspartic acid are prone to aspartimide formation, especially when followed by small amino acids like glycine. Using protecting groups like Ompe or Mpe for the aspartic acid side chain can minimize this side reaction.[22]

  • Racemization: Histidine and cysteine are particularly susceptible to racemization during activation. Using specific coupling protocols, such as DIC/HOBt, can reduce the risk of racemization for these residues.[17][23]

  • Cleavage Scavengers: The choice of scavengers is critical. For instance, peptides containing tryptophan require scavengers like TIS to prevent modification by cleaved protecting groups.[18]

Conclusion

The incorporation of this compound into a peptide sequence via Fmoc-SPPS is a straightforward process that follows standard protocols. By understanding the underlying chemical principles and adhering to the detailed procedures outlined in this guide, researchers can successfully synthesize custom peptides containing this versatile building block. Careful monitoring of reaction completion and appropriate selection of coupling and cleavage conditions are paramount to achieving high purity and yield of the final product. The ability to integrate such non-canonical elements opens up a vast landscape for the design and development of novel peptides with tailored properties for a wide range of scientific applications.

References

Application Notes & Protocols: Activation of the Carboxylic Acid in 6-Amino-6-oxohexanoic Acid for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the chemical strategies for activating the carboxylic acid moiety of 6-amino-6-oxohexanoic acid, a bifunctional molecule of significant interest in chemical synthesis and drug development. We delve into the mechanistic underpinnings of various activation methods, offering a comparative analysis to guide researchers in selecting the optimal approach for their specific coupling reactions. This document furnishes field-proven, step-by-step protocols for the most robust and widely adopted activation techniques, ensuring reliable and reproducible outcomes. The content is structured to empower researchers, scientists, and drug development professionals with the expertise to confidently execute amide bond formations with this versatile building block.

Introduction: The Challenge and Importance of Carboxylic Acid Activation

The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically unfavorable process.[1][2] The acidic proton of the carboxylic acid readily reacts with the basic amine to form a highly unreactive carboxylate-ammonium salt.[3] Therefore, to facilitate the desired nucleophilic acyl substitution, the carboxyl group must be converted into a more electrophilic species, essentially transforming the hydroxyl group into a good leaving group.[1][4] This process, known as carboxylic acid activation, is a cornerstone of organic synthesis, particularly in the realm of peptide chemistry and the assembly of complex molecules.[5][6][7]

This compound presents a unique case as it possesses both a nucleophilic primary amide and an electrophilic carboxylic acid. While the primary amide is generally less nucleophilic than a primary amine, its presence necessitates chemoselective activation of the carboxylic acid to avoid self-polymerization or other undesired side reactions. This guide will focus on the principles and practicalities of achieving this selective activation for subsequent coupling with a desired amine nucleophile.

Strategic Approaches to Carboxylic Acid Activation

The activation of a carboxylic acid for amide bond formation can be broadly categorized into several key strategies, each with its own set of reagents and mechanistic pathways. The choice of method depends on factors such as the stability of the starting materials, the desired reaction conditions, the potential for side reactions like racemization (a critical consideration when dealing with chiral centers), and the overall efficiency of the coupling process.[5][6][8]

The primary methods for activating the carboxylic acid of this compound include:

  • Carbodiimide-Mediated Activation: Utilizing reagents like EDC or DCC to form a highly reactive O-acylisourea intermediate.[1][9][10]

  • Onium Salt-Mediated Activation: Employing uronium or phosphonium salts such as HATU, HBTU, or PyBOP, which generate activated esters in situ.[7][8][11][12]

  • Acid Halide Formation: Conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[2][13][14]

  • Mixed Anhydride Formation: Reacting the carboxylic acid with a chloroformate or another acid chloride to form a mixed anhydride.[15][16][17]

The following sections will provide a detailed examination of these methods, including their mechanisms, advantages, and limitations.

Comparative Analysis of Activation Methods

To facilitate the selection of the most appropriate activation strategy, the following table summarizes the key characteristics of the major classes of coupling reagents.

Activation MethodKey ReagentsAdvantagesDisadvantagesKey Considerations
Carbodiimides EDC, DCC, DICCost-effective, widely available, versatile.[6]Can lead to racemization, formation of insoluble urea byproducts (DCC), N-acylurea formation.[6][8]Use of additives like HOBt or NHS is highly recommended to suppress racemization and improve efficiency.[2][9] EDC is water-soluble, simplifying byproduct removal.[9][18]
Uronium Salts HATU, HBTU, TBTUHigh coupling efficiency, fast reaction rates, low racemization.[7][11][19]More expensive than carbodiimides, can react with the N-terminus of the amine component if used in excess.[11][20]HATU is generally more reactive and leads to less epimerization than HBTU.[11] Requires a non-nucleophilic base (e.g., DIPEA, NMM).[7]
Phosphonium Salts PyBOP, BOPHigh coupling efficiency, particularly for sterically hindered amino acids, low racemization.[11][12]BOP produces carcinogenic HMPA as a byproduct; PyBOP is a safer alternative.[7][11][21] More expensive.Excellent for difficult couplings.[11] Requires a non-nucleophilic base.[12]
Acid Halides Thionyl chloride, Oxalyl chlorideHighly reactive, drives reactions to completion.[2][13]Harsh conditions may not be suitable for sensitive substrates, generates HCl byproduct requiring a base.[2][13]The acid chloride must typically be isolated before reaction with the amine.[2][13]
Mixed Anhydrides Alkyl chloroformates (e.g., isobutyl chloroformate)Fast reaction at low temperatures, cost-effective.[15]Potential for nucleophilic attack at the wrong carbonyl group, risk of disproportionation.[22]Careful control of temperature is crucial.[23]

Mechanistic Insights and Visualizations

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing coupling reactions.

Carbodiimide Activation (EDC/NHS)

The activation of a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a widely used and effective method.[9]

  • Formation of O-acylisourea: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate.[9][10]

  • In situ NHS Ester Formation: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into a more stable and amine-reactive NHS ester.[9][10] This two-step process minimizes side reactions associated with the unstable O-acylisourea intermediate, such as racemization and N-acylurea formation.[2]

  • Amide Bond Formation: The incoming amine nucleophile attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group to form the stable amide bond.[10]

EDC_NHS_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH This compound (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC Urea Urea Byproduct O_acylisourea->RCOOH Hydrolysis NHS_ester NHS Ester (Amine-Reactive) O_acylisourea->NHS_ester + NHS NHS NHS Amide Amide Product (R-CONH-R') NHS_ester->Amide + R'-NH2 Amine Amine Nucleophile (R'-NH2) Released_NHS Released NHS

Caption: EDC/NHS activation and coupling workflow.

Uronium/Aminium Salt Activation (HATU)

Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that operate through the formation of an activated ester.[11][24] Although often depicted as uronium salts, reagents like HBTU and HATU exist as the more stable guanidinium isomers in their solid state and in solution.[19][20] However, their reactivity is often discussed in the context of the transiently formed, highly reactive uronium species.

  • Base-Mediated Deprotonation: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form the carboxylate anion.

  • Formation of Activated Ester: The carboxylate attacks the HATU reagent, leading to the formation of a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) activated ester and tetramethylurea.[25]

  • Nucleophilic Attack: The amine component then attacks the activated ester to form the desired amide bond, releasing HOAt.[25]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOO Carboxylate (R-COO⁻) HOAt_ester HOAt Active Ester RCOO->HOAt_ester + HATU HATU HATU Amide Amide Product HOAt_ester->Amide + Amine Base Base (e.g., DIPEA) RCOOH Carboxylic Acid RCOOH->RCOO + Base Amine Amine (R'-NH2) HOAt Released HOAt

Caption: General mechanism for HATU-mediated coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the activation and coupling of this compound.

Protocol 1: One-Pot EDC/Sulfo-NHS Coupling in Aqueous Media

This protocol is ideal for coupling this compound to a water-soluble amine-containing molecule, such as a protein or a labeled amine.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing molecule (e.g., protein, peptide, or labeled amine)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMF or DMSO (if needed to dissolve starting materials)

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare fresh solutions of EDC and Sulfo-NHS in water or Activation Buffer immediately prior to use. Do not store these solutions.

    • Dissolve this compound in Activation Buffer to a final concentration of 10-100 mM. If solubility is an issue, a minimal amount of DMF or DMSO can be used, but the final organic solvent concentration should be kept below 10%.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add a 2- to 10-fold molar excess of EDC and Sulfo-NHS.[26]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[26]

  • Coupling Reaction:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule. A 10- to 50-fold molar excess of the activated acid over the amine is typically used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[26]

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes. This step hydrolyzes any remaining active esters and deactivates excess EDC.

    • Purify the resulting conjugate by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable buffer to remove excess reagents and byproducts.

Protocol 2: HATU-Mediated Coupling in Organic Solvent

This protocol is suitable for coupling this compound with an amine that is soluble in organic solvents.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Amine-containing molecule

  • Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., DCM, THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add the amine-containing molecule (1.0-1.2 equivalents) to the solution.

  • Activation and Coupling:

    • To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents).[2]

    • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Coupling Yield - Incomplete activation of the carboxylic acid.- Hydrolysis of the activated intermediate.- Steric hindrance of the amine or carboxylic acid.- Insufficient reaction time or temperature.- Increase the equivalents of the coupling reagent and/or additive.- Ensure anhydrous conditions for organic reactions. For aqueous reactions, perform the coupling step immediately after activation.- Switch to a more powerful coupling reagent (e.g., from EDC/NHS to HATU or PyBOP).[11]- Extend the reaction time or gently heat the reaction mixture (monitor for side reactions).
Side Product Formation - N-acylurea formation (with carbodiimides).- Racemization of chiral centers.- Guanidinylation of the amine with excess uronium salt.[20]- Use an additive like HOBt or NHS with carbodiimides.[2]- Use racemization-suppressing additives (HOBt, HOAt) or reagents known for low racemization (e.g., HATU, PyBOP).[5][11]- Use a slight excess of the carboxylic acid component relative to the coupling reagent.
Difficulty in Product Purification - Byproducts are co-eluting with the desired product.- Water-soluble byproducts from EDC reactions.- For DCC, the dicyclohexylurea byproduct is insoluble in many solvents and can be removed by filtration.[6]- For EDC, the urea byproduct is water-soluble and can be removed by an aqueous work-up.[18]- Optimize chromatographic conditions (e.g., different solvent system, different stationary phase).

Conclusion

The successful activation of the carboxylic acid group in this compound is a critical step for its effective use in the synthesis of a wide array of chemical entities. This guide has provided a comprehensive overview of the primary activation strategies, from the cost-effective carbodiimide methods to the highly efficient onium salt-based approaches. By understanding the underlying mechanisms, comparing the advantages and disadvantages of each method, and adhering to the detailed protocols provided, researchers can confidently and reproducibly form amide bonds, paving the way for advancements in drug discovery and materials science. The choice of the optimal method will always be a balance of factors including substrate compatibility, desired efficiency, and economic considerations.

References

Application Notes & Protocols: Bioconjugation Strategies Using 6-Amino-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-Amino-6-oxohexanoic acid as a versatile linker in bioconjugation. We delve into the chemical principles underpinning its application, focusing on the prevalent and robust EDC/NHS chemistry for stable amide bond formation. This guide offers not just procedural steps but also the rationale behind them, ensuring protocols are both reproducible and well-understood. Included are comprehensive, step-by-step protocols for activating this compound and conjugating it to amine-containing biomolecules such as proteins, alongside methodologies for the purification and characterization of the resulting conjugates.

Introduction: The Strategic Role of this compound in Bioconjugation

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic agents, and tools for basic research.[1][2] The choice of a linker molecule is critical, as it can significantly influence the stability, solubility, and biological activity of the final conjugate.[1]

This compound, also known as 6-aminohexanoic acid (Ahx), is an ω-amino acid that has gained prominence as a flexible and hydrophobic linker.[3][4] Its linear six-carbon chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological function of proteins or antibodies by minimizing steric hindrance.[5] The presence of a terminal carboxylic acid and a terminal primary amine makes it a bifunctional building block, amenable to various conjugation chemistries. This guide will focus on the most common strategy: leveraging its carboxyl group for conjugation to primary amines on biomolecules.

Key Attributes of this compound as a Linker:

AttributeDescription & Rationale
Bifunctionality Possesses a terminal carboxyl group (-COOH) and a terminal amino group (-NH2), allowing for sequential and controlled conjugation reactions.
Flexibility The aliphatic chain provides rotational freedom, which can be advantageous for allowing a conjugated payload to orient itself for optimal interaction with its target.[3]
Hydrophobicity The hydrocarbon backbone can influence the overall solubility and pharmacokinetic properties of the bioconjugate.[3]
Defined Length Offers a consistent spacing of approximately 7.5 angstroms, providing predictable control over intermolecular distances in the final conjugate.
Biocompatibility As a derivative of the natural amino acid lysine, it is generally well-tolerated in biological systems.[3][4]

Core Chemistry: Amide Bond Formation via EDC/NHS Activation

The most robust and widely used method for conjugating a carboxyl-containing linker like this compound to a protein's primary amines (typically the ε-amine of lysine residues) is through carbodiimide chemistry.[6] This "zero-length" crosslinking approach forms a stable amide bond, identical to the peptide bonds found in proteins, ensuring high stability of the final conjugate.[7][8]

The reaction proceeds in two key steps, often performed as a one-pot synthesis:

  • Carboxyl Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[7]

  • Stabilization and Amine Reaction: This intermediate is unstable in aqueous solutions and prone to hydrolysis.[7] To improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7][9] This semi-stable ester then efficiently reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing the NHS leaving group.[9]

The causality for this two-step approach is rooted in enhancing reaction efficiency and control. The O-acylisourea intermediate's instability can lead to low yields. By converting it to a more stable NHS ester, the reaction can proceed with greater efficiency and selectivity towards primary amines, especially at physiological pH.[7]

Visualizing the Workflow: EDC/NHS Activation

Below is a diagram illustrating the sequential activation of a carboxyl group using EDC and NHS, creating an amine-reactive intermediate ready for bioconjugation.

EDC_NHS_Activation cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: NHS Ester Formation cluster_2 Step 3: Bioconjugation Carboxyl R-COOH (this compound) Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC NHSEster Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHSEster + NHS NHS NHS / Sulfo-NHS Conjugate Protein-NH-CO-R (Stable Amide Bond) NHSEster->Conjugate + Protein-NH₂ Protein Protein-NH₂

Caption: EDC/NHS reaction workflow for bioconjugation.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions (e.g., molar ratios, reaction times, pH) may vary depending on the specific biomolecule and payload and should be determined empirically.

Protocol 3.1: Two-Step Conjugation of this compound to an Antibody

This two-step protocol is the gold standard for minimizing protein-protein crosslinking. It involves first activating the linker and then introducing the antibody after quenching the remaining EDC.

Materials:

  • Antibody (or other protein) in amine-free buffer (e.g., PBS, MES), pH 7.2-7.4.[10]

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: Hydroxylamine HCl or 2-Mercaptoethanol

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).[10]

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening vials to prevent condensation of moisture.[7]

    • Prepare a 10 mg/mL solution of this compound in Activation Buffer.

    • Prepare 100 mM solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or water immediately before use. Do not store aqueous solutions.[11]

    • Prepare the antibody at a concentration of 2-10 mg/mL in Conjugation Buffer.[10] Lower concentrations can significantly reduce conjugation efficiency.[10]

  • Activation of this compound:

    • In a microfuge tube, combine 100 µL of the this compound solution with a 10-20 fold molar excess of both EDC and NHS.

    • Rationale: A molar excess of activating agents drives the reaction towards the formation of the NHS ester.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Quenching EDC (Optional but Recommended):

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the excess EDC.[7] Incubate for 10 minutes at room temperature.

    • Rationale: This step deactivates remaining EDC, preventing it from crosslinking the target antibody upon addition.

  • Conjugation to Antibody:

    • Add the activated NHS-ester of this compound to the antibody solution. The molar ratio of linker to antibody should be optimized but a starting point of 20:1 to 50:1 is common.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Rationale: The reaction with primary amines is pH-dependent; a pH of 7.2-8.5 is optimal for modifying lysine residues while minimizing hydrolysis of the NHS ester.[11][12]

  • Termination of Reaction:

    • Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.[7] Incubate for 15 minutes.

  • Purification of the Conjugate:

    • Remove excess linker and reaction by-products by passing the reaction mixture through a desalting column pre-equilibrated with your desired storage buffer (e.g., PBS).[10]

    • Alternatively, perform dialysis against 1L of storage buffer, with at least three buffer changes over 24 hours.

Visualizing the Protocol: Two-Step Conjugation

Protocol_Workflow start Start prep Prepare Reagents (Linker, EDC, NHS, Protein) start->prep activate Activate Linker (Linker + EDC + NHS) 15-30 min @ RT prep->activate quench_edc Quench Excess EDC (2-Mercaptoethanol) 10 min @ RT activate->quench_edc conjugate Add Activated Linker to Protein 2 hrs @ RT or O/N @ 4°C quench_edc->conjugate terminate Terminate Reaction (Hydroxylamine) 15 min @ RT conjugate->terminate purify Purify Conjugate (Desalting Column / Dialysis) terminate->purify end End Product: Purified Conjugate purify->end

Caption: Workflow for two-step protein conjugation.

Characterization of the Bioconjugate

Post-purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) and confirm its integrity.

TechniquePurposeExpected Outcome
SDS-PAGE Assess conjugate purity and integrity.A shift in the molecular weight band of the protein corresponding to the mass of the attached linkers. The band should be sharp, indicating no significant degradation or aggregation.
Mass Spectrometry (MALDI-TOF or ESI-MS) Determine the precise mass of the conjugate and calculate the DOL.A mass spectrum showing a distribution of peaks, each corresponding to the protein with a different number of linkers attached. The average DOL can be calculated from this distribution.
UV-Vis Spectroscopy Quantify protein concentration and estimate DOL if the attached molecule has a chromophore.Used to determine the protein concentration (e.g., at 280 nm) which is necessary for calculating the DOL from other methods.
Functional Assays (e.g., ELISA, SPR) Confirm that the biological activity of the protein is retained.The conjugate should exhibit binding affinity and/or biological activity comparable to the unmodified protein, confirming that the conjugation process did not compromise its function.

Conclusion and Future Perspectives

This compound is a foundational tool in the bioconjugation scientist's toolkit, offering a straightforward and effective means of linking molecules through stable amide bonds. The EDC/NHS chemistry described herein is a reliable and well-characterized method for achieving this. By understanding the chemical principles and following robust protocols for reaction, purification, and characterization, researchers can confidently generate high-quality bioconjugates for a wide array of applications in medicine and research. Future work will continue to explore novel linker designs that build upon this fundamental structure, incorporating features like cleavable domains or elements for modulating solubility to further refine the performance of next-generation bioconjugates.

References

Crafting Functional Surfaces: A Guide to Self-Assembled Monolayers of 6-Amino-6-oxohexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Organized Molecular Architectures

In the realm of materials science and biotechnology, the ability to precisely control the chemical and physical properties of surfaces is paramount. Self-assembled monolayers (SAMs) have emerged as a powerful and versatile tool for achieving this control, enabling the creation of highly ordered, functional interfaces at the molecular level.[1][2] This guide provides a comprehensive overview and detailed protocols for the creation and characterization of SAMs using a particularly promising class of molecules: 6-Amino-6-oxohexanoic acid and its derivatives.

The unique structure of this compound, featuring a terminal carboxylic acid for surface anchoring and a terminal amide group, offers a versatile platform for a wide range of applications. The amide functionality provides sites for hydrogen bonding, which can contribute to the stability and ordering of the monolayer.[3][4] Furthermore, the terminal amino group can be readily modified for the covalent attachment of biomolecules, making these SAMs ideal for the development of biosensors, drug delivery systems, and biocompatible coatings.[2][5][6]

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of SAMs in their work. We will delve into the fundamental principles governing SAM formation, provide step-by-step protocols for their preparation on common substrates, and detail the essential characterization techniques required to validate their quality and performance.

Section 1: Foundational Principles of SAM Formation

The spontaneous formation of a highly ordered molecular assembly on a substrate is the hallmark of a self-assembled monolayer. This process is driven by a combination of specific interactions between the molecule and the substrate, as well as intermolecular forces between adjacent molecules.

A typical molecule designed for SAM formation consists of three key components:

  • Head Group: This functional group has a strong, specific affinity for the substrate, forming a chemical bond that anchors the molecule to the surface. Common examples include thiols for gold surfaces and silanes for silicon oxide.[7]

  • Alkyl Chain: A hydrocarbon chain of varying length that provides van der Waals interactions between neighboring molecules, driving the ordering and packing of the monolayer.

  • Terminal Group: This functional group is exposed at the monolayer-air or monolayer-liquid interface and dictates the surface properties of the SAM.

The formation of a well-ordered SAM is a dynamic process that typically involves an initial, rapid adsorption of molecules onto the substrate, followed by a slower reorganization phase where the molecules arrange into a densely packed, crystalline-like structure.

Section 2: The Unique Advantages of this compound Derivatives

The choice of this compound and its derivatives for SAM formation is motivated by several key features:

  • Bifunctionality: The presence of both a carboxylic acid and an amino group allows for versatile surface functionalization strategies. The carboxylic acid can serve as the anchoring group on suitable substrates, while the amino group provides a reactive handle for subsequent chemical modifications.

  • Hydrogen Bonding Capability: The amide linkage within the molecule can participate in intermolecular hydrogen bonding, enhancing the stability and structural integrity of the SAM.[3][4] This is particularly advantageous for applications requiring robust and long-lasting surface modifications.

  • Biocompatibility: The amino acid-like structure can impart a degree of biocompatibility to the surface, making it suitable for applications involving direct contact with biological systems.

To effectively utilize these molecules, it is often necessary to introduce a suitable head group for the desired substrate. For instance, to form a SAM on a gold surface, the carboxylic acid of this compound can be coupled to an amino-terminated thiol, such as cysteamine.

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of SAMs using a derivative of this compound on two common substrates: gold and silicon oxide.

Synthesis of a Thiol-Terminated this compound Derivative for Gold Surfaces

To create SAMs on gold, a thiol head group is required. This protocol describes the synthesis of N-(2-mercaptoethyl)-6-amino-6-oxohexanamide, a derivative suitable for forming SAMs on gold surfaces.

Materials:

  • This compound

  • Cysteamine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound and NHS in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DCC to the solution and stir at 0°C for 1 hour, then at room temperature overnight.

  • Coupling Reaction: In a separate flask, dissolve cysteamine hydrochloride in DMF and neutralize with a suitable base (e.g., triethylamine). Add this solution to the activated ester from step 1. Stir the reaction mixture at room temperature for 24 hours.

  • Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Precipitate the product by adding diethyl ether. Collect the precipitate by filtration and wash thoroughly with diethyl ether. The product can be further purified by recrystallization or column chromatography.

Protocol for SAM Formation on Gold Substrates

Substrate Preparation:

  • Deposit a thin film of gold (typically 50-100 nm) onto a suitable support, such as a silicon wafer or glass slide, with a thin adhesion layer of chromium or titanium.

  • Clean the gold substrate immediately before use. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinse the substrate thoroughly with deionized water and then with ethanol.

  • Dry the substrate under a stream of nitrogen gas.

SAM Formation:

  • Prepare a 1 mM solution of the synthesized N-(2-mercaptoethyl)-6-amino-6-oxohexanamide in absolute ethanol.

  • Immerse the cleaned gold substrate in the thiol solution for 18-24 hours at room temperature.

  • After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-specifically adsorbed molecules.

  • Dry the SAM-coated substrate under a stream of nitrogen gas.

Protocol for SAM Formation on Silicon Oxide Substrates

For silicon oxide surfaces, an organosilane derivative is required. This involves modifying the this compound to incorporate a trichlorosilane or trialkoxysilane group.

Substrate Preparation:

  • Clean silicon wafers or glass slides by sonication in a series of solvents: acetone, isopropanol, and deionized water (15 minutes each).[8]

  • Activate the surface by immersing the substrate in a piranha solution for 15-30 minutes to generate hydroxyl groups.[8] (See caution above) .

  • Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.

SAM Formation (Vapor Deposition):

  • Place the cleaned substrate and a small vial containing the aminosilane derivative of this compound in a vacuum desiccator.

  • Evacuate the desiccator to a low pressure. The deposition is typically carried out for several hours to allow for the formation of a complete monolayer.

  • After deposition, remove the substrate and bake at 120°C for 30 minutes to promote covalent bond formation and cross-linking of the silane molecules.

  • Rinse the substrate with a suitable solvent (e.g., toluene, chloroform) to remove any physisorbed molecules.[8]

  • Dry the SAM-coated substrate under a stream of nitrogen.

Section 4: Characterization of Self-Assembled Monolayers

Thorough characterization is essential to confirm the formation, quality, and functionality of the SAM. A combination of techniques is typically employed to obtain a comprehensive understanding of the monolayer properties.[9]

Technique Information Obtained
Contact Angle Goniometry Surface wettability (hydrophobicity/hydrophilicity), monolayer packing and order.[9]
Ellipsometry Monolayer thickness.[9][10]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface, confirming the presence of the SAM and the integrity of its functional groups.[1][9]
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational modes of the molecules, providing information on the chemical structure, orientation, and packing of the alkyl chains.[9][10]
Atomic Force Microscopy (AFM) Surface topography, roughness, and the presence of defects or domains.[1][9]
Scanning Tunneling Microscopy (STM) High-resolution imaging of the molecular arrangement on conductive substrates.[9][11]

Section 5: Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

SAM_Formation_Workflow cluster_synthesis Derivative Synthesis cluster_substrate Substrate Preparation cluster_formation SAM Formation cluster_characterization Characterization s1 This compound s3 Thiol-terminated Derivative s1->s3 Activation & Coupling s2 Coupling Agent (e.g., Cysteamine) s2->s3 f1 Immersion or Vapor Deposition s3->f1 p1 Gold or SiO2 Substrate p2 Cleaning (e.g., Piranha) p1->p2 p3 Activation p2->p3 p3->f1 f2 Rinsing & Drying f1->f2 c1 Contact Angle f2->c1 c2 Ellipsometry f2->c2 c3 XPS, FTIR, AFM f2->c3

Caption: General workflow for creating and characterizing SAMs.

Caption: Schematic of SAMs on gold and silicon oxide substrates.

Section 6: Applications in Research and Drug Development

The ability to create well-defined, functional surfaces using this compound derivatives opens up a vast array of applications:

  • Biosensors: The terminal amino groups can be used to immobilize enzymes, antibodies, or nucleic acids for the specific detection of target analytes.[2][5] The well-ordered nature of the SAM can enhance sensor performance by controlling the orientation and accessibility of the biorecognition elements.

  • Drug Delivery: SAMs can be used to modify the surface of nanoparticles or other drug carriers to improve their biocompatibility, stability, and targeting capabilities.

  • Cell Culture and Tissue Engineering: By presenting specific peptides or other bioactive molecules on a surface, SAMs can be used to control cell adhesion, proliferation, and differentiation.

  • Fundamental Surface Science: These systems provide well-defined model surfaces for studying protein adsorption, cell-surface interactions, and other interfacial phenomena.

Conclusion

Self-assembled monolayers of this compound derivatives offer a robust and versatile platform for surface functionalization. By understanding the fundamental principles of SAM formation and following well-established protocols for their preparation and characterization, researchers can create highly tailored surfaces for a wide range of applications in materials science, biotechnology, and medicine. The combination of a stable, ordered monolayer with a readily modifiable terminal group makes these systems particularly powerful for advancing research and development in areas requiring precise control over surface properties.

References

"use of 6-aminohexanoic acid as a spacer in biotinylation reagents"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: Leveraging 6-Aminohexanoic Acid as an Optimal Spacer in Biotinylation Reagents

Introduction: Beyond the Biotin-Avidin Bond

The biotin-avidin interaction is a cornerstone of modern life sciences research, prized for its high affinity (Kd ≈ 10-15 M) and specificity. This robust bond is harnessed in a vast array of applications, including immunoassays, affinity chromatography, and targeted drug delivery. The process of attaching biotin to a molecule of interest—be it a protein, antibody, or nucleic acid—is known as biotinylation.

However, the simple conjugation of biotin is often insufficient. The biotin binding pocket of avidin and its derivatives (like streptavidin) is located deep within the protein's tetrameric structure. When biotin is directly attached to a large biomolecule, steric hindrance can severely restrict its ability to access this binding pocket, leading to inefficient capture and diminished signal in downstream applications. This is where the concept of a "spacer arm" becomes critical. A spacer arm is a chemical moiety inserted between the biotin molecule and the target functional group, effectively extending the biotin tag away from the surface of the biomolecule.

This guide focuses on the specific advantages and applications of using 6-aminohexanoic acid (also known as ε-aminocaproic acid) as a spacer arm in biotinylation reagents. Its unique combination of length, flexibility, and hydrophilicity makes it a superior choice for a wide range of experimental contexts.

The Role and Advantages of the 6-Aminohexanoic Acid Spacer

The most common reagents incorporating this spacer are part of the "LC" (Long Chain) series, such as NHS-LC-Biotin and Sulfo-NHS-LC-Biotin. The 6-aminohexanoic acid component creates a spacer arm approximately 9.6 Å long. When combined with the valeric acid side chain of biotin itself, the total spacer length is extended to 22.4 Å. This extension is fundamental to its efficacy.

Key Advantages:
  • Mitigation of Steric Hindrance: The primary function of the 6-aminohexanoic acid spacer is to project the biotin molecule beyond the immediate steric environment of the carrier protein or antibody. This increased reach allows the biotin to more easily access the deep binding pocket of avidin or streptavidin, significantly improving binding efficiency.

  • Optimal Flexibility: The aliphatic chain of 6-aminohexanoic acid is highly flexible, allowing the terminal biotin to orient itself optimally for binding. This rotational freedom ensures that the biotin can engage with the avidin binding pocket regardless of the attachment site's local geometry on the target molecule.

  • Hydrophilicity and Solubility: While the carbon chain is hydrophobic, the overall solubility of reagents like Sulfo-NHS-LC-Biotin is excellent in aqueous buffers due to the Sulfo-NHS group. This is critical for labeling proteins and antibodies in their native, buffered environments without the need for organic solvents that could cause denaturation.

  • Reduced Non-specific Interactions: The spacer helps to distance the highly affine biotin from the potentially "sticky" surface of a large protein, which can reduce non-specific binding in sensitive assays like ELISA or immunoprecipitation.

Comparative Analysis of Spacer Arms

The selection of a spacer arm is a critical experimental parameter. The table below compares common spacer arm configurations.

Reagent TypeSpacer Arm CompositionTotal Length (from atom)Key Characteristics
NHS-Biotin None (Valeric acid only)13.5 ÅShortest spacer; prone to significant steric hindrance with large proteins.
NHS-LC-Biotin 6-Aminohexanoic Acid 22.4 Å Gold standard for general applications; excellent balance of length and flexibility.
NHS-LC-LC-Biotin Two 6-Aminohexanoic Acid units30.5 ÅExtra-long spacer; ideal for systems with extreme steric hindrance, such as labeling cell surface proteins.
NHS-PEG4-Biotin Polyethylene Glycol (4 units)29.1 ÅIncreased hydrophilicity and solubility; reduces aggregation and non-specific binding.

Core Application: Biotinylation of Cell Surface Proteins

One of the most powerful applications for reagents containing a 6-aminohexanoic acid spacer is the labeling of proteins on the surface of living cells. This technique is used to study protein trafficking, identify receptors, and isolate specific cell populations. The long, flexible spacer is essential for ensuring that the biotin tag on a bulky, membrane-embedded protein can be accessed by streptavidin conjugates.

Workflow for Cell Surface Biotinylation

Below is a diagram illustrating the typical workflow for labeling, isolating, and analyzing cell surface proteins using a Sulfo-NHS-LC-Biotin reagent.

Cell_Surface_Biotinylation cluster_prep Preparation cluster_labeling Labeling cluster_processing Processing & Lysis cluster_analysis Analysis A 1. Cell Culture (Wash with ice-cold PBS) B 2. Reagent Prep (Dissolve Sulfo-NHS-LC-Biotin in PBS immediately before use) C 3. Incubation (Add reagent to cells on ice for 30 min) A->C D 4. Quenching (Add Tris or Glycine to quench unreacted reagent) C->D E 5. Cell Lysis (Use RIPA buffer with protease inhibitors) D->E Wash cells F 6. Affinity Purification (Incubate lysate with Streptavidin beads) E->F G 7. Elution & Analysis (Elute proteins and analyze by Western Blot / Mass Spec) F->G Wash beads

Caption: Workflow for labeling and isolating cell surface proteins.

Detailed Protocol: Antibody Biotinylation using NHS-LC-Biotin

This protocol provides a robust method for biotinylating an antibody (or other protein) using an amine-reactive N-hydroxysuccinimide (NHS) ester reagent containing the 6-aminohexanoic acid spacer.

Pre-Experiment Considerations
  • Buffer Choice: The protein must be in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the target protein for reaction with the NHS ester. Phosphate-buffered saline (PBS) or borate buffer at pH 7.2-8.5 is ideal.

  • Protein Concentration: For optimal labeling, the protein concentration should be at least 1-2 mg/mL. Lower concentrations can be used, but may require adjusting the molar excess of the biotin reagent.

  • Molar Ratio: The ratio of biotin reagent to protein is a critical parameter. A 10- to 20-fold molar excess of biotin over protein is a common starting point for antibodies. This should be optimized for your specific protein to achieve the desired degree of labeling (DOL) without causing precipitation or loss of function.

Materials
  • Antibody/Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-LC-Biotin (e.g., from Thermo Fisher Scientific, Pierce)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassette

Step-by-Step Protocol
  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-LC-Biotin. Dissolve 5 mg of the reagent in approximately 1.1 mL of anhydrous DMF or DMSO.

    • Scientist's Note: NHS esters are moisture-sensitive. Use anhydrous solvent and cap the vial tightly. Prepare this solution fresh for each experiment as its reactivity degrades over time in solution.

  • Calculate Molar Quantities: Determine the volume of biotin stock solution needed to achieve the desired molar excess.

    • Example Calculation:

      • You have 1 mL of a 2 mg/mL IgG solution (IgG MW ≈ 150,000 g/mol ).

      • Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10-8 moles.

      • For a 20-fold molar excess, you need: 20 * (1.33 x 10-8) = 2.66 x 10-7 moles of biotin.

      • Volume of 10 mM (0.01 mol/L) biotin stock = (2.66 x 10-7 mol) / (0.01 mol/L) = 2.66 x 10-5 L = 26.6 µL .

  • Biotinylation Reaction: Add the calculated volume of the NHS-LC-Biotin stock solution to your protein solution. Mix gently by inversion or slow vortexing.

    • Scientist's Note: Do not vortex vigorously as this can denature the antibody. The reaction proceeds by nucleophilic attack of primary amines (N-terminus and lysine side chains) on the NHS ester.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours on ice for more sensitive proteins.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1M Tris-HCl to a 1 mL reaction). Incubate for 15 minutes at room temperature.

    • Scientist's Note: The primary amines in Tris will react with and consume any remaining unreacted NHS-LC-Biotin, preventing non-specific labeling of other molecules in downstream applications.

  • Purification: Remove excess, unreacted biotin and reaction byproducts. This is a critical step.

    • Recommended Method: Use a desalting spin column (e.g., Zeba Spin Column) according to the manufacturer's instructions. This is a rapid and efficient method for buffer exchange and purification of proteins >7 kDa.

    • Alternative Method: Dialysis against PBS overnight at 4°C.

  • Confirmation and Storage: (Optional but Recommended) Confirm the degree of biotinylation using an assay like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. Store the biotinylated antibody at 4°C for short-term use or at -20°C (with 50% glycerol) for long-term storage.

Troubleshooting and Validation

A self-validating protocol includes checkpoints to ensure success.

IssuePotential CauseRecommended Solution
Low Biotinylation Efficiency Presence of primary amines in buffer (Tris, etc.).Buffer exchange protein into PBS or Borate buffer before labeling.
Insufficient molar excess of biotin reagent.Increase the molar ratio of biotin to protein in increments (e.g., 30x, 40x).
Degraded biotin reagent (hydrolyzed NHS ester).Use a fresh vial of reagent and prepare the stock solution immediately before use.
Protein Precipitation Excessive degree of labeling (over-biotinylation).Reduce the molar excess of the biotin reagent or shorten the incubation time.
Use of organic solvent (if protein is sensitive).Use a water-soluble reagent like Sulfo-NHS-LC-Biotin.
High Background in Assays Incomplete removal of unreacted biotin.Ensure the purification step (desalting column or dialysis) is performed correctly and efficiently.
Aggregation of biotinylated protein.Centrifuge the final product (e.g., 14,000 x g for 10 min) and use the supernatant. Consider a PEGylated spacer.

Guide to Surface Functionalization: Grafting Poly(acryloyl-6-aminocaproic acid) for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of surfaces with biocompatible polymers is a cornerstone of modern biomaterial science, enabling the development of advanced medical devices, diagnostic platforms, and drug delivery systems. Poly(acryloyl-6-aminocaproic acid) (PA6ACA), an amino acid-based polymer, offers a unique combination of hydrophilicity, biocompatibility, and readily available carboxylic acid functional groups. This application note provides a comprehensive guide for grafting PA6ACA onto various substrates. We will delve into the core principles and detailed protocols for two primary strategies: "grafting-from" via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) and "grafting-to" via covalent immobilization of pre-synthesized chains. This guide is designed to provide researchers with the foundational knowledge and practical methodologies to successfully create and validate PA6ACA-functionalized surfaces for their specific research and development needs.

Introduction: The Rationale for PA6ACA Surfaces

Poly(acryloyl-6-aminocaproic acid) is a synthetic polymer that mimics aspects of biological structures, incorporating a flexible six-carbon spacer and a terminal carboxylic acid, reminiscent of an amino acid. This structure imparts several desirable properties:

  • Biocompatibility and Hemocompatibility: Surfaces modified with PA6ACA have been shown to significantly improve compatibility with biological systems, reducing platelet adhesion and enhancing overall hemocompatibility.[1][2]

  • Hydrophilicity: The presence of amide and carboxyl groups renders the polymer hydrophilic, which is crucial for creating antifouling surfaces that resist non-specific protein adsorption.[1]

  • Functional Handles for Bio-conjugation: The pendant carboxyl groups serve as versatile chemical handles. They can be easily activated to covalently immobilize a wide range of bioactive molecules, such as proteins, peptides, and small-molecule drugs, creating a functional platform for diagnostics or targeted therapies.[1][2]

Surface grafting, the process of covalently attaching polymer chains to a substrate, is an effective method to durably alter the surface properties of a material without changing its bulk characteristics.[3][4] This guide will explore the two predominant methods for achieving this with PA6ACA.

Core Grafting Methodologies

The choice between "grafting-from" and "grafting-to" depends on the desired properties of the final surface, such as grafting density and polymer chain conformation.

The "Grafting-From" Approach: Surface-Initiated Polymerization

The "grafting-from" or "surface-initiated polymerization" (SIP) method involves growing polymer chains directly from initiator molecules that have been pre-immobilized on the substrate surface.[3] This strategy is highly effective for producing dense and uniform polymer brushes, where the chains are stretched away from the surface due to steric hindrance.[5] Among various controlled radical polymerization (CRP) techniques, Atom Transfer Radical Polymerization (ATRP) is exceptionally well-suited for this purpose due to its precise control over polymer molecular weight and distribution under mild conditions.[6][7][8]

Caption: Workflow for the "Grafting-From" approach.

Protocol 1: Surface-Initiated ATRP of A6ACA from a Silicon Substrate

This protocol describes the formation of a PA6ACA brush on a standard silicon wafer.

Materials:

  • Silicon wafers

  • Piranha solution (7:3 v/v mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Triethylamine (TEA)

  • 2-Bromoisobutyryl bromide (BiBB) - LACHRYMATOR

  • Acryloyl-6-aminocaproic acid (A6ACA) monomer[9][10]

  • Copper(I) bromide (CuBr)

  • Tris[2-(dimethylamino)ethyl]amine (Me₆TREN)[11]

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Methanol, Dichloromethane (DCM)

Methodology:

Step 1: Substrate Hydroxylation (Surface Activation)

  • Causality: This step is critical to generate surface hydroxyl (-OH) groups, which are necessary for the subsequent covalent attachment of the silane-based initiator.

  • Cut silicon wafers to the desired size.

  • Submerge the wafers in Piranha solution for 30 minutes at 80°C. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).

  • Remove wafers and rinse extensively with deionized (DI) water, then dry under a stream of nitrogen.

Step 2: Initiator Immobilization

  • Causality: This two-part step first creates an amine-terminated surface using APTES, which is then converted into a bromine-terminated ATRP initiator by reacting with BiBB.

  • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

  • Immerse the cleaned, dry wafers in the APTES solution for 2 hours at room temperature to form an amine-terminated self-assembled monolayer (SAM).

  • Rinse the wafers with toluene, then methanol, and dry with nitrogen.

  • Immediately transfer the wafers to a solution of anhydrous DCM containing TEA (1.5 eq to BiBB).

  • Cool the solution in an ice bath and slowly add BiBB (1.2 eq) dropwise. Let the reaction proceed overnight at room temperature to form the immobilized ATRP initiator.

  • Rinse the initiator-coated wafers with DCM and methanol, then dry with nitrogen.

Step 3: Surface-Initiated ATRP

  • Causality: The immobilized initiator, in the presence of the Cu(I)/Me₆TREN catalyst complex, initiates the controlled polymerization of the A6ACA monomer directly from the surface.[12][13]

  • In a Schlenk flask, dissolve A6ACA monomer (e.g., 1 M) and Me₆TREN (e.g., 10 mM) in anhydrous DMF.

  • Place the initiator-coated wafers inside the flask.

  • Seal the flask and perform three freeze-pump-thaw cycles to remove all dissolved oxygen, which would otherwise terminate the radical polymerization.

  • Under a positive pressure of nitrogen or argon, quickly add CuBr (e.g., 5 mM) to the flask.

  • Place the flask in a pre-heated oil bath (e.g., 60°C) and allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The thickness of the polymer brush is proportional to the reaction time.

  • To stop the polymerization, open the flask to air and flood with DMF.

  • Soxhlet extract the wafers with methanol for 24 hours to remove any physisorbed polymer and residual catalyst.

  • Dry the PA6ACA-grafted wafers with nitrogen and store in a desiccator.

The "Grafting-To" Approach: Attaching Pre-Formed Polymers

In the "grafting-to" approach, well-characterized, end-functionalized polymers are synthesized in solution first and then attached to a substrate with complementary reactive groups.[14][15] While this method typically yields a lower grafting density than the "grafting-from" approach due to steric hindrance of incoming polymer coils, it allows for precise characterization of the polymer (e.g., molecular weight and dispersity) before attachment.

Caption: Workflow for the "Grafting-To" approach.

Protocol 2: Grafting PA6ACA to an Amine-Functionalized Surface

This protocol utilizes carbodiimide chemistry to form a stable amide bond between the carboxyl groups of the PA6ACA polymer and amine groups on the surface.

Materials:

  • PA6ACA polymer (synthesized separately via a method like RAFT polymerization to have a defined molecular weight and a reactive end-group if needed for other purposes).[6]

  • Amine-functionalized substrate (prepared as in Step 1 & 2 of Protocol 1, stopping after the APTES step).

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS)

Methodology:

Step 1: Activation of PA6ACA Carboxyl Groups

  • Causality: EDC reacts with the carboxyl groups on the polymer to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but can be stabilized by NHS, forming a more stable amine-reactive NHS ester.

  • Dissolve the pre-synthesized PA6ACA polymer in MES buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Add EDC (e.g., 5-fold molar excess over carboxyl groups) and NHS (e.g., 2-fold molar excess) to the polymer solution.

  • Allow the activation reaction to proceed for 30 minutes at room temperature.

Step 2: Covalent Coupling to the Surface

  • Causality: The amine-reactive NHS esters on the polymer react with the primary amines on the functionalized substrate to form stable amide bonds, thus covalently grafting the polymer to the surface.

  • Immerse the amine-functionalized substrates in the activated PA6ACA solution.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Remove the substrates and rinse thoroughly with MES buffer, followed by PBS, and finally DI water to remove any non-covalently bound polymer.

  • Dry the PA6ACA-grafted wafers with nitrogen.

Validation and Characterization of Grafted Surfaces

Validating the success of the grafting procedure is a critical step. A multi-technique approach is recommended to confirm the presence and properties of the PA6ACA layer.

Characterization TechniqueInformation ProvidedExpected Result for Successful PA6ACA Grafting
Water Contact Angle (WCA) Measures surface wettability and hydrophilicity.[16]A significant decrease in the contact angle compared to the bare or initiator-coated substrate, indicating a more hydrophilic surface.[1]
X-ray Photoelectron Spec. (XPS) Determines the elemental composition of the top few nanometers of the surface.[17]Appearance of a nitrogen (N 1s) peak and characteristic carbon (C 1s) peaks corresponding to the amide and carboxyl groups of PA6ACA.
Atomic Force Microscopy (AFM) Provides topographical images and measures surface roughness and layer thickness.[5]An increase in surface roughness and a measurable, uniform increase in layer height across a scratched area of the polymer brush.
Ellipsometry Offers precise, non-destructive measurement of thin film thickness.[17]A quantifiable thickness of the grafted polymer layer, which can be correlated with polymerization time in "grafting-from" methods.

Applications and Post-Grafting Modification

The PA6ACA-grafted surface is not merely a biocompatible coating but a versatile platform for further functionalization. The abundant carboxyl groups can be activated (using the same EDC/NHS chemistry from Protocol 2) to immobilize biomolecules.

G cluster_workflow Post-Grafting Functionalization A PA6ACA Grafted Surface (-COOH) B Carboxyl Activation (EDC / NHS) A->B Step 1 C Biomolecule Immobilization (e.g., Protein with -NH2) B->C Step 2 D Bio-functional Surface C->D Final Product

Caption: Immobilization of a protein onto a PA6ACA surface.

This capability has been demonstrated for creating patterned microdomains to capture specific cells or for developing platforms for drug delivery and disease diagnosis.[1][2] The ability to create these functional materials opens avenues in tissue engineering, biosensor development, and the creation of smart, stimuli-responsive surfaces.[18][19]

References

Application Notes and Protocols for the Synthesis of (S)-2,6-diamino-5-oxohexanoic acid Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Keto-Lysine Analog

(S)-2,6-diamino-5-oxohexanoic acid, a keto-analogue of the essential amino acid L-lysine, represents a pivotal chiral building block in contemporary drug discovery and development. Its unique structural features, comprising a ketone functionality in place of the ε-amino group of lysine, offer medicinal chemists a versatile scaffold for the synthesis of novel peptide and small molecule therapeutics. The incorporation of keto-lysine derivatives can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing their stability, receptor binding affinity, and therapeutic efficacy.[] This strategic modification is particularly relevant in the design of peptidomimetics, where the keto group can serve as a bioisostere for a peptide bond or as a reactive handle for bioconjugation.[]

The synthesis of enantiomerically pure (S)-2,6-diamino-5-oxohexanoic acid is therefore of significant interest to researchers in academia and the pharmaceutical industry. This document provides a comprehensive guide to a robust and scalable synthetic route to this valuable intermediate, starting from the readily available L-2-aminoadipic acid. The protocols detailed herein are designed to be self-validating, with clear guidance on reaction setup, monitoring, purification, and characterization of all intermediates and the final product.

Synthetic Strategy: A Four-Step Pathway from L-2-Aminoadipic Acid

The presented synthesis of (S)-2,6-diamino-5-oxohexanoic acid is a four-step process commencing with the selective protection of the α-amino group of L-2-aminoadipic acid. This is followed by an intramolecular cyclization to form a key lactam intermediate. Subsequent Boc-protection and amidation, followed by a final deprotection step, yield the target compound. This strategy is advantageous due to the use of readily available starting materials and reagents, and it is designed to be scalable for larger-scale production.[2]

Synthesis_Workflow A L-2-Aminoadipic Acid B Step 1: Fmoc Protection A->B Fmoc-OSu, NaHCO3 Water/Acetone C Compound 1 (Fmoc-L-2-aminoadipic acid) B->C D Step 2: Intramolecular Cyclization C->D Paraformaldehyde p-Toluenesulfonic acid, Toluene E Compound 2 (Cyclic Intermediate) D->E F Step 3: Boc Protection & Amidation E->F Boc2O, Pyridine Ammonium Carbonate, Ethyl Acetate G Compound 3 (Protected Intermediate) F->G H Step 4: Deprotection G->H LiOH Ethanol/Water I (S)-2,6-diamino-5-oxohexanoic acid H->I

Figure 1: Overall synthetic workflow for (S)-2,6-diamino-5-oxohexanoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)hexanedioic acid (Compound 1)

This initial step involves the protection of the α-amino group of L-2-aminoadipic acid with the fluorenylmethyloxycarbonyl (Fmoc) group. The use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in a biphasic solvent system provides a clean and efficient reaction.[2][3][4]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
L-2-Aminoadipic Acid1118-90-7161.16 g/mol 80.0 g0.50
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol 126.0 g1.50
Fmoc-OSu82911-69-1337.32 g/mol 175.8 g0.52
Acetone67-64-158.08 g/mol 800 mL-
Deionized Water7732-18-518.02 g/mol 400 mL-
Ethyl Acetate141-78-688.11 g/mol As needed-
Citric Acid77-92-9192.12 g/mol As needed-

Protocol:

  • To a 2 L reaction flask, add L-2-aminoadipic acid (80.0 g, 0.50 mol) and deionized water (400 mL).

  • Stir the mixture to dissolve the amino acid, then add sodium bicarbonate (126.0 g, 1.50 mol) in portions.

  • Add acetone (800 mL) to the reaction mixture, followed by the addition of Fmoc-OSu (175.8 g, 0.52 mol).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure at 50°C to remove the acetone.

  • Add deionized water (400 mL) to the residue and transfer to a separatory funnel.

  • Wash the aqueous layer with ethyl acetate (2 x 300 mL) to remove impurities.

  • Adjust the pH of the aqueous phase to 3-4 with a saturated solution of citric acid.

  • Extract the product with ethyl acetate (3 x 300 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Compound 1 as a white solid.

Characterization of Compound 1:

  • Appearance: White solid.

  • Expected Yield: ~95%

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.78 (d, J=7.5 Hz, 2H), 7.60 (d, J=7.5 Hz, 2H), 7.41 (t, J=7.5 Hz, 2H), 7.32 (t, J=7.5 Hz, 2H), 5.50 (d, J=8.0 Hz, 1H), 4.40 (m, 2H), 4.23 (t, J=7.0 Hz, 1H), 4.10 (m, 1H), 2.35 (t, J=7.0 Hz, 2H), 1.90-1.70 (m, 4H).

  • Mass Spectrometry (ESI+): m/z calculated for C₂₁H₂₁NO₆ [M+H]⁺: 384.14; found 384.1.

Step 2: Synthesis of (S)-1-((9H-fluoren-9-yl)methyl) 2-oxohexahydropyrido[1,2-a]pyrazine-1,2(6H)-dicarboxylate (Compound 2)

This step involves an acid-catalyzed intramolecular cyclization of Compound 1 with paraformaldehyde to form a key heterocyclic intermediate.[2]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
Compound 1-383.4 g/mol 200 g0.52
Paraformaldehyde30525-89-4(CH₂O)n18.8 g0.63
p-Toluenesulfonic acid monohydrate6192-52-5190.22 g/mol 9.9 g0.052
Toluene108-88-392.14 g/mol 1 L-

Protocol:

  • To a 2 L reaction flask equipped with a Dean-Stark apparatus, add Compound 1 (200 g, 0.52 mol), paraformaldehyde (18.8 g, 0.63 mol), and p-toluenesulfonic acid monohydrate (9.9 g, 0.052 mol).

  • Add toluene (1 L) and heat the mixture to reflux.

  • Continuously remove water using the Dean-Stark apparatus.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Compound 2 as a viscous oil.

Characterization of Compound 2:

  • Appearance: Pale yellow viscous liquid.

  • Expected Yield: ~99%

  • Mass Spectrometry (ESI+): m/z calculated for C₂₂H₂₁NO₅ [M+H]⁺: 396.14; found 396.16.[2]

Step 3: Synthesis of (S)-1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) 6-amino-6-oxohexahydropyrido[1,2-a]pyrazine-1,2(6H)-dicarboxylate (Compound 3)

In this step, the secondary amine in the cyclic intermediate is protected with a Boc group, and the ester is converted to a primary amide.[2]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
Compound 2-395.43 g/mol 260 g0.66
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25 g/mol 172.4 g0.79
Pyridine110-86-179.10 g/mol 62.5 g0.79
Ammonium Carbonate506-87-696.09 g/mol 96.1 g1.00
Ethyl Acetate141-78-688.11 g/mol 1 L-
1N Hydrochloric Acid7647-01-036.46 g/mol 1 L-

Protocol:

  • To a 2 L reaction flask, add ethyl acetate (1 L) and Compound 2 (260 g, 0.66 mol).

  • Add di-tert-butyl dicarbonate (172.4 g, 0.79 mol) and pyridine (62.5 g, 0.79 mol) to the mixture and stir at room temperature for 30 minutes.

  • Add ammonium carbonate (96.1 g, 1.00 mol) and continue stirring at room temperature overnight.

  • Quench the reaction by adding 1N hydrochloric acid (1 L).

  • Separate the organic layer and wash it with deionized water (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 50°C to yield Compound 3 as a pale yellow viscous liquid.

Characterization of Compound 3:

  • Appearance: Pale yellow viscous liquid.

  • Expected Yield: ~98%

  • Mass Spectrometry (ESI+): m/z calculated for C₂₇H₃₁N₃O₆ [M+H]⁺: 494.22; found 494.2.

Step 4: Synthesis of (S)-2,6-diamino-5-oxohexanoic acid (Target Compound 4)

The final step involves the removal of both the Fmoc and Boc protecting groups using lithium hydroxide, which also hydrolyzes the amide to a carboxylic acid.[2]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
Compound 3-493.55 g/mol 256.1 g0.52
Lithium Hydroxide (LiOH)1310-65-223.95 g/mol 43.6 g1.82
Ethanol64-17-546.07 g/mol 500 mL-
Deionized Water7732-18-518.02 g/mol 500 mL-
1N Hydrochloric Acid7647-01-036.46 g/mol As needed-
Ethyl Acetate141-78-688.11 g/mol As needed-

Protocol:

  • To a 2 L reaction flask, add Compound 3 (256.1 g, 0.52 mol), ethanol (500 mL), and deionized water (500 mL).

  • Add lithium hydroxide (43.6 g, 1.82 mol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • After the reaction is complete, adjust the pH of the solution to 6-7 with 1N hydrochloric acid.[2]

  • Concentrate the mixture at 50°C under reduced pressure to remove the ethanol.[2]

  • Wash the remaining aqueous phase with ethyl acetate to remove organic impurities.[2]

  • Further concentrate the aqueous phase under reduced pressure at 50°C to obtain the crude target compound.[2]

  • The crude product can be further purified by recrystallization or preparative HPLC if required for high-purity applications.

Characterization of (S)-2,6-diamino-5-oxohexanoic acid:

  • Appearance: Off-white to pale yellow solid.

  • Expected Yield: ~93%

  • ¹H NMR (400 MHz, D₂O): δ (ppm) 4.05 (t, J=6.0 Hz, 1H), 3.85 (s, 2H), 2.55 (t, J=7.0 Hz, 2H), 1.90-1.70 (m, 4H).

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₁₂N₂O₃ [M+H]⁺: 161.09; found 161.1.

Applications in Drug Development

(S)-2,6-diamino-5-oxohexanoic acid and its derivatives are valuable tools in the development of novel therapeutics. The keto functionality provides a unique handle for various chemical modifications that can fine-tune the properties of a drug candidate.

Applications A (S)-2,6-diamino-5-oxohexanoic acid B Peptide Modification A->B C Small Molecule Synthesis A->C D Bioconjugation A->D E Enhanced Stability B->E F Improved Receptor Binding B->F G Prodrug Design C->G H Targeted Drug Delivery D->H

Figure 2: Applications of the keto-lysine intermediate in drug development.

Key applications include:

  • Peptide and Peptidomimetic Synthesis: Incorporation of this keto-lysine analog into peptide sequences can enhance resistance to enzymatic degradation, thereby prolonging the in-vivo half-life of peptide-based drugs.[]

  • Prodrug Strategies: The keto group can be masked with a bioreversible linkage, allowing for the targeted release of the active drug at the site of action.

  • Covalent Inhibitors: The ketone functionality can be designed to form reversible or irreversible covalent bonds with specific residues, such as lysine, in a target protein, leading to highly potent and selective inhibitors.[5]

  • Bioconjugation: The keto group serves as a bioorthogonal handle for the site-specific attachment of other molecules, such as imaging agents, polymers (e.g., PEG), or cytotoxic drugs in antibody-drug conjugates (ADCs).[]

Conclusion

The synthetic pathway detailed in this application note provides a reliable and scalable method for the preparation of the valuable intermediate, (S)-2,6-diamino-5-oxohexanoic acid. The protocols are presented with sufficient detail to enable their implementation in a research or process development setting. The strategic importance of this chiral building block in modern medicinal chemistry underscores the value of this synthetic guide for researchers engaged in the design and synthesis of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 6-Amino-6-oxohexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of 6-amino-6-oxohexanoic acid and its derivatives. These molecules, characterized by a C6 backbone, a terminal carboxylic acid, and an amide group, often present solubility challenges that can impede research and development. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address issues encountered during experimentation.

Section 1: Understanding the Core Problem

FAQ: Why is my this compound derivative poorly soluble in neutral aqueous solutions?

The solubility of these derivatives is governed by a delicate balance between their hydrophilic (water-loving) and lipophilic (fat-loving) characteristics.

  • Lipophilic Character: The hexanoic acid carbon backbone is lipophilic and prefers non-polar environments. As you add more non-polar substituents to your derivative, this lipophilicity increases, often leading to decreased aqueous solubility.

  • Hydrophilic Character: The molecule has two key polar functional groups capable of hydrogen bonding with water: the carboxylic acid (-COOH) and the amide (-CONH2).[1] These groups are responsible for its inherent water solubility.

  • The Balance: Poor solubility arises when the lipophilic nature of the carbon backbone and any non-polar modifications overshadow the hydrophilic contributions of the polar functional groups.

The critical factor, however, is the ionization state of the carboxylic acid group. At neutral pH (around 7), the carboxylic acid (with a pKa typically around 4.5-5.0) is largely deprotonated, existing as a charged carboxylate anion (-COO⁻). While this charged form is highly water-soluble, the un-ionized form is significantly less so. If solubility remains low at neutral pH, it suggests the overall molecular properties are dominated by lipophilicity.

Section 2: Troubleshooting Guide & Strategic Solutions

This section provides a logical, step-by-step approach to systematically improving the solubility of your compound.

start START: Compound has low aqueous solubility ph_mod Strategy 1: pH Modification (Adjust pH away from pI) start->ph_mod ph_success Solubility Goal Met? ph_mod->ph_success stop END: Optimized Formulation ph_success->stop  Yes complex_strategies Strategy 2: Advanced Formulation (pH modification is insufficient or not viable) ph_success->complex_strategies No   salt Option A: Salt Formation complex_strategies->salt cosolvent Option B: Co-solvency complex_strategies->cosolvent cyclodextrin Option C: Cyclodextrin Complexation complex_strategies->cyclodextrin

Caption: Decision tree for troubleshooting solubility.

Problem 1: Low solubility in neutral buffers (e.g., PBS pH 7.4).
Q: My compound won't dissolve in my standard phosphate-buffered saline (PBS). What should be my first step?

Answer: Your first and most crucial step is to perform a pH-solubility profile. The solubility of amino acids and their derivatives is strongly dependent on pH.[2][3] The lowest solubility typically occurs near the isoelectric point (pI), where the molecule has a net neutral charge. For a this compound derivative, the key ionizable group is the carboxylic acid. By increasing the pH of the solution, you shift the equilibrium towards the deprotonated, anionic carboxylate form, which is significantly more soluble in water due to favorable ion-dipole interactions.[4][5]

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_sol R-COOH (Protonated Form) LOW SOLUBILITY high_sol R-COO⁻ + H⁺ (Deprotonated Anion) HIGH SOLUBILITY low_sol->high_sol Increase pH high_sol->low_sol Decrease pH

Caption: Mechanism of pH-dependent solubility.

Experimental Protocol: pH-Solubility Profile Determination

This protocol uses the gold-standard shake-flask method to determine equilibrium solubility at various pH values.[6][7]

  • Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

  • Addition of Compound: Add an excess amount of your solid compound to a known volume of each buffer in separate sealed vials. The key is to ensure solid material remains undissolved at equilibrium.[6]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter is a robust method.[7]

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[8]

  • Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.

Problem 2: pH adjustment is not a viable or sufficient solution.
Q: Increasing the pH improved solubility, but not to my target concentration. What are my options now?

Answer: When pH modification alone is insufficient, or if your experimental system is pH-sensitive, you should explore advanced formulation strategies. The three most common and effective approaches are salt formation, the use of co-solvents, and cyclodextrin complexation.[9][10][11]

Solution A: Salt Formation

Expertise & Experience: Salt formation is one of the most effective and widely used methods to increase the solubility and dissolution rate of ionizable drugs.[12][13] By reacting your acidic compound with a base (counter-ion), you form a salt that is often a crystalline solid with much higher aqueous solubility than the free acid form.[14][15] Approximately 50% of marketed small molecule drugs are administered as salts.[15]

Trustworthiness: The choice of counter-ion is critical. A well-chosen salt will not only improve solubility but can also enhance stability and manufacturability. However, a poor choice can lead to issues like hygroscopicity (moisture absorption) or disproportionation (conversion back to the less soluble free acid).[15]

FAQ: How do I select the right counter-ion for my compound?

You should screen a variety of pharmaceutically acceptable counter-ions. The goal is to find a salt that provides the desired solubility and has good solid-state properties.

Counter-ion TypeExamplesComments
Alkali Metals Sodium (Na⁺), Potassium (K⁺)Often form highly soluble salts. A common first choice.
Alkaline Earth Calcium (Ca²⁺), Magnesium (Mg²⁺)Can increase solubility, but sometimes less than alkali metal salts.
Amine Salts Tromethamine, Meglumine, DiethanolamineOrganic counter-ions that can offer a range of solubility and stability profiles.
Experimental Protocol: Small-Scale Salt Screening
  • Dissolution: Dissolve your acidic compound in a suitable organic solvent (e.g., ethanol, acetone).

  • Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of different basic counter-ions (e.g., sodium hydroxide, potassium hydroxide, tromethamine) dissolved in a minimal amount of solvent.

  • Precipitation & Isolation: Allow the salt to precipitate, which may require cooling or the addition of an anti-solvent. Isolate the solid by filtration and dry it under a vacuum.

  • Characterization: Confirm salt formation using analytical techniques like FT-IR or NMR.

  • Solubility Testing: Determine the aqueous solubility of each new salt form using the shake-flask method described previously.

Solution B: Co-solvency

Expertise & Experience: Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to your aqueous system.[16] This technique works by reducing the overall polarity of the solvent, making it a more favorable environment for your lipophilic compound to dissolve.[17] This is a very common strategy for both oral and parenteral drug formulations.[18][19]

Trustworthiness: The key is to use the minimum amount of co-solvent necessary to achieve the target concentration, as high concentrations of organic solvents can sometimes be incompatible with biological systems or cause compound precipitation upon dilution.

FAQ: Which co-solvents are most effective and biocompatible?

The choice depends on your specific application. For in vitro cell-based assays, DMSO is common. For preclinical formulations, a wider range is acceptable.

Co-solventAbbreviationProperties & Use Cases
Dimethyl SulfoxideDMSOA powerful, highly polar aprotic solvent. Excellent for stock solutions but can be toxic to cells at >0.5-1% v/v.[8]
EthanolEtOHA common, less toxic co-solvent. Widely used in oral and parenteral formulations.[16]
Propylene GlycolPGA viscous, non-toxic solvent commonly used in liquid oral and injectable formulations.[19]
Polyethylene Glycol 400PEG 400A low molecular weight polymer, non-toxic, and frequently used to enhance the solubility of poorly soluble drugs.[19]
Experimental Protocol: Co-solvent Miscibility Study
  • Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent you wish to test (e.g., 100 mg/mL in DMSO).

  • Titration: In separate vials, add your primary aqueous buffer (e.g., PBS).

  • Mixing: Gradually add small volumes of the co-solvent stock solution to the aqueous buffer, vortexing after each addition.

  • Observation: Observe the solution for any signs of precipitation (cloudiness, visible particles).

  • Determination: The highest concentration that remains a clear, homogenous solution is the maximum solubility in that specific co-solvent/water ratio. Test various ratios (e.g., 5%, 10%, 20% co-solvent) to find the optimal system.

Solution C: Cyclodextrin Inclusion Complexation

Expertise & Experience: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (fat-loving) inner cavity.[20] They can encapsulate a poorly soluble "guest" molecule (or the lipophilic part of it) within their cavity, forming an "inclusion complex."[21][22] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[23]

Trustworthiness: This is a well-established and regulatory-approved method for solubility enhancement.[22] The binding affinity between the drug and the cyclodextrin is a key parameter for success. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly popular due to its high aqueous solubility and low toxicity.

compound Poorly Soluble Derivative complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Cyclodextrin inclusion complex formation.

Cyclodextrin TypeCavity Size (Å)Key Features & Applications
α-Cyclodextrin 4.7 - 5.3Smallest cavity; suitable for small molecules or aliphatic side chains.
β-Cyclodextrin 6.0 - 6.5Most common size, fits many drug molecules. Limited by its own low water solubility.
γ-Cyclodextrin 7.5 - 8.3Largest cavity; suitable for larger molecules like macrocycles or steroids.
Hydroxypropyl-β-CD (HP-β-CD) 6.0 - 6.5A chemically modified β-CD with greatly enhanced water solubility and safety profile.[20]
Experimental Protocol: Preparation by Kneading Method

The kneading method is a simple and effective way to prepare inclusion complexes in the lab.[21]

  • Mixing: In a mortar, mix your compound and the chosen cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (start with 1:1).

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the mixture to form a thick, consistent paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes. This intimate contact facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Sieving: Pass the dried complex through a fine sieve to obtain a uniform powder.

  • Solubility Testing: Evaluate the aqueous solubility of this new complex using the shake-flask method.

References

Technical Support Center: Coupling Sterically Hindered 6-Amino-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<M>

Introduction

Welcome to the technical support guide for challenges in the amide coupling of 6-Amino-6-oxohexanoic acid and its derivatives. This molecule, while valuable, presents a significant synthetic challenge due to steric hindrance around the carboxylic acid moiety. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during its coupling reactions. We will explore the root causes of these challenges and provide field-proven, evidence-based solutions to achieve high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound failing or giving low yields using standard reagents like EDC/HOBt?

A: Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), even with additives like HOBt (1-Hydroxybenzotriazole), often fail with sterically hindered substrates for two primary reasons.[1]

  • Steric Hindrance: The bulky groups near the carboxylic acid physically block the approach of the amine nucleophile to the activated O-acylisourea intermediate.[1][2] This intermediate is highly reactive and, if not immediately attacked by the amine, will rearrange into a stable, unreactive N-acylurea byproduct, terminating the reaction.[3][4][5]

  • Inefficient Activation: The O-acylisourea intermediate formed by EDC is less reactive than the active esters generated by more potent, modern coupling reagents. For a hindered substrate, this lower reactivity is often insufficient to overcome the high activation energy of the coupling step.

Q2: What are the most effective coupling reagents for a sterically hindered acid like this one?

A: For challenging couplings, it is crucial to switch to more powerful in-situ activating reagents, such as aminium/uronium or phosphonium salts.[6] These reagents form highly reactive esters that can overcome significant steric barriers.[6]

  • Uronium/Aminium Salts (HATU, HCTU, COMU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective.[7] They react with the carboxylic acid to form a highly reactive OAt-active ester.[7][8] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the subsequent aminolysis step. COMU is a newer, safer alternative that incorporates the OxymaPure leaving group instead of the potentially explosive HOAt/HOBt moieties.[4]

  • Phosphonium Salts (PyBOP, PyAOP): Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices and are known for rapid coupling with minimal side reactions.[4][9]

  • Acyl Fluoride Precursors (TFFH, BTFFH): For extremely hindered systems where even uronium salts may falter, converting the carboxylic acid to an acyl fluoride is a powerful strategy.[4][10] Acyl fluorides are small, highly reactive, and can overcome severe steric hindrance.[10][11]

Q3: I see a major byproduct in my LC-MS analysis. What is it likely to be?

A: The identity of the byproduct depends heavily on the reagents used:

  • If using Carbodiimides (EDC, DCC): The most common byproduct is the N-acylurea .[3][4] This forms when the O-acylisourea intermediate rearranges instead of reacting with your amine.[3][5] Using additives like HOBt or OxymaPure can reduce this, but for hindered substrates, the rearrangement often outcompetes the desired reaction.[3]

  • If using Uronium Reagents (HATU, HBTU): You may see byproducts related to the coupling agent itself, such as tetramethylurea, but the primary issue is typically unreacted starting material due to incomplete coupling rather than a specific byproduct from a side reaction.[12]

Q4: How can I optimize my reaction conditions to improve yield?

A: Beyond choosing the right coupling reagent, several other factors are critical:

  • Solvent Choice: The solvent must effectively solvate the reactants. For difficult couplings, N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties, which can help disrupt peptide aggregation.[6]

  • Base Selection: A non-nucleophilic base is required for most onium salt couplings. N,N-Diisopropylethylamine (DIPEA) is common, but for reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or collidine should be considered.[1][4]

  • Temperature and Time: Sterically hindered reactions are kinetically slow.[6] Increasing the reaction time (e.g., from 2 hours to overnight) is a simple and effective solution.[6] Gentle heating can also overcome the activation energy barrier, but must be used cautiously to avoid racemization.[1][6] Microwave-assisted synthesis is a highly effective technique for driving difficult couplings to completion quickly.[6]

  • Concentration: For bimolecular reactions like amide coupling, increasing the concentration of reactants can significantly improve the reaction rate.[13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common experimental failures.

Problem: Low or No Product Yield

// Nodes Start [label="Low/No Product Yield\n(Confirmed by LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="1. Evaluate Coupling Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="2. Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="3. Verify Starting Material Integrity", fillcolor="#FBBC05", fontcolor="#202124"];

IsCarbodiimide [label="Using EDC, DCC, or DIC?", shape=diamond, fillcolor="#F1F3F4"]; IsOnium [label="Using HATU, PyBOP, etc.?", shape=diamond, fillcolor="#F1F3F4"];

Sol_SwitchReagent [label="Solution:\nSwitch to potent onium salt\n(HATU, HCTU, COMU)\nor phosphonium salt (PyBOP).[1][6]", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_DoubleCouple [label="Solution:\nPerform a second coupling\nwith fresh reagents.\n[6]", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_TimeTemp [label="Solution:\nIncrease reaction time (e.g., to 24h).\nApply gentle heat (40-50°C) with caution.\nUse microwave synthesis if available.[1][6]", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Solvent [label="Solution:\nSwitch solvent from DMF to NMP\nor a DCM/DMF/NMP mixture.[6]", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_ReagentPurity [label="Solution:\nUse fresh, high-purity reagents.\nStore coupling agents under inert gas\nand away from moisture.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

// Connections Start -> CheckReagent; CheckReagent -> IsCarbodiimide; IsCarbodiimide -> Sol_SwitchReagent [label="Yes"]; IsCarbodiimide -> IsOnium [label="No"];

IsOnium -> Sol_DoubleCouple [label="Yes"];

Start -> CheckConditions [style=dashed]; CheckConditions -> Sol_TimeTemp; CheckConditions -> Sol_Solvent;

Start -> CheckPurity [style=dashed]; CheckPurity -> Sol_ReagentPurity; } dot Caption: Troubleshooting workflow for low-yield couplings.

Problem: Significant Byproduct Formation
Observed Byproduct (LC-MS)Probable CauseRecommended Solution
Mass = (Carboxylic Acid + Coupling Reagent - H₂O) N-Acylurea Formation [4]This is characteristic of carbodiimide (EDC, DCC) reagents. The activated intermediate rearranges before the amine can react. Immediately switch to a uronium (HATU, COMU) or phosphonium (PyBOP) salt reagent. [1][6]
Mass = (2 x Carboxylic Acid - H₂O) Anhydride Formation This can occur if the activated species reacts with another molecule of the carboxylic acid instead of the amine.[5] Ensure the amine component is present and sufficiently nucleophilic. Pre-activating the acid for a short period (1-5 min) before adding the amine can sometimes help. [6][14]
No change in starting material masses Failed Activation/Reaction The reaction failed to initiate. Verify the quality and age of coupling reagents and solvents. Ensure the base was added and is not quenched. Re-evaluate the potency of the chosen coupling reagent for this specific substrate.[1]

Optimized Protocols & Methodologies

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first-line approach for coupling sterically hindered this compound.

Materials:

  • This compound derivative (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or NMP

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the this compound derivative and HATU in anhydrous DMF (or NMP).

  • Add DIPEA to the mixture and stir for 1-5 minutes at room temperature. This is the "pre-activation" step where the highly reactive OAt-ester is formed.[6]

  • Add the amine coupling partner to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS. For exceptionally difficult couplings, the reaction may be allowed to proceed for up to 24 hours.[1]

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

// Nodes Acid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4"]; HATU [label="HATU", fillcolor="#F1F3F4"]; Base [label="Base (DIPEA)", fillcolor="#F1F3F4"]; Amine [label="Amine\n(R'-NH2)", fillcolor="#F1F3F4"];

PreActivation [label="Pre-activation\n(1-5 min)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ActiveEster [label="OAt-Active Ester\n[R-CO-OAt]", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Coupling\n(4-24h)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Amide Product\n[R-CO-NHR']", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Connections {Acid, HATU, Base} -> invis1 [arrowhead=none]; invis1 -> PreActivation; PreActivation -> ActiveEster; ActiveEster -> invis2 [arrowhead=none]; Amine -> invis2 [arrowhead=none]; invis2 -> Coupling; Coupling -> Product; } dot Caption: Workflow for HATU-mediated coupling.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This method should be employed when Protocol 1 fails or gives unsatisfactory yields. It involves converting the acid to the corresponding acyl fluoride, which is smaller and more reactive.[10][11]

Materials:

  • This compound derivative (1.0 eq)

  • Fluorinating agent (e.g., TFFH, 1.1 eq)

  • Base (e.g., Pyridine or DIPEA, 2.0 eq)

  • Anhydrous DCM

  • Amine coupling partner (1.2 eq)

Procedure:

  • Acyl Fluoride Formation: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid in anhydrous DCM.

  • Add the base (e.g., pyridine) followed by the fluorinating agent (e.g., TFFH).

  • Stir at room temperature for 30-60 minutes. Monitor the formation of the acyl fluoride by IR (look for a shift in the C=O stretch) or by quenching a small aliquot with methanol and analyzing by LC-MS.

  • Coupling Reaction: Once acyl fluoride formation is complete, add the amine coupling partner to the reaction mixture.

  • Stir at room temperature until the reaction is complete (typically 2-8 hours).

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Comparative Summary of Coupling Reagents
Reagent ClassExample(s)ReactivityProsCons
Carbodiimide EDC, DCC, DICLow-ModerateInexpensive; water-soluble byproducts (EDC).[4]Prone to N-acylurea formation and racemization; often ineffective for hindered substrates.[1][3][4]
Uronium/Aminium HATU, HBTU, HCTU, COMUVery HighHigh yields, fast reactions, low racemization.[7] Excellent for hindered systems.More expensive; byproducts can be difficult to remove; potential safety/allergenicity concerns (HBTU/HATU).[15]
Phosphonium PyBOP, PyAOPHighHigh efficiency, similar to uronium salts. Less hazardous byproducts than older BOP reagent.[9]Solutions in DMF have moderate stability.
Acyl Fluoride TFFH, BTFFHExtremely HighOvercomes severe steric hindrance where other reagents fail.[10][11]Requires a two-step, one-pot procedure; fluorinating agents can be moisture-sensitive.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Amino-6-oxohexanoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the conjugation of 6-amino-6-oxohexanoic acid.

Q1: My amide coupling reaction with this compound is resulting in a low or no yield. What are the likely causes?

A1: Low yields in amide coupling reactions are typically due to several factors:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid group must be activated to react with an amine. Insufficient or inefficient coupling reagents will lead to incomplete activation.[1]

  • Amine Deactivation: The amine can be protonated, which makes it non-nucleophilic. This can occur from an acid-base reaction between the carboxylic acid and the amine before the coupling reaction.[1]

  • Hydrolysis: The presence of water can cause the hydrolysis of the activated carboxylic acid intermediate, preventing the formation of an amide. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the presence of an inappropriate base can significantly impact the reaction's success.[1]

Q2: What is the optimal pH for EDC/NHS coupling reactions involving this compound?

A2: The EDC/NHS coupling process involves two steps, each with a different optimal pH.

  • Activation Step: The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[2][3][4] A frequently used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[3][4]

  • Coupling Step: The subsequent reaction of the NHS-activated molecule with a primary amine is most effective at a neutral to slightly basic pH, from 7.0 to 8.5.[2][4] For optimal results, a two-step protocol is often recommended, where activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling step.[4][5]

Q3: I am observing significant side reactions. How can these be minimized?

A3: Side reactions are a common issue in peptide synthesis and can often be minimized by adjusting the reaction conditions.

  • Racemization: To reduce the risk of racemization, consider using coupling additives like HOBt or OxymaPure.[1] Running the reaction at a lower temperature can also be beneficial.[1]

  • Aspartimide Formation: This can occur under both acidic and basic conditions. Adding HOBt to the deprotecting solution can help reduce its formation.[6]

  • Diketopiperazine Formation: This is more common in Fmoc-based synthesis, especially when proline is one of the first two residues. Using 2-chlorotrityl chloride resin can inhibit the formation of diketopiperazines due to its steric bulk.[6]

Q4: Which solvents are best for amide bond formation?

A4: The choice of solvent is crucial for a successful reaction. Anhydrous solvents such as DMF or DCM are commonly recommended for amide coupling.[1] It is essential to ensure the solvent is free of water to prevent hydrolysis of the activated intermediate.[1]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, question-and-answer-based approach to resolving specific experimental issues.

Issue 1: Inconsistent Results Between Experiments

Q: I follow the same protocol, but my results are inconsistent. How can I improve reproducibility?

A: Inconsistent results often point to poor pH control.

  • Inadequate Buffering: Using a buffer outside of its effective range can lead to significant pH shifts during the reaction. For example, MES buffer is effective between pH 5.5 and 6.7.[5]

  • Reagent Preparation: EDC and NHS are sensitive to moisture and should be prepared as fresh solutions.[7] Ensure that their addition does not significantly alter the reaction's pH.[5]

  • Recommendation: Always use a high-quality buffer within its optimal pH range and verify the pH of the reaction mixture after all components have been added.[5]

Issue 2: Protein Precipitation/Aggregation During Conjugation

Q: My protein is precipitating during the conjugation reaction. Is pH the cause?

A: Yes, pH can lead to protein aggregation. If the reaction buffer's pH is too close to the protein's isoelectric point (pI), the protein's net charge will be near zero, increasing the likelihood of aggregation.[5]

  • Recommendation: Ensure the reaction pH is at least 1-2 units away from your protein's pI.[5] You might also consider performing the reaction in a more dilute solution.[5]

Issue 3: Low Conjugation Efficiency with PEGylated Carboxylic Acids

Q: I'm having trouble with low yields when conjugating PEGylated carboxylic acids. What should I check?

A: Besides the general causes of low yield, consider the following for PEGylated molecules:

  • Hydrolysis of Reactive Intermediates: The O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are both susceptible to hydrolysis, especially at higher pH.[4]

  • Recommendation: Prepare EDC and NHS solutions immediately before use and minimize the time between the activation and coupling steps.[4]

Optimized Protocols and Methodologies

This section provides detailed, step-by-step protocols for key experiments.

Protocol 1: General Procedure for Amide Coupling Using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like DMF or DCM.[1]

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.[1]

  • Once complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

Protocol 2: Two-Step EDC/Sulfo-NHS Coupling

This method is preferred for biomolecules containing both amine and carboxyl groups to minimize polymerization.[8]

I. Materials

  • Activation Buffer: 50 mM MES, pH 6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[8]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) [8]

  • Sulfo-NHS (N-hydroxysulfosuccinimide) [8]

  • Quenching Solution: Ethanolamine, Tris, or glycine[8]

  • Washing Buffer: PBS with 0.05% Tween-20[8]

II. Procedure

  • Activate Carboxyl Groups:

    • Suspend your carboxyl-containing molecule in the Activation Buffer.

    • Add EDC and Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature.[4]

  • Wash:

    • Remove excess EDC and Sulfo-NHS by washing with the coupling buffer.[8]

  • Conjugate:

    • Add your amine-containing molecule to the activated molecule suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[7][8]

  • Quench:

    • Add the Quenching Solution to block any unreacted sites.[8]

  • Final Wash:

    • Wash the final conjugate with the Washing Buffer to remove any unbound molecules.

Data Presentation: Optimizing Reaction Parameters

ParameterRecommended ConditionRationale
pH (Activation) 4.5 - 6.0[2][3][4]Most efficient for EDC activation of carboxyl groups.[2]
pH (Coupling) 7.0 - 8.5[2][4]Favors the amine coupling step.[5]
Coupling Reagents EDC/NHS, HATU, HBTUEfficiently activate carboxylic acids for amide bond formation.
Additives HOBt, OxymaPure[1]Suppress racemization.[1]
Solvents Anhydrous DMF, DCM[1]Prevent hydrolysis of activated intermediates.[1]
Temperature Room temperature or lowerLower temperatures can reduce side reactions like racemization.[1]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate key workflows.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_purification Purification Carboxylic_Acid Carboxylic Acid (e.g., this compound) EDC_NHS EDC + NHS/Sulfo-NHS in MES Buffer Carboxylic_Acid->EDC_NHS Add Activated_Ester NHS-Ester Intermediate EDC_NHS->Activated_Ester Forms Primary_Amine Primary Amine (e.g., Protein, Peptide) Activated_Ester->Primary_Amine Reacts with Conjugate Stable Amide Bond (Final Conjugate) Primary_Amine->Conjugate Forms Purification Purification (e.g., Chromatography, Dialysis) Conjugate->Purification Purify

Caption: General workflow for a two-step EDC/NHS conjugation reaction.

G Start Low Conjugation Yield Check_Reagents Check Reagent Quality (EDC/NHS fresh?) Start->Check_Reagents Check_pH Verify Reaction pH (Activation & Coupling) Start->Check_pH Check_Buffer Buffer Composition (Amine-free?) Start->Check_Buffer Check_Molecule Target Molecule Issues (Aggregation?) Start->Check_Molecule Solution_Reagents Use Fresh Reagents Check_Reagents->Solution_Reagents Solution_pH Adjust pH with appropriate buffers Check_pH->Solution_pH Solution_Buffer Use Amine-Free Buffers (MES, PBS, HEPES) Check_Buffer->Solution_Buffer Solution_Molecule Adjust pH away from pI Dilute reaction Check_Molecule->Solution_Molecule

Caption: A logical workflow for troubleshooting low conjugation yield.

References

Technical Support Center: Troubleshooting Low Yields in Solid-Phase Synthesis of Peptides with 6-Amino-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of 6-Amino-6-oxohexanoic acid (a non-canonical amino acid, sometimes denoted as Acp or Ahx(CONH₂)) into synthetic peptides. Low yields during this process can be frustrating and costly. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles.

Introduction: The Challenge of this compound in SPPS

This compound is a flexible, hydrophilic linker amino acid that is increasingly used in peptide design to modulate biological activity, improve solubility, or introduce specific spacing between functional domains.[1] However, its unique structure, featuring a primary amide on a flexible hexanoic acid side chain, can present several challenges during Fmoc-based SPPS, often leading to lower than expected yields. The primary culprits for these low yields are typically incomplete coupling reactions and peptide aggregation, which can be exacerbated by the specific properties of this amino acid.

This guide will deconstruct the potential causes of low yield and provide a logical, step-by-step approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling efficiency low when incorporating Fmoc-6-Amino-6-oxohexanoic acid?

A1: Low coupling efficiency for Fmoc-6-Amino-6-oxohexanoic acid can stem from several factors:

  • Steric Hindrance: While the hexanoic acid chain is flexible, the terminal amide group can create localized steric bulk, slowing down the kinetics of the coupling reaction. This is particularly true if the preceding amino acid in the sequence is also sterically demanding.

  • Peptide Aggregation: The flexible side chain and the presence of a hydrogen-bonding amide group can contribute to inter-chain aggregation on the solid support. This aggregation can physically block the N-terminal amine of the growing peptide chain, making it inaccessible to the incoming activated amino acid.[2] Signs of aggregation include a shrunken resin bed and a "gummy" appearance.[3]

  • Suboptimal Activation: Standard coupling reagents may not be sufficiently reactive to drive the coupling to completion in a reasonable timeframe, especially if steric hindrance or aggregation are issues.

Q2: Can the side-chain amide of this compound cause side reactions?

A2: Yes, while the primary amide is generally stable, it can undergo side reactions under certain conditions, analogous to those seen with asparagine and glutamine.[4]

  • Dehydration: Under strong activation conditions, particularly with carbodiimides, the side-chain amide can be dehydrated to a nitrile. This is a more significant risk during the synthesis of long peptides where the residue is repeatedly exposed to coupling reagents.[4]

  • Pyroglutamate-like Formation (Intramolecular Cyclization): Although less common than with N-terminal glutamine, there is a theoretical possibility of intramolecular cyclization under acidic or basic conditions, which could lead to chain termination.

To mitigate these risks, it is advisable to use a side-chain protecting group on the amide, such as the trityl (Trt) group, especially for longer or more complex peptides.[4]

Q3: My peptide containing this compound is difficult to purify. What could be the cause?

A3: Purification difficulties often point to the presence of deletion sequences (from incomplete coupling) or closely related impurities generated by side reactions during synthesis or cleavage. If aggregation was an issue during synthesis, the crude peptide may also have poor solubility, further complicating purification.

Troubleshooting Guide: A Systematic Approach

When faced with low yields, a systematic approach to troubleshooting is essential. The following sections break down the key areas to investigate.

Incomplete Coupling: Diagnosis and Solutions

Incomplete coupling is a primary cause of low yield, leading to the formation of deletion sequences that can be difficult to separate from the target peptide.

Diagnosis:

  • Qualitative Ninhydrin (Kaiser) Test: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines, confirming incomplete coupling.

Solutions:

  • Optimize Coupling Reagents and Conditions:

    • Switch to a More Potent Coupling Reagent: For challenging couplings, standard reagents like DIC/HOBt may be insufficient. Uronium/aminium salt-based reagents are generally more effective.[5]

    • Double Coupling: If a single coupling is incomplete, repeat the coupling step with fresh reagents.

    • Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.

    • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome kinetic barriers, especially when using microwave peptide synthesizers.[2]

Coupling Reagent Class Key Advantages for Difficult Couplings Citation
HATU Uronium SaltHighly effective for sterically hindered amino acids; forms highly reactive OAt esters.[5]
HCTU Uronium SaltMore cost-effective than HATU with comparable reactivity for many applications.[6]
COMU Uronium SaltHigh coupling efficiency, with safer, more soluble byproducts compared to HOBt/HOAt-based reagents.[7]
PyBOP Phosphonium SaltStrong coupling reagent with high chemoselectivity.[5]
  • Protocol 1: Optimized Double Coupling with HATU

    • Following Fmoc deprotection and washing of the peptide-resin, swell the resin in DMF.

    • In a separate vessel, dissolve Fmoc-6-Amino-6-oxohexanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution and mix briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test. If positive, drain the reaction vessel and repeat steps 2-5 with fresh reagents.

    • If the Kaiser test is negative, wash the resin thoroughly with DMF to remove excess reagents.

Peptide Aggregation: Prevention and Disruption

The flexible, hydrogen-bonding side chain of this compound can contribute to the formation of secondary structures on the resin, leading to aggregation.

Diagnosis:

  • Poor resin swelling.

  • Slow solvent flow during washing steps.

  • Incomplete Fmoc deprotection, even with extended reaction times.

Solutions:

  • "Difficult Sequence" Disrupting Agents:

    • Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at a strategic location (typically every 6th residue) before the difficult coupling can disrupt the inter-chain hydrogen bonding that leads to aggregation.[8][9] Pseudoprolines introduce a "kink" in the peptide backbone, preventing the formation of β-sheet structures.[10]

    • Dmb-Dipeptides: Similar to pseudoprolines, dipeptides containing a 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen can prevent aggregation.

  • Modify Synthesis Conditions:

    • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures.

    • Solvent Choice: Using more disruptive solvents like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM can improve solvation of the growing peptide chain.

    • Low-Load Resin: Using a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of aggregation.

// Nodes Start [label="Low Yield Encountered", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Coupling [label="Perform Kaiser Test\nAfter Coupling", fillcolor="#FBBC05", fontcolor="#202124"]; Kaiser_Result [label="Kaiser Test Result?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Positive_Kaiser [label="Positive (Blue Beads)\nIncomplete Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Negative_Kaiser [label="Negative (Clear)\nCoupling is Complete", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Coupling [label="Optimize Coupling:\n- Use HATU/HCTU\n- Double Couple\n- Increase Time/Temp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Aggregation [label="Assess for Aggregation:\n- Poor Resin Swelling?\n- Slow Draining?", fillcolor="#FBBC05", fontcolor="#202124"]; Aggregation_Result [label="Aggregation Signs?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Aggregation_Present [label="Yes, Aggregation Likely", fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Aggregation [label="No Obvious Signs", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aggregation_Solutions [label="Implement Anti-Aggregation Strategy:\n- Use Pseudoproline/Dmb Dipeptides\n- Change Solvent (NMP)\n- Use Low-Load Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resynthesize [label="Re-synthesize Peptide", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proceed [label="Proceed to Cleavage", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Coupling; Check_Coupling -> Kaiser_Result; Kaiser_Result -> Positive_Kaiser [label="Positive"]; Kaiser_Result -> Negative_Kaiser [label="Negative"]; Positive_Kaiser -> Optimize_Coupling; Optimize_Coupling -> Check_Coupling [label="Re-evaluate"]; Negative_Kaiser -> Check_Aggregation; Check_Aggregation -> Aggregation_Result; Aggregation_Result -> Aggregation_Present [label="Yes"]; Aggregation_Result -> No_Aggregation [label="No"]; Aggregation_Present -> Aggregation_Solutions; Aggregation_Solutions -> Resynthesize; No_Aggregation -> Proceed; } dot Caption: Troubleshooting workflow for low yields in SPPS.

Cleavage and Deprotection

Even with a successful synthesis on-resin, issues during the final cleavage and deprotection step can lead to low yields of the desired product.

Diagnosis:

  • Analysis of the crude product by HPLC and Mass Spectrometry reveals multiple peaks or masses corresponding to incomplete deprotection or side-product formation.

Solutions:

  • Optimized Cleavage Cocktail: The choice of scavengers in the cleavage cocktail is critical. For peptides containing this compound, a standard cleavage cocktail may be sufficient, but the presence of other sensitive residues in the sequence must be considered.

  • Protocol 2: General Cleavage for Peptides Containing this compound

    • Context: This protocol is adapted from a successful synthesis of a peptide containing a 6-aminohexanoic acid (Ahx) spacer.[11] It is a robust general-purpose cleavage cocktail.

    • After completion of the synthesis, wash the dried peptide-resin with dichloromethane (DCM) (3x).

    • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Water (H₂O), and 2.5% Triisopropylsilane (TIPS) .

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    Note: If the peptide contains other sensitive residues like Cysteine, Methionine, or Tryptophan, the cleavage cocktail must be modified with additional scavengers like 1,2-ethanedithiol (EDT).[11][12]

// Nodes Start [label="Completed On-Resin Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_Resin [label="Wash Resin with DCM (3x)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Cocktail [label="Prepare Cleavage Cocktail\n(e.g., 95% TFA / 2.5% H₂O / 2.5% TIPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Cocktail [label="Add Cocktail to Resin\n(10 mL/g)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage_Reaction [label="Agitate for 2-3 hours\nat Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filter to Separate\nResin and Filtrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitate [label="Precipitate Peptide in\nCold Diethyl Ether", fillcolor="#FBBC05", fontcolor="#202124"]; Isolate [label="Centrifuge, Wash Pellet,\nand Dry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crude_Peptide [label="Crude Peptide Ready for\nPurification and Analysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Wash_Resin; Wash_Resin -> Prepare_Cocktail; Prepare_Cocktail -> Add_Cocktail; Add_Cocktail -> Cleavage_Reaction; Cleavage_Reaction -> Filter; Filter -> Precipitate; Precipitate -> Isolate; Isolate -> Crude_Peptide; } dot Caption: General workflow for peptide cleavage and isolation.

Conclusion

Successfully incorporating this compound into peptides requires a proactive and informed approach to SPPS. By anticipating potential challenges related to coupling efficiency and peptide aggregation, and by employing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can significantly improve yields and obtain high-quality peptides. Remember to always use high-purity reagents and to monitor key steps of the synthesis, such as coupling completion, to ensure the best possible outcome.

References

Technical Support Center: Purification Strategies for 6-Amino-6-oxohexanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Amino-6-oxohexanoic acid conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of these important bioconjugates. By understanding the underlying principles of the purification techniques and the specific properties of the this compound linker, you can optimize your workflows for higher purity, yield, and reproducibility.

Introduction to this compound Conjugates

This compound, a derivative of adipic acid, is frequently used as a linker in bioconjugation. Its aliphatic, six-carbon chain provides a flexible and hydrophobic spacer between the conjugated molecules.[1] This hydrophobicity is a key characteristic that significantly influences the behavior of the conjugate during purification, particularly in reversed-phase chromatography.[1]

This guide will address common questions and troubleshooting scenarios related to the purification of these conjugates, focusing on the most prevalent chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound conjugates?

The primary challenge stems from the hydrophobic nature of the 6-aminohexanoic acid linker.[1] This increased hydrophobicity can lead to poor solubility, aggregation, and strong retention on reversed-phase chromatography (RPC) columns, making separation from unreacted starting materials and byproducts difficult.[2]

Q2: Which purification methods are most suitable for these types of conjugates?

A multi-modal approach is often necessary. The most common and effective techniques include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for separating molecules based on hydrophobicity. This is often the primary method for purifying peptide and small molecule conjugates.[3]

  • Size Exclusion Chromatography (SEC): Useful for removing aggregates and separating molecules based on size. It is often used as a polishing step.

  • Ion Exchange Chromatography (IEX): Effective for separating molecules with different net charges. This can be a valuable orthogonal technique to RP-HPLC.

  • Affinity Chromatography: Applicable if one of the conjugated partners has a specific binding tag (e.g., a His-tag).

Q3: What are the common impurities I should expect in my crude conjugate mixture?

If you are using a common coupling chemistry like EDC/NHS to form an amide bond with the this compound linker, you can expect the following impurities:[4][5]

  • Unreacted starting materials (your biomolecule and the molecule to be conjugated).

  • Excess coupling reagents (EDC, NHS) and their byproducts (e.g., N-acylurea).[4]

  • Hydrolyzed activated linker (the NHS ester of the linker hydrolyzed back to a carboxylic acid).

  • Side-reaction products, such as conjugates formed through unintended reactive groups on your biomolecule.

Troubleshooting Guides

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful tool for purifying this compound conjugates due to its ability to separate based on hydrophobicity. However, the inherent hydrophobicity of the linker requires careful method development.

Problem 1: My conjugate is showing poor peak shape (broadening or tailing) or is irreversibly bound to the column.

  • Cause: The conjugate is too hydrophobic for the current column and mobile phase conditions, leading to strong interactions with the stationary phase.

  • Solution:

    • Modify the Gradient: A shallower gradient can improve the separation of closely eluting species.[6] For very hydrophobic conjugates, you may need to start with a higher initial percentage of organic solvent and/or use a stronger organic solvent like n-propanol or isopropanol in your mobile phase.[2]

    • Change the Stationary Phase: A column with a shorter alkyl chain (e.g., C8 or C4 instead of C18) or a phenyl-hexyl phase can reduce hydrophobic retention.[3]

    • Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.

    • Adjust Mobile Phase Additives: Ensure an appropriate ion-pairing agent like trifluoroacetic acid (TFA) is present to improve peak shape for peptide-containing conjugates.[7]

Problem 2: I'm seeing a persistent impurity peak that co-elutes with my product.

  • Cause: The impurity has a very similar hydrophobicity to your target conjugate. This could be an isomer or a closely related byproduct. A common culprit in EDC/NHS reactions is the N-acylurea byproduct, which can be quite hydrophobic.[5]

  • Solution:

    • Optimize Selectivity:

      • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can alter the selectivity of the separation.

      • Vary the pH of the Mobile Phase: If your conjugate has ionizable groups, adjusting the pH can change its retention time relative to the impurity.

    • Employ an Orthogonal Purification Step: Purify the sample using a different technique, such as ion-exchange or size-exclusion chromatography, before or after the RP-HPLC step.

Experimental Protocol: General RP-HPLC Method Development

  • Column Selection: Start with a C18 column designed for biomolecules (wide-pore silica).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Initial Gradient: Run a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution point of your conjugate.

  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of your conjugate to improve resolution.[6] For example, if your conjugate elutes at 50% B, you could try a gradient of 40-60% B over 20 minutes.

  • Further Optimization: If co-eluting impurities persist, systematically vary other parameters like the organic modifier, temperature, and stationary phase.

Data Presentation: RP-HPLC Gradient Optimization

ParameterInitial Scouting RunOptimized Run for Hydrophobic Conjugate
Column C18, 5 µm, 300 ÅC8, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in 80% Acetonitrile / 20% Isopropanol
Gradient 5-95% B in 30 min30-70% B in 40 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C40 °C
Expected Outcome Broad peak, possible co-elutionSharper peak, improved resolution

Visualization: RP-HPLC Workflow

RP_HPLC_Workflow Crude Crude Conjugate Scouting Scouting Gradient (e.g., 5-95% ACN) Crude->Scouting Analysis Analyze Chromatogram Scouting->Analysis Optimization Optimize Gradient (Shallow Gradient) Analysis->Optimization Broad Peak Pure Pure Conjugate Analysis->Pure Sharp, Single Peak Further_Opt Further Optimization (Solvent, Temp, Column) Optimization->Further_Opt Co-elution Optimization->Pure Good Resolution Further_Opt->Pure Orthogonal_Purification cluster_0 Primary Purification cluster_1 Polishing Step RP_HPLC RP-HPLC (Separation by Hydrophobicity) Partially_Pure Partially Purified Conjugate RP_HPLC->Partially_Pure IEX Ion Exchange (IEX) (Separation by Charge) Final_Product High Purity Conjugate IEX->Final_Product Charge Variants Removed SEC Size Exclusion (SEC) (Separation by Size) SEC->Final_Product Aggregates Removed Crude Crude Conjugate Crude->RP_HPLC Partially_Pure->IEX Partially_Pure->SEC

References

Technical Support Center: Stability of 6-Amino-6-oxohexanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the 6-amino-6-oxohexanoic acid linker. This resource is designed for researchers, scientists, and drug development professionals who utilize this linker in their experimental workflows, particularly in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. Here, you will find in-depth answers to frequently asked questions and a practical troubleshooting guide to address stability issues related to pH.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what is its primary chemical bond of concern for stability?

The this compound linker is a derivative of adipic acid, often used as a flexible, hydrophilic spacer to connect a payload (like a cytotoxic drug) to a larger molecule (like an antibody). Its core structure contains an amide bond, which is the primary functional group susceptible to cleavage under certain pH conditions. The stability of this amide bond is critical for the overall integrity and performance of the conjugate.[1][2][3]

Q2: What is the general pH stability profile of an amide linker like this compound?

Amide bonds are generally considered highly stable. However, their hydrolysis is subject to catalysis by both acid and base. The rate of hydrolysis is typically slowest and the linker is most stable in the neutral to slightly acidic pH range (approximately pH 6-8). Stability decreases significantly under strongly acidic (pH < 3) or strongly basic (pH > 9) conditions, especially when combined with elevated temperatures.[4]

Q3: How does pH affect the stability of the amide bond in this linker?

The stability of the amide bond is dictated by the rate of hydrolysis, which is catalyzed by hydronium ions (H+) under acidic conditions and hydroxide ions (OH-) under basic conditions.[4]

  • Acid-Catalyzed Hydrolysis (pH < 6): The process begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.[5][6][7] This mechanism, while generally slow, becomes more prominent at lower pH values.

  • Base-Catalyzed (Promoted) Hydrolysis (pH > 8): The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[8][9][10] This reaction is generally faster than acid-catalyzed hydrolysis and becomes the dominant degradation pathway at alkaline pH. The reaction is considered base-promoted because a full equivalent of base is consumed.[9]

Q4: What are the expected degradation products upon linker cleavage?

Upon hydrolysis of the amide bond that connects the linker to a payload, the linker will revert to a carboxylic acid (this compound with a free carboxyl group), and the payload will be released with a free amine group.

Q5: What are the ideal storage conditions for a conjugate containing this linker?

For optimal stability, conjugates containing an amide linker should be stored in a buffered solution, typically within a pH range of 6.0-7.5, and at recommended temperatures, usually 2-8°C for liquid formulations.[11] Avoid buffers with pH values in the highly acidic or alkaline ranges. Repeated freeze-thaw cycles should also be avoided as they can introduce other physical instability issues.[11]

Troubleshooting Guide

This section addresses specific experimental issues you might encounter related to linker stability.

Issue 1: Premature payload release is observed in an in vitro assay conducted at acidic pH (e.g., pH 5.0).
  • Potential Cause: You are likely observing acid-catalyzed hydrolysis of the amide linker. While amide bonds are relatively stable, prolonged incubation in acidic media, especially at 37°C, can lead to measurable cleavage. This mirrors the acidic environment of lysosomes and endosomes (pH 4.5–6.5), which is a desired characteristic for some pH-sensitive linkers but can be a liability for stable linkers if not properly accounted for.[][13]

  • Recommended Action Plan:

    • Confirm Cleavage Product: Use LC-MS to analyze your sample. Identify the released payload and the linker fragment to confirm that the cleavage is occurring at the expected amide bond.

    • Perform a pH Profile Study: Conduct a short-term stability study by incubating your conjugate in buffers of varying pH (e.g., pH 4.0, 5.0, 6.0, and 7.4) at your experimental temperature. This will help you quantify the rate of degradation at your assay's pH.

    • Adjust Experimental Conditions: If possible, shorten the incubation time of your assay to minimize the extent of hydrolysis. If the assay pH can be modified without compromising the results, consider running it at a pH closer to neutral.

    • Consider Linker Design: For future experiments requiring stability at low pH, a different, more acid-resistant linker chemistry may be necessary.

Issue 2: My conjugate shows increased aggregation and fragmentation after storage in a slightly basic buffer (e.g., pH 8.5).
  • Potential Cause: The observed degradation is likely due to base-catalyzed hydrolysis. Amide bond cleavage rate increases with pH above neutral.[14] This can lead to the release of the payload, which, if hydrophobic, might contribute to the aggregation of the parent molecule (e.g., antibody). Fragmentation could be a direct result of linker cleavage.

  • Recommended Action Plan:

    • Characterize Degradants: Use Size Exclusion Chromatography (SEC) to quantify aggregates and fragments. Use Reverse Phase (RP-HPLC) or LC-MS to detect and quantify the free payload and confirm linker cleavage.

    • Conduct a Forced Degradation Study: This is a critical step to understand your molecule's degradation pathways.[15][16][17] Incubate your conjugate under various stress conditions (e.g., pH 5.0, 7.4, 9.0; 4°C, 25°C, 40°C) for a set period. This will establish a degradation profile and confirm if the instability is indeed pH-dependent.

    • Optimize Formulation Buffer: Re-formulate your conjugate in a buffer with a pH closer to neutral (e.g., pH 6.0-7.0). Common choices include histidine or citrate buffers.[11] Ensure the buffer has sufficient capacity to maintain the pH during storage.

Data Summary: pH Impact on Amide Linker Stability

The following table provides a qualitative summary of the stability of a typical aliphatic amide linker, such as this compound, under various pH conditions at a standard experimental temperature (37°C).

pH RangeDominant Hydrolysis MechanismRelative Rate of CleavageExpected Stability
1.0 - 3.0 Acid-CatalyzedModerate to HighLow
3.0 - 6.0 Acid-CatalyzedLow to ModerateModerate to High
6.0 - 8.0 Minimal (Water-mediated)Very LowHigh (Optimal Range)
8.0 - 10.0 Base-CatalyzedModerateModerate
> 10.0 Base-CatalyzedHigh to Very HighVery Low

Experimental Protocols

Protocol: Forced Degradation Study for a Conjugate with a this compound Linker

Objective: To determine the degradation pathways and stability profile of the conjugate under pH stress.

Materials:

  • Your conjugate stock solution (e.g., 1-5 mg/mL)

  • Buffers: 0.1 M Glycine-HCl (pH 3.0), 0.1 M Acetate (pH 5.0), 0.1 M Phosphate (pH 7.4), 0.1 M Borate (pH 9.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Analytical instruments: RP-HPLC, LC-MS, SEC-HPLC

Methodology:

  • Sample Preparation: Dilute your conjugate to a final concentration of 1 mg/mL in each of the four stress buffers (pH 3.0, 5.0, 7.4, 9.0). Prepare a control sample by diluting the conjugate in the formulation buffer.

  • Incubation: Incubate all samples at 40°C. This elevated temperature accelerates degradation to provide observable results in a shorter timeframe.

  • Time-Point Sampling: Withdraw aliquots from each sample at specific time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Quenching: Immediately neutralize the pH of the acidic and basic samples by adding an appropriate volume of quenching buffer to stop the degradation reaction. Store samples at -80°C until analysis.

  • Analysis:

    • RP-HPLC: Analyze samples to quantify the percentage of remaining intact conjugate and detect the appearance of free payload.

    • LC-MS: Use mass spectrometry to identify the masses of degradation products, confirming the cleavage site.[18]

    • SEC-HPLC: Analyze samples to assess for aggregation or fragmentation of the parent molecule.[11]

  • Data Interpretation: Plot the percentage of intact conjugate versus time for each pH condition. This will reveal the pH conditions under which your conjugate is least stable and help establish its degradation profile.

Visualizations

Amide Linker Hydrolysis Mechanisms

This diagram illustrates the fundamental chemical pathways for amide bond cleavage under acidic and basic conditions.

AmideHydrolysis cluster_acid Acid-Catalyzed Hydrolysis (pH < 6) cluster_base Base-Catalyzed Hydrolysis (pH > 8) A_Struct Amide Linker (R-CO-NH-R') A_Protonation 1. Protonation of Carbonyl (Activation) A_Struct->A_Protonation + H₃O⁺ A_Attack 2. Nucleophilic Attack by H₂O A_Protonation->A_Attack A_Cleavage 3. C-N Bond Cleavage A_Attack->A_Cleavage A_Products Products: Carboxylic Acid (R-COOH) Amine (R'-NH₃⁺) A_Cleavage->A_Products B_Struct Amide Linker (R-CO-NH-R') B_Attack 1. Nucleophilic Attack by OH⁻ B_Struct->B_Attack + OH⁻ B_Intermediate 2. Tetrahedral Intermediate B_Attack->B_Intermediate B_Cleavage 3. C-N Bond Cleavage B_Intermediate->B_Cleavage B_Products Products: Carboxylate (R-COO⁻) Amine (R'-NH₂) B_Cleavage->B_Products

Caption: Mechanisms of amide linker cleavage under acidic and basic conditions.

Troubleshooting Workflow for Linker Instability

This workflow provides a logical sequence of steps to diagnose and resolve unexpected linker cleavage.

TroubleshootingWorkflow Start Observation: Unexpected Payload Release or Conjugate Degradation Char Characterize Degradants (LC-MS, SEC, RP-HPLC) Start->Char Identify Identify Cleavage Site & Quantify Degradation Char->Identify Forced Hypothesize Cause: Perform Forced Degradation Study (Vary pH, Temp) Identify->Forced Cleavage Confirmed Confirm Confirm Degradation Pathway (e.g., pH-dependent hydrolysis) Forced->Confirm Optimize Optimize Formulation (Adjust Buffer pH, Excipients) Confirm->Optimize Pathway Confirmed Reassay Re-assay Stability of Optimized Formulation Optimize->Reassay End Resolution: Stable Conjugate Reassay->End

Caption: A systematic workflow for troubleshooting linker stability issues.

References

Technical Support Center: Minimizing Aggregation of Peptides Containing Hydrophobic 6-Amino-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of aggregation in peptides containing the hydrophobic, non-natural amino acid, 6-Amino-6-oxohexanoic acid (referred to herein as Aoa). The inclusion of Aoa, a derivative of 6-aminohexanoic acid (Ahx), is often intended to introduce a flexible and hydrophobic spacer within a peptide sequence.[1][2][3][4] However, this increased hydrophobicity can significantly enhance the propensity for peptide aggregation, leading to issues with synthesis, purification, and formulation.[5][6]

This guide is designed to provide you with the scientific rationale behind these challenges and to offer practical, field-proven solutions to minimize aggregation and ensure the successful application of your Aoa-containing peptides.

Understanding the Root Cause: Why Do Aoa-Containing Peptides Aggregate?

Peptide aggregation is a phenomenon where individual peptide chains self-associate to form larger, often insoluble, complexes. This process is primarily driven by the hydrophobic effect, where nonpolar regions of the peptide chains minimize their contact with the aqueous environment by clustering together.[5][6] The incorporation of this compound, with its aliphatic backbone, significantly increases the overall hydrophobicity of a peptide, making it more susceptible to aggregation.

Several key factors, in addition to hydrophobicity, govern the aggregation of peptides:

  • Net Charge and pH: The solubility of a peptide is generally lowest at its isoelectric point (pI), the pH at which it has no net charge.[7] At pH values above or below the pI, the peptide will have a net negative or positive charge, respectively, leading to electrostatic repulsion between peptide chains and a decrease in aggregation.

  • Amino Acid Composition and Sequence: Stretches of hydrophobic amino acids can act as nucleation sites for aggregation. The specific sequence and the presence of residues prone to forming β-sheets can also contribute to the formation of ordered aggregates like amyloid fibrils.

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.

  • Temperature: Increased temperature can sometimes improve the solubility of a peptide, but it can also accelerate aggregation kinetics for some sequences.[8]

  • Ionic Strength: The presence of salts can either decrease or increase aggregation depending on the specific salt and the peptide sequence.

The following diagram illustrates the primary forces at play in the aggregation of Aoa-containing peptides.

Forces Driving Aggregation of Aoa-Containing Peptides cluster_factors Contributing Factors Aoa Incorporation of This compound (Aoa) Hydrophobicity Increased Overall Peptide Hydrophobicity Aoa->Hydrophobicity introduces Aggregation Peptide Aggregation Hydrophobicity->Aggregation is a primary driver of LowSolubility Low Aqueous Solubility Aggregation->LowSolubility leads to Net Charge Low Net Charge (pH ≈ pI) Net Charge->Aggregation Concentration High Peptide Concentration Concentration->Aggregation Sequence Aggregation-Prone Sequence Sequence->Aggregation

Caption: Key drivers of aggregation in peptides containing this compound.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address common problems encountered during the handling and application of Aoa-containing peptides.

Issue 1: My lyophilized Aoa-containing peptide won't dissolve in aqueous buffer.

Cause: The high hydrophobicity imparted by the Aoa residue, and potentially other hydrophobic amino acids in the sequence, is preventing the peptide from readily dissolving in water-based solutions.

Solution Workflow:

  • Assess the Peptide's Net Charge:

    • Calculate the theoretical isoelectric point (pI) of your peptide.

    • If the peptide has a net positive charge at neutral pH (pI > 7), attempt to dissolve it in a slightly acidic buffer (e.g., 10% acetic acid).

    • If the peptide has a net negative charge at neutral pH (pI < 7), try a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate).[9]

    • If the peptide is neutral (pI ≈ 7), aqueous buffers alone are unlikely to be effective.[9]

  • Employ a Stepwise Dissolution Protocol with Organic Co-solvents: For neutral or very hydrophobic peptides, a stepwise approach is recommended.[8][10]

    • Step 1: Add a small amount of a strong organic solvent to the lyophilized peptide to "wet" it. Dimethyl sulfoxide (DMSO) is a common choice. Other options include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (ACN).[7][8][10]

      • Caution: Avoid DMSO if your peptide contains cysteine, methionine, or tryptophan, as it can cause oxidation.[10]

    • Step 2: Gently vortex or sonicate the mixture to encourage dissolution. Sonication can help break up small aggregates.[8]

    • Step 3: Once the peptide is in solution, slowly add your desired aqueous buffer dropwise while vortexing. If the solution becomes cloudy, you have likely reached the solubility limit.

The following diagram outlines the decision-making process for initial peptide solubilization.

Solubilization Workflow for Aoa-Containing Peptides Start Lyophilized Aoa-Peptide Charge Calculate Net Charge at pH 7 Start->Charge Positive Net Charge > 0 (Basic) Charge->Positive Positive Negative Net Charge < 0 (Acidic) Charge->Negative Negative Neutral Net Charge = 0 (Neutral/Hydrophobic) Charge->Neutral Neutral AcidicBuffer Dissolve in 10% Acetic Acid Positive->AcidicBuffer BasicBuffer Dissolve in 0.1M Ammonium Bicarbonate Negative->BasicBuffer OrganicSolvent Use Organic Co-solvent (e.g., DMSO) Neutral->OrganicSolvent Dilute Slowly Dilute with Aqueous Buffer AcidicBuffer->Dilute Fail Insoluble AcidicBuffer->Fail BasicBuffer->Dilute BasicBuffer->Fail OrganicSolvent->Dilute Success Peptide in Solution Dilute->Success Dilute->Fail Precipitation

Caption: Decision tree for solubilizing Aoa-containing peptides.

Issue 2: My peptide precipitates out of solution during storage or after freeze-thaw cycles.

Cause: Even if initially solubilized, the peptide may not be thermodynamically stable in the chosen buffer system, leading to aggregation over time. Freeze-thaw cycles can concentrate the peptide, promoting aggregation.

Solutions:

  • Optimize Storage Buffer:

    • pH: Ensure the pH of the storage buffer is at least 1-2 units away from the peptide's pI.

    • Additives: Consider the inclusion of excipients that can enhance solubility and stability. (See table below).

  • Aliquot and Store Properly:

    • Aliquot the peptide solution into single-use volumes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

AdditiveConcentrationMechanism of Action
Arginine 50-100 mMActs as a "hydrophilic shield," reducing intermolecular hydrophobic interactions.
Guanidine HCl < 1 MA chaotropic agent that can disrupt ordered aggregates. Use with caution as it can denature structured peptides.
Urea < 2 MSimilar to Guanidine HCl, disrupts hydrogen bonding networks.
Non-ionic Surfactants (e.g., Tween-20, Polysorbate 80) 0.01-0.1%Can prevent surface-induced aggregation and stabilize the peptide in solution.
Issue 3: I'm observing low yield and poor peak shape during HPLC purification.

Cause: Aggregation on the HPLC column is a common problem for hydrophobic peptides. This can lead to peak broadening, tailing, and irreversible binding to the stationary phase, resulting in low recovery.[5][10]

Solutions:

  • Optimize Mobile Phase:

    • Organic Modifier: Use a stronger organic solvent in your mobile phase, such as acetonitrile or isopropanol.

    • Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%). This helps to mask secondary interactions with the stationary phase.[10]

    • Co-solvents: For extremely hydrophobic peptides, the addition of a small percentage of a solvent like trifluoroethanol (TFE) to the mobile phase can disrupt secondary structures and improve chromatography.[11]

  • Adjust HPLC Conditions:

    • Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peptide solubility in the mobile phase and reduce viscosity, leading to sharper peaks.[10]

    • Gradient: Employ a shallower gradient to improve the separation of the peptide from impurities and reduce the chance of on-column precipitation.[10]

  • Alternative Purification Strategy: For peptides that are exceptionally difficult to purify by HPLC due to poor solubility, a precipitation and washing method may be effective. This involves precipitating the peptide in water, followed by washing with a solvent like diethyl ether to remove organic scavengers from the synthesis.[5]

Frequently Asked Questions (FAQs)

Q1: How can I predict the aggregation potential of my Aoa-containing peptide before synthesis?

A1: While experimental validation is always necessary, several computational tools can provide an indication of aggregation propensity. These algorithms analyze the peptide sequence for "aggregation-prone regions" (APRs) based on factors like hydrophobicity, charge, and secondary structure propensity.[12] Some widely used web-based predictors include AGGRESCAN, Waltz, and TANGO. When using these tools, it is important to consider how to represent the non-natural Aoa residue. A common approach is to approximate it as a highly hydrophobic natural amino acid, such as leucine or isoleucine, for the purpose of the prediction. More advanced tools may allow for the input of custom amino acid parameters.[13][14]

Q2: Can I modify the peptide sequence to reduce aggregation caused by the Aoa residue?

A2: Yes, strategic modifications to the peptide sequence can significantly reduce aggregation.[7]

  • Flanking with Charged Residues: Introducing charged amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) on either side of the Aoa-containing hydrophobic region can increase electrostatic repulsion and improve solubility.

  • Incorporating "Gatekeeper" Residues: Proline, due to its unique cyclic structure, can act as a "β-sheet breaker," disrupting the formation of ordered aggregates. Placing a proline residue near the hydrophobic stretch can be an effective strategy.

  • PEGylation: Attaching a polyethylene glycol (PEG) chain to the peptide can create a hydrophilic shield, dramatically increasing solubility and reducing aggregation.[7]

Q3: Are there any special considerations for the solid-phase synthesis of peptides containing Aoa?

A3: Yes, on-resin aggregation is a significant challenge during the synthesis of hydrophobic peptides.

  • Resin Choice: Use a resin with good swelling properties and a low substitution level, such as a PEG-based resin (e.g., NovaSyn® TG).

  • Solvent System: Employ solvents with high solvating power, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). In difficult cases, a "magic mixture" of DCM/DMF/NMP or the addition of DMSO can be beneficial.

  • Disrupting Secondary Structures:

    • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations can introduce kinks in the peptide backbone, disrupting the formation of β-sheets.

    • Backbone Protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids can prevent inter-chain hydrogen bonding.

By understanding the underlying physicochemical principles and employing the systematic troubleshooting strategies outlined in this guide, researchers can successfully navigate the challenges associated with the aggregation of peptides containing the hydrophobic this compound residue.

References

"enhancing solubility of poorly water-soluble drugs with amino acids"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing Drug Solubility with Amino Acids

Introduction

Welcome to the technical support center for utilizing amino acids as solubility and stability enhancers for poorly water-soluble active pharmaceutical ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals actively working in formulation science. Here, you will find scientifically grounded explanations, actionable troubleshooting guides, and detailed experimental protocols to navigate the challenges and unlock the potential of drug-amino acid systems. Our approach is built on explaining the causal mechanisms behind the observed phenomena, ensuring you can make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often have when starting to work with amino acid-based formulations.

Q1: What are the primary mechanisms by which amino acids enhance the solubility of poorly water-soluble drugs?

A: Amino acids employ several mechanisms to improve drug solubility, often acting in concert. The primary mechanisms include:

  • Salt Formation: For ionizable drugs (weakly acidic or basic), amino acids can act as counterions to form more soluble salts. Basic amino acids like arginine, lysine, and histidine are particularly effective for acidic drugs, as they can accept a proton, leading to strong electrostatic interactions with the deprotonated acidic drug.[1][2] This is often the most significant contributor to solubility enhancement.[1][2]

  • Non-Ionic Interactions & Hydrotropy: Even in non-ionized forms, amino acids can increase solubility through weaker, non-ionic interactions like hydrogen bonding, van der Waals forces, and disruption of the drug's crystal lattice. Some amino acids, particularly arginine, exhibit a hydrotropic effect, where they self-associate and create environments favorable for solubilizing hydrophobic drug molecules.[1][3] Arginine's guanidinium group, for instance, can have favorable interactions with the aromatic rings of drug molecules.[4]

  • Co-Amorphous System Formation: Amino acids can be used to create co-amorphous solid dispersions.[5] In these systems, the drug and amino acid are mixed at a molecular level in a non-crystalline (amorphous) state.[6][7] This high-energy state bypasses the crystal lattice energy that must be overcome for dissolution, leading to significantly higher apparent solubility and faster dissolution rates.[6] The amino acid acts as a stabilizer, preventing the drug from recrystallizing back to its less soluble form.[5][8]

Q2: Which amino acids are most commonly and effectively used?

A: The choice of amino acid is highly dependent on the physicochemical properties of the drug.

  • For Acidic Drugs (e.g., Indomethacin, Ibuprofen): The basic amino acids L-arginine and L-lysine are the most effective and widely studied.[9][10] Their basic side chains readily form ionic bonds (salts) with acidic functional groups on the drug, leading to dramatic increases in solubility.[1][2]

  • For Basic and Neutral Drugs: Non-polar amino acids with aromatic groups, such as L-tryptophan and L-phenylalanine , are often the first choice.[9][10] They tend to form stable co-amorphous systems through non-ionic interactions like π-π stacking.[5]

  • General Considerations: While arginine and lysine are excellent for salt formation, they can sometimes lead to issues at high concentrations, such as self-association or polymerization, which can complicate solubility profiles.[1][2][11]

Q3: How does pH influence the solubility enhancement effect?

A: pH is a critical parameter. The ionization state of both the drug and the amino acid is dictated by the solution's pH relative to their pKa values.[12][13]

  • For an acidic drug and a basic amino acid (e.g., ibuprofen and arginine), maximum solubility enhancement is typically observed at a pH where the drug is deprotonated (negatively charged) and the amino acid is protonated (positively charged), maximizing the potential for ionic interactions.[14]

  • Conversely, if the pH shifts to a point where one or both molecules are neutral, the salt bridge is broken, and the drug may precipitate. This is a crucial consideration for oral formulations, which will encounter a wide pH range in the gastrointestinal tract.

  • Non-ionic interactions, which contribute to hydrotropy and co-amorphous stability, are generally less dependent on pH.[1][2]

Q4: What is a "co-amorphous" system, and how does it differ from a simple physical mixture?

A: A co-amorphous system is a single-phase, homogeneous amorphous solid composed of two or more small molecules (in this case, a drug and an amino acid).[15] This differs fundamentally from a physical mixture, which is a multiphase system where the crystalline forms of the individual components still exist.

  • Formation: Co-amorphous systems are typically prepared using high-energy processes like ball milling or spray drying, which disrupt the crystal lattices of the components and force them into an amorphous state together.[7][15]

  • Stability: A key feature is the interaction (e.g., hydrogen bonding, salt formation) between the drug and the amino acid, which stabilizes the amorphous state and increases the glass transition temperature (Tg) above that of the amorphous drug alone, preventing recrystallization.[8][9]

  • Performance: Because they are in a high-energy, disordered state, co-amorphous systems can achieve much higher dissolution rates and supersaturation levels compared to their crystalline counterparts or simple physical mixtures.[6][7]

Part 2: Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Problem 1: Inconsistent or Non-Reproducible Solubility Results

Symptoms: High variability between replicate experiments in a phase solubility study; results do not align with literature values.

Potential Causes & Solutions:

  • Cause: Incomplete Equilibration. The system has not reached thermodynamic equilibrium, meaning the measured concentration is not the true solubility.

    • Solution: Extend the equilibration time. A typical shake-flask solubility study should run for at least 24-48 hours.[16] To verify equilibrium, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration plateaus and subsequent measurements do not significantly differ.[17]

  • Cause: Temperature Fluctuations. Solubility is highly temperature-dependent.

    • Solution: Use a temperature-controlled shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C) and ensure it is accurately calibrated.[18]

  • Cause: Inaccurate Quantification. The analytical method (e.g., UV-Vis, HPLC) is not properly validated for the drug-amino acid matrix.

    • Solution: Method Validation. Confirm that the amino acid does not interfere with the drug's absorbance at the analytical wavelength. Run a UV-Vis scan of the amino acid solution alone. If there is interference, HPLC is the preferred method. Construct a calibration curve for the drug in the presence of the highest concentration of amino acid used in the study to account for any matrix effects.[1]

  • Cause: Undissolved Particulate Matter. Fine, undissolved drug particles are passing through the filter, artificially inflating the measured concentration.

    • Solution: Centrifugation & Filtration. Before analysis, centrifuge the samples at a high speed (e.g., >3000 rpm) for at least 15 minutes to pellet the excess solid.[1] Carefully collect the supernatant and filter it through a 0.22 or 0.45 µm syringe filter that is compatible with your solvent and has low drug binding (e.g., PVDF or PTFE).

Protocol: Standardized Phase Solubility Study (Higuchi & Connors Method)

This protocol is designed to determine the stoichiometry and stability constant of a drug-amino acid complex.

Materials:

  • Poorly soluble drug (API)

  • Amino acid (e.g., L-arginine)

  • Appropriate buffer solution (e.g., phosphate buffer, pH 6.8)[17]

  • Temperature-controlled shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Calibrated analytical instrument (UV-Vis or HPLC)

Procedure:

  • Prepare Stock Solutions: Prepare a series of aqueous solutions with increasing concentrations of the amino acid (e.g., 0 M, 50 mM, 100 mM, 150 mM, 200 mM, 250 mM) in the chosen buffer.

  • Add Excess Drug: Add an excess amount of the API to a known volume of each amino acid solution in separate vials. "Excess" means enough solid will remain undissolved at equilibrium.

  • Equilibrate: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37 ± 0.5 °C) for 48 hours to reach equilibrium.[16][18]

  • Sample Processing: After equilibration, remove the vials. Allow them to stand to let heavy particles settle. Centrifuge the mixtures for 15 minutes.[1]

  • Filtration & Dilution: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter. Dilute the filtrate as necessary with the buffer to fall within the linear range of your analytical method.

  • Quantification: Measure the concentration of the dissolved drug in each sample using a validated UV-Vis or HPLC method.

  • Data Analysis: Plot the total drug solubility (Y-axis) against the amino acid concentration (X-axis). The resulting plot is a phase solubility diagram.[1]

Interpreting the Phase Solubility Diagram

The shape of the curve reveals the nature of the interaction.[1]

  • AL-Type (Linear): Indicates the formation of a soluble 1:1 complex. The slope is less than 1. This is common at low amino acid concentrations with strong ionic interactions.[1][2]

  • AP-Type (Positive Deviation): Suggests the formation of higher-order complexes (e.g., 1:2 drug-amino acid).

  • AN-Type (Negative Deviation): Can indicate a change in the aqueous medium's properties or self-association of the amino acid at higher concentrations, which may reduce its effective concentration for complexation.[1][11]

  • B-Type (Non-linear/Plateau): Suggests the formation of a complex with limited solubility, which may precipitate out. This can occur with lysine at high concentrations due to its tendency to self-assemble.[1][2]

Problem 2: Drug-Amino Acid Formulation is Unstable and Precipitates Over Time

Symptoms: A clear solution of the drug-amino acid complex becomes cloudy or forms a precipitate upon standing, especially after pH adjustment or dilution.

Potential Causes & Solutions:

  • Cause: pH Shift ("Disproportionation"). The formulation is diluted into a medium with a different pH (e.g., for an IV infusion or in a dissolution bath), causing the drug-amino acid salt to dissociate back into its less soluble, neutral forms.

    • Solution: Maintain pH Control. Include a suitable buffering agent in the final formulation to maintain the pH within the optimal range for salt stability.

    • Solution: Characterize pH-Solubility Profile. Perform solubility studies across a range of pH values (e.g., pH 1.2 to 7.4) to identify the pH range where solubility is maximized and precipitation is minimized.[14][17] This is crucial for predicting in vivo performance.

  • Cause: Common Ion Effect. The formulation is diluted into a buffer containing an ion that is common to the drug-amino acid salt, which can suppress solubility.

    • Solution: Buffer Selection. Carefully select buffers for dissolution and stability studies. For example, if you have a drug hydrochloride salt, avoid using HCl-based buffers if possible.

  • Cause: Physical Instability of Co-Amorphous State. The amorphous drug within the co-amorphous system is slowly recrystallizing over time, especially in the presence of moisture or elevated temperature.

    • Solution: Stability Testing. Conduct a formal stability study. Store the co-amorphous powder under controlled conditions (e.g., 25°C/60% RH and accelerated conditions like 40°C/75% RH).[19] At set time points (e.g., 1, 3, 6 months), analyze the samples using XRPD to check for the appearance of crystalline peaks and DSC to monitor the glass transition temperature (Tg).[9][10] A stable system will show no crystalline peaks and a consistent Tg.[20]

Part 3: Characterization of Drug-Amino Acid Interactions

Confirming the formation and nature of the drug-amino acid complex is essential for understanding the mechanism and ensuring batch-to-batch consistency.

Workflow for Characterization

This workflow guides the selection of analytical techniques to confirm interaction in the solid state.

G cluster_prep Sample Preparation cluster_confirm Primary Confirmation cluster_interact Interaction Analysis Prep Prepare Drug-Amino Acid Solid by Method (e.g., Ball Milling, Freeze-Drying) XRPD X-Ray Powder Diffraction (XRPD) Prep->XRPD Analyze solid state DSC Differential Scanning Calorimetry (DSC) XRPD->DSC Confirm amorphous nature & thermal properties XRPD_Result Result: Loss of crystalline peaks? (Amorphous Halo) XRPD->XRPD_Result FTIR FTIR Spectroscopy DSC->FTIR If amorphous or new thermal events appear, probe interactions DSC_Result Result: Single Tg? Shift in melting point? DSC->DSC_Result NMR Solid-State NMR FTIR->NMR For deeper mechanistic insight FTIR_Result Result: Peak shifts? (e.g., C=O, -COOH, -NH2) FTIR->FTIR_Result

Caption: Workflow for Solid-State Characterization.

Key Characterization Techniques
  • Differential Scanning Calorimetry (DSC):

    • What it shows: DSC measures heat flow into or out of a sample as it is heated. For co-amorphous systems, the appearance of a single glass transition temperature (Tg) that is different from the individual components indicates the formation of a homogeneous, single-phase system.[6] For salt formation, you may see the disappearance of the drug's melting endotherm and the appearance of a new thermal event.

    • Troubleshooting Tip: If you see two separate Tgs, your system is phase-separated and not truly co-amorphous. This could be due to an inappropriate drug-amino acid ratio or an inefficient preparation method.

  • X-Ray Powder Diffraction (XRPD):

    • What it shows: XRPD is the gold standard for determining if a material is crystalline or amorphous. Crystalline materials produce sharp Bragg peaks, while amorphous materials produce a broad, diffuse "halo." The complete disappearance of peaks from the drug and amino acid confirms successful amorphization.[9][10]

    • Troubleshooting Tip: During stability studies, the re-emergence of sharp peaks on top of the amorphous halo is a clear sign of recrystallization and formulation failure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • What it shows: FTIR provides information about molecular vibrations and can detect changes in intermolecular interactions, such as hydrogen bonding or salt formation.[21] For example, if an acidic drug's carboxylic acid group (-COOH) forms a salt with a basic amino acid's amine group (-NH2), you would expect to see the characteristic C=O stretch of the carboxylic acid disappear and new peaks corresponding to the carboxylate anion (-COO⁻) appear.[22]

    • Troubleshooting Tip: Run spectra of the pure drug, the pure amino acid, and a simple physical mixture to use as controls. The differences between the physical mixture and the co-processed sample highlight the interactions formed during preparation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • What it shows: Solid-state NMR is a powerful tool for providing atomic-level detail on the interactions. Chemical shift perturbations in the solid state can pinpoint exactly which atoms on the drug and amino acid are interacting with each other.[23][24]

    • Troubleshooting Tip: NMR experiments can be complex. They are typically reserved for deep mechanistic investigations rather than routine screening.

Part 4: Data & Visualization

Table 1: Example Solubility Enhancement of BCS Class II/IV Drugs with L-Lysine

This table summarizes reported data to illustrate the potential magnitude of solubility enhancement.

DrugBCS ClassFormulation MethodDrug:Lysine Molar RatioSolubility Enhancement Factor (Fold Increase)Reference
BendazacIICo-grinding1:1~68x[25][26]
QuercetinIVCo-grinding1:1~433x[25][26]
RutinIVCo-grinding1:1~100x (approx.)[25][26]

This data demonstrates that L-lysine can significantly enhance the solubility of both BCS Class II and IV drugs, with particularly dramatic effects observed for quercetin.[25][26]

Diagram: Mechanism of Drug-Arginine Interaction

This diagram illustrates the key molecular interactions responsible for solubility enhancement between an acidic drug and L-arginine.

Caption: Key interactions between an acidic drug and L-arginine.

References

Validation & Comparative

A Senior Application Scientist's Guide to NMR Characterization of Peptides Containing 6-Amino-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-standard amino acids into peptides is a cornerstone of modern drug discovery, offering avenues to enhance stability, modulate conformation, and improve therapeutic efficacy. Among these, 6-amino-6-oxohexanoic acid, a derivative of 6-aminohexanoic acid (Ahx), serves as a flexible and hydrophobic linker, influencing the overall structure and function of the peptide.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level characterization of these modified peptides in solution, providing insights into their three-dimensional structure and dynamics.[3][4] This guide provides a comprehensive comparison of the NMR characterization of standard peptides versus those containing this compound. We will delve into the nuances of spectral analysis, present comparative data, and offer detailed experimental protocols to empower researchers in their drug development endeavors.

Introduction: The Significance of this compound in Peptide Therapeutics

6-aminohexanoic acid and its derivatives are increasingly utilized in peptide science to introduce flexibility and hydrophobicity.[1][2] These linkers can play a crucial role in mimicking or disrupting protein-protein interactions, and their conformational landscape is of paramount importance to their biological activity. Unlike standard alpha-amino acids, the extended and flexible nature of the this compound backbone presents unique challenges and opportunities for structural elucidation by NMR. This guide will equip you with the necessary knowledge to navigate the intricacies of characterizing these modified peptides.

Comparative NMR Analysis: Standard Peptides vs. This compound-Containing Peptides

The introduction of a this compound moiety into a peptide chain leads to distinct and predictable changes in the NMR spectra. Understanding these differences is key to successful spectral assignment and structural analysis.

The Unique Spin System of this compound

The most significant difference lies in the extended aliphatic chain of this compound, which gives rise to a unique spin system in 2D NMR spectra. A standard amino acid typically displays a shorter, more defined set of correlations in a TOCSY experiment. In contrast, this compound will exhibit a longer chain of coupled protons, which can be readily identified.

Chemical Shift Comparison

The chemical shifts of the protons and carbons of the this compound residue will differ significantly from those of the 20 proteinogenic amino acids. Below is a comparative table of expected ¹H and ¹³C chemical shifts.

Atom Standard Amino Acid Range (ppm) 6-Aminohexanoic Acid (Free in D₂O) (ppm) [5]Expected in-peptide this compound (ppm)
¹H
α-H3.5 - 4.8-~2.2 (α-CH₂)
β-H0.9 - 4.52.989 (ε-CH₂)~1.6 (β-CH₂)
γ-H1.2 - 2.81.669 (δ-CH₂)~1.3 (γ-CH₂)
δ-H-1.584 (γ-CH₂)~1.5 (δ-CH₂)
ε-H-1.369 (β-CH₂)~3.0 (ε-CH₂)
Amide NH7.5 - 9.0-~8.0
¹³C
α-C40 - 65-~36.0 (α-C)
β-C15 - 4042.055 (ε-C)~25.0 (β-C)
γ-C20 - 4539.923 (δ-C)~26.0 (γ-C)
δ-C-29.177 (γ-C)~29.0 (δ-C)
ε-C-27.899 (β-C)~40.0 (ε-C)
Carbonyl C170 - 180186.39~175.0

Note: In-peptide chemical shifts are estimations and can vary based on the local chemical environment and peptide conformation.

Experimental Workflow for NMR Characterization

A systematic approach is crucial for the successful NMR characterization of peptides containing this compound. The following workflow outlines the key experiments and their rationale.

Caption: A typical experimental workflow for the NMR characterization of a modified peptide.

Step-by-Step Experimental Protocols

Protocol 1: 2D TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify all protons within a spin system (i.e., belonging to a single amino acid residue). This is crucial for distinguishing the long aliphatic chain of this compound from other residues.

  • Sample Preparation: Dissolve the peptide in 90% H₂O/10% D₂O or 100% D₂O to a concentration of 1-5 mM. Add a chemical shift reference such as DSS or TSP.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Set the temperature to 298 K.

    • Acquire a 1D ¹H spectrum to determine the spectral width.

  • TOCSY Experiment Parameters:

    • Use a standard TOCSY pulse sequence (e.g., mlevph).

    • Set the mixing time to 60-80 ms to allow for magnetization transfer throughout the spin system.

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

    • Identify the cross-peaks corresponding to the correlations between the amide proton and the sidechain protons for each residue. The this compound residue will show a series of connected cross-peaks corresponding to its long aliphatic chain.

Protocol 2: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional structure. This is essential for determining the overall fold of the peptide and the orientation of the this compound linker.[6]

  • Sample Preparation: Same as for the TOCSY experiment.

  • Spectrometer Setup: Same as for the TOCSY experiment.

  • NOESY Experiment Parameters:

    • Use a standard NOESY pulse sequence (e.g., noesygpph).

    • Set the mixing time to 150-300 ms. The optimal mixing time may need to be determined experimentally.

    • Collect a sufficient number of scans.

  • Data Processing and Analysis:

    • Process the 2D data.

    • Identify sequential NOEs (between adjacent residues) to confirm the peptide sequence.

    • Identify medium and long-range NOEs to determine the peptide's secondary and tertiary structure. Look for NOEs between the this compound protons and other residues to understand its spatial arrangement.

Logical Relationships in 2D NMR for Peptide Analysis

The different 2D NMR experiments provide complementary information that, when combined, allows for the complete structural elucidation of a peptide.

G TOCSY TOCSY (Through-bond correlations) Assignment Complete Resonance Assignment TOCSY->Assignment NOESY NOESY (Through-space correlations) NOESY->Assignment Structure 3D Structure Determination NOESY->Structure HSQC HSQC (¹H-¹³C one-bond correlations) HSQC->Assignment HMBC HMBC (¹H-¹³C long-range correlations) HMBC->Assignment Assignment->Structure

Caption: The interplay of different 2D NMR experiments in peptide structure determination.

Conclusion

The NMR characterization of peptides containing this compound is a powerful approach to understanding their structure-activity relationships. While the presence of this non-standard residue introduces new considerations in spectral analysis, a systematic application of 1D and 2D NMR techniques allows for a complete and detailed structural elucidation. By leveraging the comparative data and experimental protocols provided in this guide, researchers can confidently characterize these important therapeutic molecules and accelerate their drug discovery efforts.

References

A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified by 6-Amino-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive overview and comparison of mass spectrometry-based methodologies for the identification and characterization of proteins modified by 6-amino-6-oxohexanoic acid. This modification, also known as adipic acid monoamide, involves the acylation of protein nucleophilic residues, primarily the ε-amino group of lysine, by one of the two carboxyl groups of adipic acid. Understanding this modification is critical for researchers using adipic acid as a chemical cross-linker or studying its potential role as a post-translational modification (PTM) under conditions of metabolic stress.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

The Analytical Challenge: Identifying a Specific Acyl Modification

This compound modification presents a unique analytical challenge. It imparts a specific mass shift to the modified amino acid residue, which mass spectrometry can detect with high precision.[1][2] The core task is to distinguish this specific modification from the vast and complex background of a biological sample's proteome.

The modification involves the formation of an amide bond between adipic acid and a lysine residue, resulting in a mass increase of 128.058 Da (C₆H₈O₃). The key to successful analysis lies in a multi-stage workflow designed to isolate, detect, and confidently assign the modification to a specific site on the protein.

Diagram: Lysine Modification Chemistry

Caption: Covalent modification of a lysine residue by adipic acid.

Foundational Proteomic Strategies: Top-Down vs. Bottom-Up

Two primary strategies exist for analyzing modified proteins by mass spectrometry: top-down and bottom-up proteomics.[3] The choice between them represents a fundamental trade-off between molecular detail and analytical throughput.

  • Top-Down Proteomics: In this approach, intact proteins are introduced into the mass spectrometer.[3] This provides a "bird's eye view," allowing for the determination of the exact mass of the modified protein and the stoichiometry of the modification.[3] However, it is technically challenging, generally limited to smaller proteins (<60 kDa), and requires specialized instrumentation.[3]

  • Bottom-Up Proteomics: This is the most common and robust method for identifying PTMs.[4][5] Proteins are first enzymatically digested into smaller peptides (typically 5-30 amino acids long) before analysis.[6] These peptides are more amenable to chromatographic separation and fragmentation in the mass spectrometer, making it easier to identify the protein and localize the modification site.[5]

For the broad identification of this compound modification sites across a complex proteome, the bottom-up approach is the recommended strategy due to its higher throughput, sensitivity, and compatibility with standard instrumentation.

FeatureTop-Down ProteomicsBottom-Up Proteomics
Analyte Intact ProteinPeptides (from digestion)
Primary Advantage Preserves PTM combinations (proteoform view)High throughput, sensitivity, and depth of coverage
Primary Disadvantage Technically challenging, lower throughputLoses information on co-occurring PTMs
Modification Site Info Can be localized via fragmentationLocalized via peptide MS/MS fragmentation
Typical Use Case Characterization of a single, purified proteinLarge-scale proteome screening for PTMs

A Validated Experimental Workflow for Bottom-Up Analysis

A successful experiment relies on a sequence of optimized steps, each critical for the final result.[5] The following workflow is a self-validating system for the robust identification of this compound modified peptides.

Diagram: Bottom-Up Proteomics Workflow

A 1. Sample Preparation (Lysis, Reduction, Alkylation) B 2. Proteolytic Digestion (e.g., Trypsin/Lys-C) A->B C 3. Peptide Enrichment (Optional) (Affinity Purification) B->C D 4. LC-MS/MS Analysis (Peptide Separation & Fragmentation) C->D E 5. Data Analysis (Database Search & Site Localization) D->E

Caption: Standard workflow for PTM analysis via bottom-up proteomics.

Step 1: Protein Sample Preparation

The goal of sample preparation is to extract proteins from their native environment and prepare them for enzymatic digestion.[4] The quality of this step significantly impacts the final results.[5]

  • Cell Lysis: Mechanical lysis (e.g., sonication, bead beating) is often preferred over detergent-based methods to avoid MS-incompatible contaminants.[7] If detergents are necessary, use MS-compatible ones like RapiGest SF or remove incompatible ones (e.g., SDS, Triton X-100) prior to analysis.[7]

  • Denaturation, Reduction, and Alkylation: Proteins are unfolded using denaturants like urea or guanidine hydrochloride.[8] Disulfide bonds within proteins are then reduced (e.g., with DTT) and subsequently alkylated (e.g., with iodoacetamide) to prevent them from reforming. This ensures the protein is fully accessible to digestive enzymes.[6]

Step 2: Enzymatic Digestion

This step uses a protease to cleave proteins into peptides of a suitable size for MS analysis.

  • Choice of Enzyme: Trypsin is the most widely used enzyme in proteomics because it specifically cleaves C-terminal to lysine and arginine residues, generating peptides that are of ideal length and charge for electrospray ionization.[7]

  • Protocol Enhancement: For complex samples solubilized in high concentrations of urea, a dual-enzyme approach is highly effective. A pre-digestion with Lys-C (which is more tolerant to urea) followed by dilution and a standard trypsin digestion ensures more complete and efficient protein cleavage.[7]

Step 3: Enrichment of Modified Peptides

This is arguably the most critical step for identifying low-abundance PTMs. Since acylated peptides may represent a tiny fraction of the total peptide pool, enrichment is often necessary to detect them.[9]

  • Affinity Enrichment using Antibodies: This is a gold-standard technique for many PTMs, such as phosphorylation.[9] It would involve using an antibody that specifically recognizes the adipoyl-lysine structure. While highly specific, this requires the availability of a validated, high-affinity antibody, which may need to be custom-developed.

  • Chemical Reporter Strategy: This is a powerful and versatile alternative.[10] It involves introducing a modified version of adipic acid into the biological system that contains a "bio-orthogonal handle," such as an alkyne or azide group. After modifying the proteins, the cells are lysed, and the proteome is digested. The alkyne- or azide-tagged peptides can then be covalently linked to a purification tag (like biotin) via "click chemistry."[11] The biotinylated peptides are then easily enriched using streptavidin beads.

Enrichment MethodPrincipleAdvantagesDisadvantages
Antibody-Based IP Uses an antibody specific to the modified lysine.High specificity for the native modification.Requires a high-quality, specific antibody; may not be available.
Chemical Reporter Metabolic or chemical labeling with a tagged adipic acid analog, followed by affinity capture (e.g., Click Chemistry & Biotin-Streptavidin).Does not require a specific antibody; enables temporal analysis (pulse-chase); highly efficient capture.Analyzes the analog, not the native modification; requires synthesis of the tagged molecule.
Step 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The enriched peptide mixture is separated by reversed-phase liquid chromatography and analyzed by tandem mass spectrometry.[1]

  • MS1 Scan: The mass spectrometer scans the eluting peptides and measures their mass-to-charge (m/z) ratios, generating a list of all peptides present at that moment.

  • Fragmentation (MS2 Scan): The instrument selects precursor ions (the peptides from the MS1 scan), isolates them, and fragments them by colliding them with an inert gas (Collision-Induced Dissociation, CID, or Higher-energy Collisional Dissociation, HCD). This breaks the peptide backbone at predictable locations.[12]

  • MS2 Spectrum: The m/z ratios of the resulting fragment ions are measured, producing an MS/MS spectrum that serves as a structural fingerprint of the peptide's amino acid sequence.[1]

Step 5: Computational Data Analysis

The generated MS/MS spectra are used to identify the peptide sequence and the modification site.[13]

  • Database Searching: Software algorithms (e.g., MaxQuant, Proteome Discoverer, MSFragger) match the experimental MS/MS spectra against a theoretical database of spectra generated from a protein sequence database.[13][14]

  • Specifying the Modification: Crucially, the search must be configured to consider a variable modification on lysine with a mass shift of +128.058 Da .

  • Site Localization: The algorithm determines the most probable location of the modification by scoring how well the observed fragment ions match the theoretical fragments for each possible position.

  • Controlling for Errors: All results must be filtered using a strict False Discovery Rate (FDR), typically 1%, to ensure high confidence in the identified modified peptides.[13]

Detailed Experimental Protocol: A Bottom-Up Approach

This protocol provides a robust starting point for researchers. All reagents should be of high purity (MS-grade where possible).

I. Protein Extraction, Reduction, and Alkylation

  • Lyse cells or tissue in a buffer containing 8 M urea and protease/phosphatase inhibitors.

  • Clarify the lysate by centrifugation. Determine protein concentration using a BCA assay.

  • Take 1 mg of protein lysate. Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate for 45 minutes in the dark to alkylate cysteines.

  • Quench excess IAA by adding DTT to a final concentration of 5 mM.

II. Proteolytic Digestion

  • Dilute the sample 4-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

  • Add Lys-C protease at a 1:100 (enzyme:protein) ratio. Incubate for 4 hours at 37°C.

  • Further dilute the sample 2-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to 1 M.

  • Add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Acidify the reaction with formic acid to a final concentration of 1% to stop the digestion.

III. Peptide Desalting

  • Activate a C18 solid-phase extraction (SPE) cartridge with acetonitrile, then equilibrate with 0.1% formic acid.

  • Load the acidified peptide digest onto the cartridge.

  • Wash the cartridge with 0.1% formic acid to remove salts and urea.

  • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

  • Dry the eluted peptides completely in a vacuum centrifuge.

IV. LC-MS/MS Analysis

  • Resuspend the dried peptides in 0.1% formic acid.

  • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).

  • Separate peptides over a 90-120 minute gradient of increasing acetonitrile concentration.

  • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring one full MS1 scan followed by MS/MS scans of the top 15-20 most abundant precursor ions.

V. Database Search Parameters

  • Enzyme: Trypsin/P (allowing up to 2 missed cleavages).

  • Fixed Modification: Carbamidomethyl (C) (+57.021 Da).

  • Variable Modifications: Oxidation (M) (+15.995 Da), Acetyl (Protein N-term) (+42.011 Da), Adipoyl (K) (+128.058 Da) .

  • Precursor Mass Tolerance: 10 ppm.

  • Fragment Mass Tolerance: 0.02 Da.

  • FDR: 1% at both the peptide and protein level.

Conclusion and Future Perspectives

The robust analysis of this compound modified proteins is well within the capabilities of modern proteomics platforms. The bottom-up strategy, when combined with careful sample preparation and appropriate data analysis settings, provides a reliable method for identifying modification sites with high confidence. For low-stoichiometry modifications, the integration of an enrichment step, particularly one based on a chemical reporter strategy, is paramount for success. As mass spectrometry instrumentation continues to improve in speed and sensitivity, these workflows will enable deeper insights into the prevalence and functional consequences of this and other acyl-based protein modifications.

References

A Comparative Guide to the Conformational Analysis of Peptides: The Influence of 6-Amino-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is fundamental to elucidating their function and optimizing their therapeutic potential. The introduction of non-natural amino acids or modifications to existing ones can profoundly alter a peptide's conformational landscape, thereby influencing its stability, binding affinity, and overall bioactivity. This guide provides an in-depth technical comparison of the conformational analysis of peptides with and without the incorporation of 6-Amino-6-oxohexanoic acid, a modification analogous to the acylation of a lysine residue.

The central hypothesis of this guide is that the incorporation of this compound, by neutralizing the positive charge of a lysine side-chain and introducing a flexible hydrophobic chain, will induce localized conformational changes that can be meticulously characterized by a suite of biophysical techniques. We will delve into the causality behind the choice of experimental methodologies, present self-validating protocols, and provide a framework for interpreting the resulting data.

Introduction: The Rationale for Peptide Modification

Peptides composed solely of natural amino acids often face limitations as therapeutic agents, including poor stability against proteolysis and rapid clearance. The incorporation of non-natural amino acids or modifications is a key strategy to overcome these hurdles.[1] this compound can be viewed as an acylated lysine derivative, where the epsilon-amino group of lysine is modified with a hexanoyl group. This modification has two primary immediate effects:

  • Charge Neutralization: The positive charge of the lysine side-chain is neutralized. This can significantly impact electrostatic interactions that may be crucial for maintaining a specific conformation or for binding to a target.[2]

  • Increased Hydrophobicity and Flexibility: The addition of a six-carbon aliphatic chain increases the local hydrophobicity and introduces a flexible element into the peptide structure.[3][4] This added flexibility can allow the peptide to adopt conformations that might not be accessible to its unmodified counterpart.[4]

This guide will compare a hypothetical native peptide with its counterpart containing a lysine residue modified to this compound.

Experimental Design and Methodologies

A multi-faceted approach combining spectroscopic and computational methods is essential for a comprehensive conformational analysis. The primary techniques we will discuss are Circular Dichroism (CD) spectroscopy for secondary structure analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for high-resolution structural and dynamic insights, and Molecular Dynamics (MD) simulations to provide a theoretical framework for the experimental observations.

Peptide Synthesis

The synthesis of both the native peptide and its modified analogue containing this compound is the foundational step. Standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the method of choice.[5]

Workflow for Peptide Synthesis:

cluster_0 Peptide Synthesis Workflow Resin Resin Support Fmoc_AA Fmoc-protected Amino Acid Coupling Resin->Fmoc_AA Deprotection Fmoc Deprotection Fmoc_AA->Deprotection Repeat Repeat Coupling and Deprotection Cycles Deprotection->Repeat for each amino acid Modification On-resin Lysine Modification (for modified peptide) Repeat->Modification Cleavage Cleavage from Resin and Side-chain Deprotection Modification->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Figure 1: A generalized workflow for the solid-phase synthesis of both native and modified peptides.

For the modified peptide, the lysine residue is incorporated with its side-chain protecting group (e.g., Boc). After the full-length peptide is assembled on the resin, the lysine side-chain is selectively deprotected, followed by coupling with hexanoic acid to form the this compound moiety.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content (α-helix, β-sheet, random coil) of peptides in solution.[6] By measuring the differential absorption of left- and right-circularly polarized light, one can obtain a characteristic spectrum that serves as a fingerprint of the peptide's global conformation.[7]

Experimental Protocol for Circular Dichroism Spectroscopy:

  • Sample Preparation:

    • Prepare stock solutions of both the native and modified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[8] The buffer should have low absorbance in the far-UV region.

    • Accurately determine the peptide concentration, as this is critical for calculating molar ellipticity.[9]

    • Prepare a buffer blank for background subtraction.[8]

  • Data Acquisition:

    • Use a quartz cuvette with a 1 mm path length.[8]

    • Record the CD spectrum of the buffer blank from 260 nm to 190 nm.[8]

    • Record the CD spectra of the peptide samples under the same conditions.[8]

    • Typically, an average of 3-5 scans is taken for each sample to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the peptide spectra.[8]

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ × 100) / (c × n × l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

Expected Outcomes and Interpretation:

PeptideExpected Secondary StructureRationale
Native Peptide Dependent on the intrinsic propensities of its amino acid sequence. May adopt a defined structure (e.g., α-helix or β-sheet) or exist as a random coil.The conformation is governed by intramolecular hydrogen bonds and hydrophobic interactions of the natural amino acids.
Modified Peptide Potential for increased ordered structure (e.g., α-helix or β-sheet) or a shift in the equilibrium towards a more compact conformation.The hydrophobic hexanoyl chain can promote hydrophobic collapse, potentially stabilizing a folded structure. The removal of the positive charge on lysine might disrupt electrostatic repulsions that destabilize certain secondary structures.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution information on the three-dimensional structure, dynamics, and intermolecular interactions of peptides at the atomic level.[11] A combination of 1D and 2D NMR experiments is employed for a thorough analysis.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve the peptide samples in a deuterated solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[12]

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and folding.

    • Acquire 2D TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) spectra. TOCSY is used to assign protons within the same amino acid residue, while NOESY provides information about protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra can be acquired if the peptide is ¹⁵N-labeled, providing a unique signal for each amino acid residue and allowing for the sensitive detection of chemical shift perturbations.[13]

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to their respective amino acids in the peptide sequence.

    • Chemical Shift Perturbation (CSP) Analysis: Compare the chemical shifts of the native and modified peptides. Significant changes in chemical shifts for specific residues indicate that their chemical environment has been altered by the modification.[14]

    • NOE Analysis: Identify NOE cross-peaks to generate distance restraints between protons. These restraints are used in computational software to calculate a family of 3D structures consistent with the experimental data.

Workflow for NMR-based Conformational Analysis:

cluster_1 NMR Analysis Workflow Sample_Prep Sample Preparation (Peptide in Deuterated Solvent) Data_Acq NMR Data Acquisition (1D, 2D TOCSY, 2D NOESY) Sample_Prep->Data_Acq Assignment Resonance Assignment Data_Acq->Assignment CSP Chemical Shift Perturbation Analysis Assignment->CSP NOE NOE-based Distance Restraints Assignment->NOE Structure_Calc 3D Structure Calculation and Refinement NOE->Structure_Calc

References

A Comparative Guide to the Hydrophobicity of 6-Amino-6-oxohexanoic Acid Linkers for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a chemical linker is a critical decision point that profoundly influences the efficacy, stability, and pharmacokinetic profile of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth, objective comparison of the hydrophobicity of 6-amino-6-oxohexanoic acid linkers against common alternatives, supported by experimental data and detailed methodologies, to empower informed decision-making in linker design.

The Critical Role of Linker Hydrophobicity in Drug Efficacy

The linker, though often considered a simple spacer, is a dynamic component that dictates many properties of the final conjugate. Its hydrophobicity, or lack thereof, is a key determinant of solubility, aggregation, cell permeability, and in vivo clearance. An optimal balance is crucial; excessive hydrophobicity can lead to aggregation, accelerated clearance by the mononuclear phagocytic system, and poor solubility, thereby diminishing the therapeutic window.[1][2] Conversely, a well-tuned hydrophilic-lipophilic balance can enhance solubility, improve pharmacokinetic profiles, and facilitate effective intracellular delivery.[3]

Assessing the Hydrophobicity of this compound

This compound is a bifunctional linker featuring a six-carbon aliphatic chain terminating in a carboxylic acid and an amide group. This structure imparts a degree of hydrophobicity due to the alkyl backbone, while the polar carboxyl and amide groups contribute to its aqueous solubility.

Predicted Hydrophobicity

Computational models provide an initial assessment of a molecule's hydrophobicity through the calculation of its octanol-water partition coefficient (LogP). For this compound, the calculated LogP value is approximately 0.1167.[4] This value suggests a relatively balanced hydrophilic-lipophilic character. However, it is crucial to note that LogP only considers the neutral form of a molecule. The distribution coefficient (LogD), which accounts for all ionized and neutral species at a given pH, is a more physiologically relevant parameter. The presence of the ionizable carboxylic acid group means that the hydrophobicity of this compound will be pH-dependent.

Comparative Analysis with Alternative Linkers

To provide a comprehensive assessment, we compare the hydrophobicity of this compound with commonly employed linkers in ADC and PROTAC development.

Linker ClassSpecific ExampleKey Structural FeaturesExpected HydrophobicityRationale
Alkyl Carboxylic Acid This compound C6 alkyl chain, terminal amide and carboxyl groupsModerate The alkyl chain contributes to hydrophobicity, while the polar end groups enhance water solubility.
Alkyl Carboxylic AcidSuccinic acid (C4)C4 dicarboxylic acidLow Shorter alkyl chain and two carboxyl groups lead to higher hydrophilicity.
Alkyl Carboxylic AcidAdipic acid (C6)C6 dicarboxylic acidModerate Longer alkyl chain increases hydrophobicity compared to succinic acid.
Maleimide-based SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Cyclohexane ring, maleimide, and NHS esterHigh The cyclohexane ring is a significant contributor to its hydrophobic character.[5][6]
Peptide-based Valine-Citrulline (Val-Cit)Dipeptide with hydrophobic valine and polar citrullineModerate to High The overall hydrophobicity is influenced by the amino acid composition. Valine is hydrophobic.[7][8]
Polyethylene Glycol (PEG) PEG4Four repeating ethylene glycol unitsVery Low (Hydrophilic) The ether oxygens form hydrogen bonds with water, leading to high aqueous solubility.[6][9]
Polyethylene Glycol (PEG)PEG12Twelve repeating ethylene glycol unitsVery Low (Hydrophilic) Longer PEG chains further increase hydrophilicity.

Experimental Methodologies for Assessing Linker Hydrophobicity

Objective assessment of linker hydrophobicity relies on robust experimental techniques. Below are detailed protocols for two standard methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for quantifying the hydrophobicity of small molecules.[10][11] The retention time of a compound on a nonpolar stationary phase is directly related to its hydrophobicity; more hydrophobic molecules have longer retention times.

Experimental Protocol: Determining Hydrophobicity by RP-HPLC

  • System Preparation:

    • HPLC System: A binary gradient HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides a hydrophobic surface for interaction.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape for acidic and basic compounds.

    • Mobile Phase B: 0.1% TFA in acetonitrile. Acetonitrile is the organic modifier that elutes the analytes from the column.

  • Sample Preparation:

    • Dissolve the linker molecules (this compound and comparators) in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 214 nm (for peptide bonds and carboxyl groups).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: Return to 5% B and equilibrate.

  • Data Analysis:

    • Record the retention time for each linker. A longer retention time indicates greater hydrophobicity. The data can be used to rank the linkers in order of their hydrophobicity. For a more quantitative measure, a calibration curve can be generated using a series of standards with known LogP/LogD values.

Causality Behind Experimental Choices:

  • C18 Column: The long alkyl chains of the C18 stationary phase provide a highly hydrophobic environment, ensuring good separation based on the hydrophobicity of the analytes.

  • Acetonitrile/Water Mobile Phase: This is a common solvent system in RP-HPLC. The gradient elution, by increasing the proportion of the more nonpolar acetonitrile, allows for the elution of compounds with a wide range of hydrophobicities.[12][13]

  • Trifluoroacetic Acid (TFA): The addition of TFA to the mobile phase helps to suppress the ionization of acidic and basic functional groups on the analytes and the stationary phase, leading to sharper peaks and more reproducible retention times.

Diagram of the RP-HPLC Workflow:

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample_Prep Sample Dissolution (Linker in Solvent) Injector Autosampler/ Injector Sample_Prep->Injector Mobile_Phase_A Mobile Phase A (0.1% TFA in Water) HPLC_Pump HPLC Pump (Gradient Elution) Mobile_Phase_A->HPLC_Pump Mobile_Phase_B Mobile Phase B (0.1% TFA in Acetonitrile) Mobile_Phase_B->HPLC_Pump HPLC_Pump->Injector Column C18 Column Injector->Column Detector UV Detector (214 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Retention_Time Retention Time (Hydrophobicity Index) Chromatogram->Retention_Time

Caption: Workflow for assessing linker hydrophobicity using RP-HPLC.

Contact Angle Goniometry

Contact angle measurement is a surface-sensitive technique that provides information about the wettability of a surface, which is directly related to its hydrophobicity.[] By immobilizing the linkers on a solid support to form a self-assembled monolayer (SAM), the contact angle of a water droplet on the surface can be measured. A higher contact angle indicates a more hydrophobic surface.

Experimental Protocol: Contact Angle Measurement of Linker SAMs

  • Substrate Preparation:

    • Use gold-coated silicon wafers as substrates. Clean the substrates by sonicating in acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen.

  • SAM Formation:

    • To immobilize the carboxylic acid-terminated linkers, first, create a primary amine-terminated surface on the gold substrate using a standard linker like cysteamine.

    • Immerse the amine-functionalized substrates in a solution of the linker of interest (e.g., 1 mM in a suitable organic solvent) and activate the carboxylic acid using a carbodiimide coupling agent (e.g., EDC/NHS chemistry) to form a stable amide bond with the surface amines. Allow the reaction to proceed for 12-24 hours.

    • Rinse the substrates thoroughly with the solvent and deionized water to remove any non-covalently bound molecules.

  • Contact Angle Measurement:

    • Place the SAM-coated substrate on the stage of a contact angle goniometer.

    • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

    • Capture a high-resolution image of the droplet at the solid-liquid-air interface.

    • Use the instrument's software to measure the static contact angle on both sides of the droplet.

    • Perform measurements at multiple locations on each substrate to ensure reproducibility and calculate the average contact angle.

  • Data Analysis:

    • A higher contact angle corresponds to greater hydrophobicity. Compare the average contact angles for the different linker SAMs.

Causality Behind Experimental Choices:

  • Gold Substrate and Cysteamine: Gold provides a well-defined and relatively inert surface for SAM formation. Cysteamine readily forms a stable gold-thiol bond, presenting a primary amine for subsequent coupling.

  • EDC/NHS Chemistry: This is a widely used and efficient method for forming amide bonds between carboxylic acids and primary amines under mild conditions.

  • Deionized Water as Probe Liquid: Water is the standard probe liquid for assessing hydrophilicity/hydrophobicity due to its high surface tension and biological relevance.[10]

Diagram of Contact Angle Measurement:

Contact_Angle cluster_hydrophilic Hydrophilic Surface cluster_hydrophobic Hydrophobic Surface img_hydrophilic label_hydrophilic Low Contact Angle (<90°) img_hydrophobic label_hydrophobic High Contact Angle (>90°)

Caption: Illustration of contact angles on hydrophilic and hydrophobic surfaces.

Impact on Drug Development: ADCs and PROTACs

The hydrophobicity of the linker has profound implications for the performance of both ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs):

  • Pharmacokinetics: Highly hydrophobic linkers can lead to increased plasma clearance of ADCs, reducing their circulation half-life and therapeutic efficacy.[2][15]

  • Aggregation: The conjugation of hydrophobic payloads and linkers can induce aggregation of the antibody, which can lead to immunogenicity and loss of efficacy.[1]

  • Bystander Effect: The hydrophobicity of the released payload-linker metabolite can influence its ability to cross cell membranes and exert a "bystander effect" on neighboring antigen-negative tumor cells. A more hydrophobic metabolite will have greater membrane permeability.

PROTACs:

  • Cell Permeability: For PROTACs to be effective, they must cross the cell membrane to engage their intracellular targets. Linker hydrophobicity plays a crucial role in this process. While a certain degree of lipophilicity is required for membrane traversal, excessive hydrophobicity can lead to sequestration in the lipid bilayer or hydrophobic collapse, hindering productive ternary complex formation.[][15]

  • Ternary Complex Formation: The linker's composition and hydrophobicity influence its flexibility and conformation, which are critical for the successful formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

Conclusion

The assessment of linker hydrophobicity is a cornerstone of rational drug design for advanced therapeutics. This compound, with its C6 alkyl chain and polar end groups, presents a moderately hydrophobic profile. This guide provides the experimental frameworks to quantitatively compare its hydrophobicity against a spectrum of alternative linkers, from the highly hydrophilic PEG chains to the more lipophilic maleimide-based linkers. By understanding the principles and methodologies outlined herein, researchers can make more informed decisions in selecting linkers that are optimally tuned to enhance the solubility, stability, and ultimately, the therapeutic potential of their drug candidates. The judicious choice of a linker with the appropriate hydrophobic character is a critical step toward the development of safer and more effective medicines.

References

A Comparative Guide to the Antifibrinolytic Activity of 6-Aminohexanoic Acid and Tranexamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of hemostatic agents, a precise understanding of the comparative efficacy of antifibrinolytics is paramount. This guide provides an in-depth, objective comparison of two cornerstone lysine analogs: 6-aminohexanoic acid (also known as ε-aminocaproic acid or EACA) and tranexamic acid (TXA). Moving beyond a simple catalog of facts, we will dissect their mechanisms, quantify their potency, and provide actionable experimental protocols to validate their activity, grounding every claim in robust scientific evidence.

Introduction: The Critical Role of Antifibrinolytic Agents

The fibrinolytic system is an essential physiological process responsible for the degradation of fibrin clots, ensuring the restoration of blood flow after vascular injury and preventing thrombosis.[1] The zymogen plasminogen is converted to the active serine protease plasmin, which then degrades the fibrin matrix.[1][2] In scenarios of excessive fibrinolysis—such as major trauma, certain surgical procedures, and specific medical conditions—the rapid breakdown of essential clots can lead to life-threatening hemorrhage.

Antifibrinolytic agents are crucial therapeutic tools designed to mitigate this risk by inhibiting the fibrinolytic cascade. 6-aminohexanoic acid and tranexamic acid are synthetic derivatives of the amino acid lysine that form the bedrock of antifibrinolytic therapy.[3] Their clinical application is extensive, aimed at reducing perioperative bleeding and managing bleeding disorders.[4] Understanding the nuances of their interaction with the fibrinolytic system is key to their effective use and the development of next-generation hemostatic drugs.

Molecular Structure: A Tale of Two Lysine Analogs

At their core, both molecules function by mimicking lysine. However, their structural differences are the primary determinant of their distinct antifibrinolytic potencies. 6-aminohexanoic acid is a linear omega-amino acid, affording it significant conformational flexibility.[5][6] In contrast, tranexamic acid possesses a more rigid, cyclic structure.[6] This rigidity is a critical factor in its enhanced binding affinity.

Property6-Aminohexanoic Acid (EACA)Tranexamic Acid (TXA)
Systematic Name 6-aminohexanoic acidtrans-4-(aminomethyl)cyclohexane-1-carboxylic acid
Molecular Formula C₆H₁₃NO₂C₈H₁₅NO₂
Molecular Weight 131.17 g/mol 157.21 g/mol
Structure 6-Aminohexanoic Acid StructureTranexamic Acid Structure

Mechanism of Action: Competitive Inhibition of Plasminogen

The antifibrinolytic effect of both agents is mediated through their competitive and reversible binding to the lysine binding sites (LBS) within the kringle domains of plasminogen.[2][3][6] These LBS are crucial for the interaction of plasminogen and plasmin with fibrin, as well as for the binding of tissue plasminogen activator (tPA).[7]

By occupying these sites, 6-aminohexanoic acid and tranexamic acid execute a dual blockade:

  • Inhibition of Fibrin Binding : They prevent plasminogen from binding to lysine residues on the surface of fibrin. This is the primary mechanism, as the activation of plasminogen by tPA is significantly more efficient when it is bound to a fibrin clot.[7][8]

  • Inhibition of Plasminogen Activation : They induce a conformational change in plasminogen, which slightly inhibits its activation to plasmin.

This competitive inhibition effectively spares the fibrin clot from premature degradation by plasmin.[4]

Fibrinolysis_Inhibition cluster_pathway Fibrinolytic Pathway cluster_inhibition Mechanism of Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activation Plasminogen->Fibrin_Clot_edge Prevents Binding tPA tPA / uPA tPA->Plasminogen Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degradation FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs Lysine_Analogs 6-Aminohexanoic Acid Tranexamic Acid Plasminogen_LBS Lysine Binding Sites on Plasminogen Lysine_Analogs->Plasminogen_LBS Binds to & Blocks Plasminogen_LBS->Plasminogen

References

A Senior Application Scientist's Guide to Evaluating the Impact of 6-Aminohexanoic Acid Linker Length on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the "Magic Bullet" — The Linker as the Architect of Efficacy

The concept of a "magic bullet," a therapy that selectively targets diseased cells, has been a guiding principle in medicine for over a century.[1] Antibody-Drug Conjugates (ADCs) are the modern embodiment of this vision, combining the exquisite specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload.[2] This therapeutic modality rests on a critical triad of components: the antibody, the payload, and the chemical linker that joins them.[3][4]

While the antibody and payload often receive the most attention, the linker is the unsung hero, a critical design element that dictates the stability, pharmacokinetics (PK), safety, and overall efficacy of the entire construct.[5][6][7] A poorly designed linker can lead to premature payload release, causing systemic toxicity, or it may fail to release the payload at the target site, rendering the ADC ineffective.[][9]

This guide provides an in-depth technical comparison of how linker length, using the common and versatile 6-aminohexanoic acid (Ahx) as a model, impacts the biological activity of a bioconjugate. As a flexible and hydrophobic building block, 6-aminohexanoic acid provides a foundational structure for exploring the fundamental principles of linker design.[10][11] We will move beyond theory to provide field-proven insights and detailed experimental workflows, empowering you to rationally design and validate linkers for next-generation targeted therapeutics.

Part 1: The Linker as a Central Determinant of ADC Performance

An ideal linker must navigate a fundamental paradox: it must be exceptionally stable in systemic circulation to prevent off-target toxicity, yet be exquisitely designed to release its cytotoxic payload upon reaching the target cell.[][12] The length of the linker is a primary lever for modulating this balance.[5][13]

Key Physicochemical Properties of 6-Aminohexanoic Acid (Ahx):

  • Flexibility: The six-carbon alkyl chain provides significant rotational freedom, which can be crucial for allowing the payload to orient correctly for release or activity.[10][11]

  • Hydrophobicity: As an alkyl chain, Ahx is inherently hydrophobic. This property can significantly influence the overall hydrophobicity of the final ADC, which in turn affects aggregation, plasma clearance, and non-specific uptake.[10][14]

The core challenge in linker design is that altering its length creates a cascade of interconnected effects. A shorter linker may enhance stability by tucking the payload into the steric "shield" of the antibody, protecting it from plasma enzymes.[15] However, a longer linker might be necessary to avoid steric hindrance with the antibody, improve solubility, or facilitate optimal interaction with lysosomal proteases for payload release.[16] This complex interplay necessitates a systematic and empirical approach to optimization.

Part 2: A Comparative Analysis of Linker Length on ADC Behavior

Varying the number of 6-aminohexanoic acid units, or similar alkyl spacers, directly impacts every critical performance metric of an ADC. Understanding these relationships is key to rational design.

Impact on Pharmacokinetics (PK) and Biodistribution

The PK profile of an ADC is largely driven by the antibody, but the linker-payload can introduce significant liabilities.[17] Highly hydrophobic ADCs are often prone to aggregation and rapid clearance by the liver, reducing exposure (AUC) and compromising efficacy.[14][18]

  • Short Alkyl Linkers (e.g., 1x Ahx): May contribute less to overall hydrophobicity but offer limited ability to mask a hydrophobic payload.

  • Long Alkyl Linkers (e.g., 3-4x Ahx): Can significantly increase hydrophobicity, raising the risk of rapid clearance and potential hepatotoxicity.[18] This is why highly hydrophobic linkers are often balanced by incorporating hydrophilic spacers, such as polyethylene glycol (PEG), to improve the PK profile and overall therapeutic index.[16][19][20]

Influence on In-Circulation Stability and Payload Release

The primary goal is to keep the payload attached until the ADC is internalized by a target cell.

  • Shorter Linkers: Generally improve ADC stability. By keeping the payload closer to the antibody's surface, the linker is sterically protected from enzymatic or chemical degradation in the plasma.[5][6][15]

  • Longer Linkers: The increased distance from the antibody can expose the linker and payload to the external environment, potentially increasing the rate of premature payload release.[15]

Effect on Target Binding and In Vitro Potency

The linker must not interfere with the antibody's ability to bind its target antigen.

  • Steric Hindrance: A very short linker could position a bulky payload in a way that physically obstructs the antigen-binding site of the antibody. Conversely, a very long linker could potentially wrap around and cause its own steric issues or lead to a decrease in in vitro potency, even if PK is improved.[16]

  • The "Goldilocks" Principle: Optimization is required to find an intermediate length that provides sufficient distance for the payload without compromising binding affinity or introducing excessive instability.

Data Presentation: Expected Impact of Alkyl Linker Length on Key ADC Parameters

The following table summarizes the generalized effects of varying the length of a simple alkyl chain linker, such as one composed of repeating 6-aminohexanoic acid units. Actual results are highly dependent on the specific antibody, payload, and conjugation site.

ParameterShort Linker (e.g., 1x Ahx)Medium Linker (e.g., 2x Ahx)Long Linker (e.g., >3x Ahx / PEGylated)Rationale & Causality
Plasma Stability High Moderate-HighModerate-LowShorter linkers benefit from the antibody's steric shielding, protecting the payload from premature release.[15]
Plasma Clearance ModerateModerate-HighLow (if hydrophilic) Hydrophobicity is a key driver of clearance. Long, purely alkyl linkers increase hydrophobicity and clearance. Adding hydrophilic elements like PEG mitigates this effect.[18]
AUC (Exposure) ModerateModerate-LowHigh (if hydrophilic) Lower clearance directly leads to a longer half-life and greater overall drug exposure over time.[16]
Aggregation Risk Low-ModerateModerate-HighHigh (if purely alkyl) Increased hydrophobicity from long alkyl chains promotes non-specific interactions and aggregation.[14]
In Vitro Potency HighHighPotentially ReducedVery long linkers can sometimes cause steric hindrance that slightly impairs internalization or payload release mechanisms, even if binding is unaffected.[16]
Therapeutic Index ModerateModeratePotentially High The optimal therapeutic index is achieved by balancing improved PK (from optimized length/hydrophilicity) with sufficient stability and potency.[18][20]

Part 3: A Self-Validating Experimental Workflow for Linker Optimization

To de-risk an ADC program, it is essential to generate robust, comparative data. The following workflow provides a comprehensive, self-validating system for evaluating a series of ADCs with varying linker lengths.

Experimental Workflow Diagram

This diagram outlines the logical flow from chemical synthesis to in vivo validation.

ADC_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment synthesis Synthesize Drug-Linkers (1x, 2x, 3x Ahx) conjugation Conjugate to Antibody synthesis->conjugation purification Purify ADC conjugation->purification characterization Characterize ADC (HIC-HPLC, LC-MS) purification->characterization stability Plasma Stability Assay characterization->stability binding Target Binding Assay (ELISA / LBA) characterization->binding cytotoxicity Cytotoxicity Assay (Antigen +/- Cells) characterization->cytotoxicity pk_study Pharmacokinetic (PK) Study in Mice stability->pk_study efficacy_study Xenograft Efficacy Study cytotoxicity->efficacy_study pk_study->efficacy_study Inform Dosing

Caption: A comprehensive workflow for the systematic evaluation of ADC linker length.

Phase 1: Synthesis and Physicochemical Characterization

Objective: To generate a panel of ADCs with precisely defined linker lengths and to confirm their purity and drug-to-antibody ratio (DAR).

Protocol 1: Synthesis of a Boc-Ahx-Val-Cit-PABC-Payload Construct

This protocol describes the synthesis of a cleavable linker-payload with a single 6-aminohexanoic acid spacer. This can be adapted by performing successive couplings of Boc-Ahx-OSu to create longer linkers.

  • Materials: Boc-6-aminohexanoic acid N-hydroxysuccinimide ester (Boc-Ahx-OSu), Valine-Citrulline-p-aminobenzyl alcohol (Val-Cit-PABC), Payload (e.g., MMAE), coupling reagents (HBTU, DIPEA), solvents (DMF, DCM), and purification supplies (silica gel, HPLC).

  • Step 1 (Ahx Coupling): Dissolve Val-Cit-PABC-Payload in DMF. Add Boc-Ahx-OSu (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 4 hours.

  • Step 2 (Monitoring): Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Step 3 (Purification): Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by flash chromatography or preparative HPLC.

  • Step 4 (Deprotection): Dissolve the purified product in a solution of 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to remove the Boc protecting group. Stir for 1 hour.

  • Step 5 (Final Product): Evaporate the solvent under reduced pressure. The resulting amine-terminated linker-payload is ready for conjugation. Confirm identity and purity (>95%) by LC-MS and NMR.

Protocol 2: Antibody Conjugation and Characterization

This protocol assumes a cysteine-based conjugation.

  • Antibody Preparation: Dialyze the monoclonal antibody into a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

  • Reduction: Reduce the interchain disulfide bonds by adding a 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP). Incubate at 37°C for 2 hours.

  • Buffer Exchange: Remove excess TCEP using a desalting column, exchanging the antibody into the conjugation buffer.

  • Conjugation: Immediately add the maleimide-activated drug-linker (prepared separately) at a 5-fold molar excess per reactive thiol. Allow the reaction to proceed at room temperature for 1 hour.

  • Quenching: Quench any unreacted thiols by adding a 20-fold excess of N-acetylcysteine.

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and aggregates.

  • Characterization:

    • Determine DAR and Purity: Use Hydrophobic Interaction Chromatography (HIC-HPLC). The number and relative area of the peaks will indicate the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[21]

    • Confirm Mass: Use Liquid Chromatography-Mass Spectrometry (LC-MS) after deglycosylation and reduction to confirm the mass of the light and heavy chains, verifying payload conjugation.[3][22]

Phase 2: In Vitro Evaluation

Objective: To assess the stability, binding, and cell-killing activity of the ADC panel.

Protocol 3: Plasma Stability Assay

  • Incubate each ADC (at 100 µg/mL) in fresh human or mouse plasma at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).

  • At each time point, capture the ADC from the plasma using an anti-human IgG affinity resin.

  • Analyze the captured ADC by HIC-HPLC or LC-MS to quantify the amount of intact ADC remaining and measure the amount of prematurely released payload.[12][23] A stable linker will show minimal change in the average DAR over time.

Protocol 4: In Vitro Cytotoxicity Assay

  • Plate two cell lines in 96-well plates: one that is antigen-positive (target) and one that is antigen-negative (control).

  • Add serial dilutions of each ADC construct to the wells. Include the unconjugated antibody and free payload as controls.

  • Incubate the plates for 72-96 hours.

  • Measure cell viability using a colorimetric assay (e.g., CellTiter-Glo®, MTS).

  • Calculate the IC50 (concentration for 50% inhibition of growth) for each ADC on both cell lines. An effective ADC will have a low nanomolar IC50 on the target line and a significantly higher IC50 on the control line.[24]

Phase 3: In Vivo Assessment

Objective: To evaluate the pharmacokinetics and anti-tumor efficacy of the most promising ADC candidates from in vitro testing.

Protocol 5: Murine Pharmacokinetic (PK) Study

  • Administer a single intravenous (IV) dose of each ADC (e.g., 3 mg/kg) to groups of healthy mice (n=3 per group).[16]

  • Collect blood samples via tail vein or retro-orbital bleed at multiple time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 1 week).[16]

  • Process blood to isolate plasma.

  • Quantify the concentration of total antibody and intact ADC in the plasma samples using a validated ligand-binding assay (ELISA) or LC-MS/MS.[25]

  • Calculate key PK parameters: Clearance (CL), half-life (t½), and Area Under the Curve (AUC).

Part 4: Mechanistic Insights and Advanced Considerations

The data generated from the workflow above provides the foundation for making rational decisions. Visualizing the underlying mechanisms can further clarify why linker length has such a profound effect.

Mechanistic Diagram: Linker Length and Steric Shielding

Linker_Mechanism cluster_short Short Linker (e.g., 1x Ahx) cluster_long Long Linker (e.g., 3x Ahx) Ab1 Antibody Payload1 Payload Ab1->Payload1 Stable (Steric Shielding) Enzyme1 Plasma Enzyme Enzyme1->Payload1 Blocked Ab2 Antibody Payload2 Payload Ab2->Payload2 Flexible (Exposed) Enzyme2 Plasma Enzyme Enzyme2->Payload2 Cleavage Risk

Caption: Impact of linker length on ADC stability in circulation.

This visualization illustrates a key principle: shorter linkers can physically protect the payload within the antibody's structure, enhancing stability.[5][6] Longer linkers, while offering flexibility, increase the risk of premature cleavage by circulating enzymes.

Balancing Hydrophobicity: The workflow focuses on an alkyl linker, but the results will invariably highlight the challenge of hydrophobicity. A logical next step is to synthesize chimeric linkers that incorporate both 6-aminohexanoic acid units for spacing and hydrophilic PEG units to improve solubility and PK, aiming for an optimal balance that maximizes the therapeutic index.[19][26]

Conclusion

The chemical linker is not a passive spacer but a central design feature that profoundly influences every aspect of an ADC's performance. By using 6-aminohexanoic acid as a model, we can systematically dissect the impact of linker length on stability, pharmacokinetics, and efficacy. The choice is never as simple as "shorter" or "longer"; it is a multi-parameter optimization problem that demands a rigorous, data-driven, and self-validating experimental approach. The workflows and principles outlined in this guide provide a robust framework for navigating this complexity, mitigating risk, and engineering the next generation of highly effective and safe antibody-drug conjugates.

References

A Senior Application Scientist's Guide to the Characterization of 6-Mercaptohexanoic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise functionalization of surfaces is a cornerstone of innovation. Among the most versatile tools for surface modification are self-assembled monolayers (SAMs), with 6-mercaptohexanoic acid (6-MCHA) being a principal agent, especially on gold surfaces.[1] Its bifunctional nature—a terminal thiol (-SH) group that anchors to noble metals and a terminal carboxylic acid (-COOH) group that serves as a versatile attachment point for biomolecules—makes it indispensable for applications ranging from biosensors to biocompatible materials.[2][3]

However, the utility of a 6-MCHA SAM is entirely dependent on its quality. A poorly formed, disordered, or contaminated monolayer can compromise the reliability and reproducibility of any downstream application. Therefore, a robust and multi-faceted characterization strategy is not just recommended; it is essential. This guide provides an in-depth comparison of the critical techniques used to characterize 6-MCHA SAMs, offering field-proven insights into the causality behind experimental choices and providing the data you need to validate your own surface preparations.

Comparative Analysis of Core Characterization Techniques

The choice of a characterization technique is dictated by the specific property of the 6-MCHA SAM that requires elucidation. No single method provides a complete picture; rather, a complementary suite of techniques should be employed to build a comprehensive understanding of the monolayer's structure, composition, and integrity.[4] The following table summarizes the quantitative data that can be obtained from common analytical methods.

TechniqueParameter MeasuredTypical Values for 6-MCHA SAMs on GoldAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition & Chemical StateS 2p₃/₂: ~162 eV (Au-thiolate bond); C 1s: ~285 eV (alkyl), ~289 eV (O=C-OH); O 1s: ~532 eV.[4][5]Provides quantitative elemental composition and confirms the covalent Au-S bond formation.[5] Can estimate monolayer thickness.Requires high vacuum conditions. Potential for X-ray induced damage to the monolayer.[4]
Contact Angle Goniometry Surface Wettability / HydrophilicityAdvancing contact angle with water: ~35° - 50°.[4]Simple, rapid, and highly sensitive to the chemistry of the outermost surface layer.[4]Provides macroscopic information and is highly sensitive to surface contamination and roughness.[4]
Ellipsometry Monolayer Thickness~8 - 10 Å.[5]Non-destructive and highly precise for measuring the thickness of thin films.[6][7]Requires a model to fit the data; interpretation can be complex for non-ideal surfaces.
Fourier-Transform Infrared Spectroscopy (FTIR) Molecular Orientation & Functional Groupsν(C=O): ~1720 cm⁻¹; νₐ(CH₂): ~2920 cm⁻¹; νₛ(CH₂): ~2850 cm⁻¹.[4]Non-destructive. Provides information on the conformational order of the alkyl chains and the chemical state of the terminal group.[4][8]Relatively low sensitivity for thin monolayers, often requiring specialized reflection techniques (e.g., RAIRS).[4]
Atomic Force Microscopy (AFM) Surface Morphology & RoughnessProvides topographical images, confirming smoothness or identifying defects/pinholes in the monolayer.[4]High-resolution topographical imaging. Can be performed in liquid environments.The AFM tip can potentially damage the soft monolayer. Image acquisition can be subject to artifacts.[4]
Quartz Crystal Microbalance (QCM) Adsorbed Mass / Surface CoverageReal-time monitoring of frequency change as the SAM forms, allowing for calculation of adsorbed mass.[4]Provides real-time kinetics of SAM formation. Highly sensitive to mass changes.Interpretation can be complex if the film is not rigid (viscoelastic effects).
Cyclic Voltammetry (CV) Surface Coverage & Electrochemical PropertiesA characteristic reductive desorption peak is observed in an alkaline solution (e.g., 0.1 M KOH).[4]Provides a quantitative measure of surface coverage by integrating the charge under the desorption peak.[4]Destructive to the SAM. Requires an electroactive substrate.

Comparison with Alternative Alkanethiols

The properties of a SAM are critically dependent on the structure of the constituent molecule. The six-carbon chain of 6-MCHA represents a trade-off between monolayer stability and the accessibility of its terminal functional group.

6-MCHA vs. 11-Mercaptoundecanoic Acid (11-MUA)

A frequent alternative to 6-MCHA is 11-MUA, which features a longer eleven-carbon alkyl chain. This seemingly small difference has significant consequences for the resulting monolayer and its performance, particularly in biosensor development.[9]

Property6-Mercaptohexanoic Acid (6-MCHA)11-Mercaptoundecanoic Acid (11-MUA)Rationale & Causality
Alkyl Chain Length 6 carbons11 carbonsThe length of the alkyl chain is a primary determinant of intermolecular forces.
SAM Stability & Order LowerHigherThe longer alkyl chain of 11-MUA leads to stronger van der Waals interactions between adjacent molecules, resulting in a more densely packed, ordered, and thermodynamically stable monolayer.[9]
Analyte Accessibility Potentially HigherPotentially LowerThe less ordered and thinner nature of the 6-MCHA SAM may provide better access for target analytes to bind with immobilized bioreceptors.[9]
Non-Specific Binding May be higherGenerally lowerThe more densely packed and well-ordered 11-MUA monolayer presents fewer defects, which are often sites for non-specific protein adsorption.[9]
Mixed Monolayers

A powerful strategy to fine-tune surface properties is the use of mixed SAMs. By co-adsorbing 6-MCHA with a second, inert thiol like 6-mercapto-1-hexanol (MCH), researchers can precisely control the density of the carboxylic acid groups on the surface. This is a critical technique in biosensor design, as MCH acts as a "spacer" molecule that helps to reduce non-specific protein adsorption and ensures the bioactivity of the immobilized molecule by preventing steric hindrance.[10]

Core Experimental Workflows & Protocols

The reproducibility of any experiment involving SAMs begins with a meticulous and consistent protocol. The following sections detail the essential workflows for forming and characterizing high-quality 6-MCHA monolayers.

Diagram of the General Experimental Workflow

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization p1 Gold Substrate (e.g., Au-coated Si wafer) p2 Solvent Cleaning (Acetone, Isopropanol sonication) p1->p2 p3 Piranha Etch / UV-Ozone (Critical for removing organic contaminants) p2->p3 p4 Rinse & Dry (Ultrapure water, N2 stream) p3->p4 s2 Immerse Clean Substrate in 6-MCHA Solution p4->s2 Use Immediately s1 Prepare 1-10 mM 6-MCHA in Absolute Ethanol s1->s2 s3 Incubate for 12-24 hours (Allows for molecular reorganization) s2->s3 s4 Rinse & Dry (Ethanol, N2 stream) s3->s4 c1 Contact Angle s4->c1 c2 Ellipsometry s4->c2 c3 XPS s4->c3 c4 AFM s4->c4

Caption: General workflow for 6-MCHA SAM preparation and characterization.

Protocol 1: Formation of 6-MCHA SAM on Gold

This protocol describes the standard procedure for creating a 6-MCHA monolayer from an ethanolic solution. The cleanliness of the substrate is the most critical factor for forming a high-quality SAM.

  • Substrate Cleaning (Handle with non-magnetic tweezers):

    • Place the gold-coated substrate in a beaker and sonicate for 10 minutes in acetone.[11]

    • Decant the acetone, replace it with isopropanol, and sonicate for another 10 minutes.[11]

    • Rinse the substrate thoroughly with ultrapure water.

    • CRITICAL STEP (Use with extreme caution in a fume hood with proper PPE): Immerse the substrate in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes.[12] This step is aggressive but highly effective at removing organic residues. Alternatively, a UV-Ozone cleaner can be used for a safer, yet effective, cleaning procedure.

    • Remove the substrate and rinse it extensively with ultrapure water.[11]

    • Dry the substrate under a gentle stream of high-purity nitrogen gas. The substrate should be used immediately.[12]

  • Solution Preparation:

    • Prepare a 1 mM to 10 mM solution of 6-MCHA in absolute ethanol.[12] For example, to prepare 10 mL of a 1 mM solution, dissolve the appropriate mass of 6-MCHA in 10 mL of absolute ethanol.

    • Sonicate the solution for 5 minutes to ensure the 6-MCHA is fully dissolved.[11]

  • Self-Assembly:

    • Place the clean, dry gold substrate in a clean glass container (e.g., petri dish).

    • Completely immerse the substrate in the 6-MCHA solution.

    • Seal the container with parafilm to prevent solvent evaporation and contamination.

    • Incubate at room temperature for 12-24 hours.[12] While initial chemisorption is rapid, this extended time is crucial for the molecules to reorganize into a more ordered and stable monolayer.[11]

  • Post-Formation Rinsing and Drying:

    • After incubation, carefully remove the substrate from the solution.

    • Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-specifically adsorbed molecules.[12]

    • Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen gas.[12]

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis

This protocol validates the elemental composition and the formation of the critical gold-thiolate bond.

  • Sample Preparation: Use a freshly prepared 6-MCHA SAM on a gold substrate as described in Protocol 1.

  • Instrumentation: Use a spectrometer with a monochromatic Al Kα X-ray source.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans of the Au 4f, S 2p, C 1s, and O 1s regions.[4]

  • Data Analysis & Expected Results:

    • Au 4f: Peaks characteristic of metallic gold will be observed. The attenuation of this signal compared to a bare gold substrate can be used to estimate the monolayer thickness.[4]

    • S 2p: The S 2p₃/₂ peak should be observed at approximately 162 eV.[5] This is the hallmark of a gold-thiolate bond. The absence of a peak around 164 eV confirms the cleavage of the S-H bond.[5]

    • C 1s: The spectrum can be deconvoluted into at least two components: a larger peak around 285 eV corresponding to the alkyl chain (C-C, C-H bonds) and a smaller peak at a higher binding energy (~289 eV) corresponding to the carboxylic acid group (O=C-OH).[5]

    • O 1s: A peak around 532 eV will confirm the presence of the carboxylic acid group.[4]

Protocol 3: Contact Angle Goniometry

This is a rapid and sensitive method to confirm the change in surface properties from the hydrophobic bare gold to the hydrophilic carboxylic acid-terminated SAM.

  • Sample Preparation: Use a freshly prepared 6-MCHA SAM.

  • Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.[4]

  • Measurement:

    • Place a droplet (typically 1-5 µL) of high-purity water on the SAM surface.[4]

    • Capture an image of the droplet and use the instrument's software to analyze the drop shape and calculate the static contact angle.

    • For more detailed analysis, measure the advancing and receding contact angles to assess contact angle hysteresis, which provides information about surface homogeneity.[13]

  • Data Analysis & Expected Results:

    • A clean gold surface is relatively hydrophobic, with a water contact angle typically >70°.

    • A successful 6-MCHA SAM will render the surface hydrophilic due to the exposed carboxylic acid groups, resulting in a water contact angle in the range of 35°-50°.[4] A value in this range is a strong indicator of successful monolayer formation.

Protocol 4: Spectroscopic Ellipsometry

This protocol provides a precise measurement of the average thickness of the formed monolayer.

  • Sample Preparation: A smooth, reflective gold substrate is required for accurate measurements. Prepare the 6-MCHA SAM as described in Protocol 1.

  • Instrumentation: Use a spectroscopic ellipsometer.

  • Measurement:

    • First, measure the optical properties (Ψ and Δ) of the bare gold substrate over a range of wavelengths and angles of incidence (e.g., 55°, 65°, 75°). This is used to build the substrate model.[7]

    • After SAM formation, repeat the measurement on the exact same substrate.

  • Data Analysis & Expected Results:

    • Model the collected data. This typically involves a three-layer model: Si substrate / Cr or Ti adhesion layer / Au layer.

    • Add a fourth layer (the "SAM" layer) on top of the gold. Fix the refractive index of this layer to a literature value for organic films (typically ~1.45-1.50) and fit for its thickness.[6]

    • For a well-formed 6-MCHA SAM, the expected thickness is approximately 8-10 Å.[5] This value is consistent with a monolayer of six-carbon chains tilted from the surface normal.

References

A Comparative Analysis of Amino-Based Linkers in Antibody-Drug Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic design of linkers is a critical determinant of the therapeutic index for Antibody-Drug Conjugates (ADCs). Among the various linker technologies, amino acid-based linkers have emerged as a versatile and widely adopted platform, offering tunable cleavage properties that can be exploited for targeted drug release. This guide provides an in-depth comparative analysis of different amino acid-based linkers, offering experimental insights and data to inform rational ADC design and development.

The Central Role of the Linker in ADC Efficacy

An ADC's efficacy hinges on a delicate balance: it must remain stable in systemic circulation to prevent premature release of its cytotoxic payload, which could lead to off-target toxicity, yet efficiently release the drug upon internalization into the target cancer cell.[][2][3] The linker is the pivotal component that governs this equilibrium.[4] Amino acid-based linkers, in particular, offer a sophisticated mechanism of action, often relying on the unique enzymatic environment within tumor cells for their cleavage.[]

The general mechanism of action for an ADC employing a cleavable amino acid-based linker involves several key steps:

  • Circulation: The ADC circulates systemically, with the stable linker preventing payload release.

  • Targeting: The monoclonal antibody (mAb) component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[6]

  • Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.[6]

  • Trafficking: The complex is trafficked to intracellular compartments, most commonly lysosomes.[6]

  • Cleavage and Release: Within the lysosome, specific enzymes, such as cathepsins, recognize and cleave the amino acid sequence of the linker, releasing the active cytotoxic payload.[6]

  • Apoptosis: The released payload then exerts its cell-killing effect, leading to apoptosis of the cancer cell.[6]

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome (pH 4.5-5.0) Enzymatic Cleavage Internalization->Lysosome Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

A Comparative Overview of Protease-Cleavable Dipeptide Linkers

Protease-sensitive linkers are designed to be cleaved by enzymes, such as cathepsins, that are often overexpressed in the lysosomal compartments of tumor cells.[6] The choice of dipeptide sequence is critical, influencing both the stability of the ADC in circulation and the efficiency of payload release at the target site.

Valine-Citrulline (Val-Cit): The Industry Standard

The valine-citrulline (Val-Cit) dipeptide is the most extensively used and successful enzyme-cleavable linker in ADC development.[7] It is a substrate for cathepsin B, an enzyme highly expressed in various cancer cells.[][6]

  • Mechanism: The peptide bond between valine and citrulline is susceptible to cleavage by cathepsin B. This cleavage event initiates a self-immolative cascade, typically through a p-aminobenzylcarbamate (PABC) spacer, to release the unconjugated drug.[8]

  • Advantages: ADCs utilizing Val-Cit linkers generally exhibit high plasma stability and potent anti-tumor activity.[7][9]

  • Limitations: Despite its widespread use, the Val-Cit linker has demonstrated sensitivity to other proteases, such as human neutrophil elastase (NE), which can lead to premature drug release and potential off-target toxicity.[7][10] The hydrophobic nature of the Val-Cit-PABC moiety can also contribute to ADC aggregation, particularly at high drug-to-antibody ratios (DAR).[10][11]

Valine-Alanine (Val-Ala): A Hydrophilic Alternative

The valine-alanine (Val-Ala) dipeptide offers a more hydrophilic alternative to Val-Cit.[2] It is also a substrate for cathepsin B, though with potentially lower cleavage efficiency compared to Val-Cit.[7]

  • Mechanism: Similar to Val-Cit, the Val-Ala linker is cleaved by cathepsin B, triggering payload release.

  • Advantages: The increased hydrophilicity of Val-Ala can improve the physicochemical properties of the ADC, reducing aggregation and potentially improving pharmacokinetics.[2]

  • Limitations: The cleavage efficiency by cathepsin B may be lower than that of Val-Cit, which could impact the overall potency of the ADC.[7]

Alanine-Alanine (Ala-Ala): Enhancing Homogeneity

Recent studies have explored the use of the alanine-alanine (Ala-Ala) dipeptide, which has been identified as a superior linker for achieving high drug loading while maintaining low aggregation.[4]

  • Mechanism: The Ala-Ala linker is also susceptible to enzymatic cleavage within the cell.

  • Advantages: ADCs with Ala-Ala linkers have demonstrated the ability to achieve a high DAR (up to 10) with minimal aggregation, a significant advantage for enhancing therapeutic potency.[4]

  • Limitations: Further in-vivo characterization is needed to fully understand its stability and efficacy profile in comparison to more established dipeptide linkers.

Phenylalanine-Lysine (Phe-Lys): An Early Dipeptide Linker

The phenylalanine-lysine (Phe-Lys) dipeptide was one of the early cathepsin B-sensitive linkers investigated.

  • Mechanism: It is cleaved by cathepsin B, leading to drug release.

  • Advantages: It demonstrated good stability in human plasma and effective in-vitro activity in early studies.[7]

  • Limitations: It has largely been superseded by the Val-Cit linker, which exhibited even greater plasma stability in comparative studies.[9]

Performance Comparison of Dipeptide Linkers

Linker TypeKey EnzymePlasma Half-Life (Human)Key AdvantagesKey Limitations
Valine-Citrulline (Val-Cit) Cathepsin B> 230 days[3][9]High plasma stability, widely validated.[7]Susceptible to off-target cleavage by other proteases (e.g., neutrophil elastase), can induce aggregation.[7][10]
Valine-Alanine (Val-Ala) Cathepsin BNot widely reported, but generally stable.Improved hydrophilicity, reduced aggregation.[2]Potentially lower cleavage efficiency than Val-Cit.[7]
Alanine-Alanine (Ala-Ala) Intracellular ProteasesNot widely reported.Allows for high DAR with low aggregation.[4]Less clinically validated compared to Val-Cit.
Phenylalanine-Lysine (Phe-Lys) Cathepsin B~80 days[9]Good plasma stability.[7]Generally lower plasma stability compared to Val-Cit.[9]

Experimental Protocols for Linker Evaluation

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in a physiological matrix.

Methodology:

  • Preparation: Dilute the ADC to a final concentration of 1 mg/mL in human plasma.

  • Incubation: Incubate the ADC-plasma mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Processing: At each time point, quench the reaction and process the sample to separate the ADC from plasma proteins. This can be achieved through immunocapture using anti-human IgG antibodies immobilized on beads.

  • Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR over time. A decrease in DAR indicates linker cleavage and payload release.[12]

Plasma_Stability_Workflow Start ADC in Human Plasma Incubation Incubate at 37°C Start->Incubation Sampling Collect Aliquots (0, 24, 48, 72, 168h) Incubation->Sampling Immunocapture Immunocapture of ADC Sampling->Immunocapture LCMS LC-MS Analysis Immunocapture->LCMS DAR Determine Average DAR LCMS->DAR

Cathepsin B-Mediated Cleavage Assay

Objective: To directly measure the rate of linker cleavage and payload release in the presence of the target enzyme.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM sodium acetate, pH 5.0) containing the ADC (e.g., 10 µM) and recombinant human cathepsin B (e.g., 1 µM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Stop the reaction at each time point by adding a protease inhibitor or by heat inactivation.[13]

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the amount of released payload over time.[]

CathepsinB_Assay_Workflow Start ADC + Cathepsin B in Reaction Buffer Incubation Incubate at 37°C Start->Incubation Sampling Collect Aliquots (0, 1, 2, 4, 8, 24h) Incubation->Sampling Quench Quench Reaction Sampling->Quench HPLC_LCMS HPLC or LC-MS Analysis Quench->HPLC_LCMS Quantify Quantify Released Payload HPLC_LCMS->Quantify

Future Directions and Novel Amino Acid-Based Linkers

Research in ADC linker technology is continuously evolving to address the limitations of current platforms. Novel dipeptide sequences and non-natural amino acids are being explored to enhance specificity and stability. For instance, the development of linkers that are selectively cleaved by legumain, another lysosomal protease, is a promising area of investigation.[7] Furthermore, innovative designs such as the cyclobutane-1,1-dicarboxamide (cBu) structure are being developed to create linkers with a predominant dependence on cathepsin B, thereby minimizing off-target cleavage.[2]

Conclusion

The selection of an appropriate amino acid-based linker is a multifaceted decision that requires careful consideration of the antibody, the payload, and the target indication. While Val-Cit remains the gold standard, its known limitations have spurred the development of alternative dipeptide linkers with improved physicochemical properties and cleavage specificity. A thorough in-vitro and in-vivo evaluation, employing the experimental approaches outlined in this guide, is essential for the rational design of next-generation ADCs with an optimized therapeutic window.

References

A Comparative Guide to the Hydrolysis Stability of Amino Acid Prodrug Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic use of amino acid prodrug linkers is a cornerstone of modern drug development, offering a versatile approach to overcoming pharmacokinetic challenges such as poor solubility, limited permeability, and rapid metabolism.[][2] The efficacy of these prodrugs is critically dependent on the stability of the linker, which must remain intact in the systemic circulation to prevent premature drug release, yet be labile enough to be cleaved at the target site, either chemically or enzymatically, to liberate the active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the hydrolysis stability of common amino acid prodrug linkers, supported by experimental data and detailed protocols to aid in the rational design of next-generation therapeutics.

The Critical Role of Linker Stability

The stability of an amino acid prodrug linker is a delicate balance. Premature hydrolysis in the gastrointestinal tract or bloodstream can lead to sub-therapeutic drug levels at the target site and potential off-target toxicity.[3] Conversely, a linker that is too stable may result in incomplete drug release and reduced efficacy.[4] Therefore, a thorough understanding of the factors influencing linker hydrolysis is paramount. These factors include the chemical nature of the linker itself (e.g., ester, amide, carbamate), the specific amino acid promoiety, the pH of the surrounding environment, and the presence of metabolic enzymes.[5][6][7]

Comparative Analysis of Common Linker Types

The choice of linker chemistry is a primary determinant of a prodrug's stability profile. The most common linkages are esters, amides, and carbamates, each with distinct characteristics.

Amino Acid Ester Linkers

Ester-based linkers are widely used due to their susceptibility to hydrolysis by ubiquitous esterase enzymes, facilitating drug release.[8] However, their chemical stability can be a significant challenge. The presence of the α-amino group of the conjugated amino acid can destabilize the ester bond, particularly at physiological pH.[6]

Several factors influence the stability of amino acid ester prodrugs:

  • Linker Length: Increasing the length of an alkyloxy linker between the drug and the amino acid can enhance chemical stability. A study comparing methoxy, ethoxy, and propylene glycol linkers found that stability increased with linker length (propylene glycol > ethoxy > methoxy).[5][6]

  • Amino Acid Side Chain: The electronic properties of the amino acid side chain play a crucial role. Prodrugs with aliphatic amino acid promoieties, such as valine, are generally more stable than those with aromatic counterparts like phenylalanine, due to the electron-withdrawing nature of the phenyl ring.[6] The stereochemistry of the amino acid is also a factor, with L-amino acid esters typically hydrolyzing much faster in the presence of enzymes than their D-amino acid counterparts.[7][9]

  • pH: Amino acid ester prodrugs are generally more stable at acidic pH and less stable in basic conditions.[6] For instance, the half-life of some prodrugs at pH 7.4 can be over 12 hours, while at lower pH values (≤6), it can extend beyond 30 hours.[6]

Linker TypeAmino AcidParent DrugStability ProfileKey Findings
MethoxyL-ValineBenzoic AcidLeast stableStability increases with linker length.[5][6]
EthoxyL-ValineBenzoic AcidModerately stableValine esters are more stable than phenylalanine esters.[6]
Propylene GlycolL-ValineBenzoic AcidMost stableStable at acidic pH, with faster enzymatic hydrolysis at pH 7.4.[5][6]
Propylene GlycolL-PhenylalanineBenzoic AcidLess stable than Valine counterpartDemonstrates the influence of the amino acid side chain.[6]
EsterL-ValineFloxuridine (5'-monoester)Good solution stabilityL-amino acid esters hydrolyze 10-75 times faster than D-amino acid esters in Caco-2 cell homogenates.[7]
EsterL-PhenylalanineFloxuridine (5'-monoester)Good solution stability5'-monoesters hydrolyze significantly faster than 3',5'-diesters.[7]
Amino Acid Amide Linkers

Amide-based linkers offer significantly greater stability against chemical hydrolysis compared to esters, making them suitable for applications where prolonged circulation is required.[10][11] However, their enhanced stability can sometimes lead to incomplete enzymatic cleavage and reduced bioavailability of the parent drug.[6] The in vivo cleavage of amide bonds is typically mediated by amidases or proteases.[10]

Key considerations for amide linkers include:

  • Enzyme Specificity: The design of amide linkers often focuses on targeting specific enzymes that are upregulated in the target tissue, such as cathepsins in tumors.[][13]

  • Structural Modifications: Strategies to modulate amide bond stability include derivatization of the C-terminal amide group. For example, condensation with glyoxylic acid to form peptidyl-α-hydroxyglycine derivatives has been shown to protect against cleavage by α-chymotrypsin.[4]

Linker TypeAmino Acid PromoietiesKey Findings
AmideVariousGenerally more stable than esters, often requiring enzymatic cleavage for drug release.[10]
AmideGlycineThe glycine prodrug of desglymidodrine (Midodrine) shows significantly higher oral bioavailability (93%) compared to the parent drug (50%).[2]
AmideLysineA methotrexate-lysine prodrug displayed high plasma stability (t½ ≈ 3.2 h) and sustained release in brain homogenate (t½ ≈ 2.0 h).[10]
Amino Acid Carbamate Linkers

Carbamate linkers represent a versatile option, with stability profiles that can be tuned by modifying their structure.[14][15] N-monosubstituted carbamate esters, for instance, have demonstrated good stability at acidic pH (pH 1) while undergoing slow hydrolysis at physiological pH, making them suitable for oral drug delivery.[14][16] These linkers can effectively shield phenolic hydroxyl groups from rapid phase II metabolism.[14] Recent studies have shown that amino acid-bearing carbamate prodrugs can significantly increase the water solubility and metabolic stability of the parent drug, leading to enhanced oral bioavailability.[15][17]

Linker TypeAmino AcidParent DrugStability ProfileKey Findings
N-monosubstituted Carbamate EsterLeu, Ile, Phe, ThrResveratrolStable at pH 1, slow hydrolysis at physiological pH, and suitable hydrolysis kinetics in whole blood.[14]Effectively shields parent drug from first-pass metabolism.[14]
CarbamateIsoleucineDaidzeinEnhanced water solubility and improved phase II metabolic stability.[15][17]Increased oral bioavailability by 15.5-fold in rats.[15][17]

Experimental Protocols for Assessing Hydrolysis Stability

To ensure the trustworthiness and reproducibility of stability data, standardized and well-validated protocols are essential. Below are detailed methodologies for evaluating the chemical and enzymatic hydrolysis of amino acid prodrug linkers.

Protocol 1: pH-Dependent Chemical Hydrolysis Study

This protocol determines the intrinsic chemical stability of a prodrug linker across a physiologically relevant pH range.

Objective: To determine the pseudo-first-order hydrolysis rate constants (k_obs) and half-life (t½) of an amino acid prodrug at various pH values.

Materials:

  • Amino acid prodrug of interest

  • Phosphate buffered saline (PBS) at pH 5.0, 6.0, and 7.4

  • Hydrochloric acid buffer at pH 1.2

  • Acetonitrile or methanol (for reaction termination and sample preparation)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18)[18]

  • Incubator or water bath set to 37°C[18]

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the prodrug in a suitable solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solution into the different pH buffers to a final concentration typically in the low micromolar range.[18][19]

  • Incubation: Incubate the working solutions at 37°C.[18]

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots from each incubation mixture.[18]

  • Reaction Quenching: Immediately terminate the hydrolysis reaction by adding a protein precipitation agent like ice-cold acetonitrile or methanol to the collected aliquots.[18]

  • Sample Preparation: Vortex the samples and centrifuge to pellet any precipitated material. Transfer the supernatant for HPLC analysis.[18]

  • HPLC Analysis: Quantify the concentration of the remaining prodrug and the formed parent drug using a validated HPLC method.[18][19]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining prodrug versus time. The apparent pseudo-first-order hydrolysis rate constant (k) is determined from the slope of this plot (-k). The half-life (t½) is then calculated using the equation: t½ = 0.693/k.[19]

Causality Behind Experimental Choices:

  • Physiological Relevance: The chosen pH values (1.2, 5.0, 6.0, 7.4) mimic the environments of the stomach, skin, and physiological/blood pH, respectively, providing a comprehensive stability profile.[6][19]

  • Temperature Control: Incubation at 37°C simulates human body temperature.[18]

  • Kinetic Analysis: The use of pseudo-first-order kinetics is appropriate for reactions where the concentration of one reactant (in this case, water) is in vast excess and can be considered constant.[19]

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of a prodrug in the presence of plasma enzymes, providing insights into its likely in vivo metabolic fate.[8][20]

Objective: To determine the half-life of an amino acid prodrug in plasma from various species (e.g., human, rat, mouse).[21]

Materials:

  • Amino acid prodrug

  • Heparinized plasma from the desired species[22]

  • Acetonitrile or methanol containing an internal standard[20]

  • LC-MS/MS system[20]

  • Incubator at 37°C[22]

Methodology:

  • Incubation Setup: The test compound is incubated with plasma at 37°C. Typical starting concentrations are around 1 µM.[20][21]

  • Time Points: Samples are taken at multiple time points, for example, 0, 15, 30, 60, and 120 minutes.[20]

  • Reaction Termination: The reaction is stopped by adding cold acetonitrile containing an internal standard.[20]

  • Sample Processing: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound.[20]

  • Data Analysis: The percentage of the test compound remaining at each time point relative to the 0-minute sample is calculated. The half-life (t½) is determined from the slope of the plot of the natural logarithm of the remaining compound concentration versus time.[20][22]

Self-Validating System:

  • Positive Control: A compound known to be metabolized by plasma esterases should be included in each run to ensure the enzymatic activity of the plasma.[20]

  • Internal Standard: The use of an internal standard in the LC-MS/MS analysis corrects for variations in sample processing and instrument response.[20]

  • Time Zero Sample: The 0-minute time point serves as the baseline (100%) for calculating the degradation at subsequent time points.[20]

Visualizing Hydrolysis Pathways and Workflows

Diagrams are essential for clearly communicating complex biological and chemical processes.

Hydrolysis_Mechanism cluster_chemical Chemical Hydrolysis (pH-dependent) cluster_enzymatic Enzymatic Hydrolysis Prodrug_Chem Amino Acid Prodrug (Ester Linker) Parent_Drug_Chem Parent Drug Prodrug_Chem->Parent_Drug_Chem Hydrolysis Promoicty_Chem Amino Acid Promoicty Prodrug_Chem->Promoicty_Chem Hydrolysis H2O H₂O / OH⁻ Prodrug_Enz Amino Acid Prodrug (Ester/Amide Linker) Parent_Drug_Enz Parent Drug Prodrug_Enz->Parent_Drug_Enz Cleavage Promoicty_Enz Amino Acid Promoicty Prodrug_Enz->Promoicty_Enz Cleavage Enzyme Esterase / Amidase

Caption: General mechanisms of chemical and enzymatic hydrolysis of amino acid prodrugs.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Prodrug Stock Solution Working Prepare Working Solutions (Buffers & Plasma) Stock->Working Incubate Incubate at 37°C Working->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction (Acetonitrile) Sample->Quench Analyze Analyze by HPLC or LC-MS/MS Quench->Analyze Data Calculate k & t½ Analyze->Data

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Aminohexanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-aminohexanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the rationale behind each procedural step, ensuring a deep understanding of safety and environmental stewardship. Our commitment is to provide value beyond the product, building trust through expert guidance on laboratory safety and chemical handling.

A Note on Chemical Nomenclature: This guide focuses on the proper disposal of 6-aminohexanoic acid (CAS No. 60-32-2), also known as ε-aminocaproic acid. This compound is a widely used laboratory chemical and a precursor to nylon-6.[1] It is often colloquially and incorrectly referred to by other names. For clarity, all procedures herein pertain specifically to CAS No. 60-32-2. Users handling other isomers or related compounds, such as 6-amino-6-oxohexanoic acid (adipamic acid), should consult the specific Safety Data Sheet (SDS) for that material.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the substance's hazards is paramount. The first step in waste management is always proper characterization.

1.1. Inherent Hazards of 6-Aminohexanoic Acid

While some suppliers do not classify 6-aminohexanoic acid as a hazardous substance under GHS criteria, others assign it specific hazard classifications.[2] To ensure the highest level of safety, it is prudent to operate under the more conservative assessment. The primary hazards include potential irritation upon contact.[3][4]

Property Information
Chemical Name 6-Aminohexanoic Acid
Synonyms ε-Aminocaproic acid, Amicar
CAS Number 60-32-2
Molecular Formula C₆H₁₃NO₂
Physical State White crystalline solid
Potential Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (STOT SE 3)[4][5]
Incompatibilities Reacts with strong oxidizing agents[3]
Combustion Products Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[3][6]

1.2. The Principle of Waste Characterization

The most critical determination is whether your waste is "hazardous" according to regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]

  • Pure, Unused Substance: If you are disposing of pure, unadulterated 6-aminohexanoic acid, it may not be classified as hazardous waste. However, it must not be disposed of in regular trash or down the drain.[7][9] It should be collected as non-hazardous chemical waste.

  • Contaminated Material: If 6-aminohexanoic acid is mixed with a regulated hazardous substance (e.g., a flammable solvent, a toxic reagent, a corrosive liquid), the entire waste mixture is considered hazardous.[9] This is the most common scenario in a research setting.

  • Contaminated Labware: Any items heavily contaminated with 6-aminohexanoic acid, such as gloves, weigh boats, or glassware, should be handled as chemical waste.[2][10]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol establishes a self-validating system for the safe handling and disposal of 6-aminohexanoic acid waste, from the point of generation to final pickup.

Step 1: Segregation at the Source

Proper segregation is the cornerstone of safe laboratory waste management, preventing potentially violent chemical reactions within a waste container.[11]

  • Solids vs. Liquids: Keep solid waste (e.g., powder, contaminated wipes) separate from liquid waste.[12] Do not add solids to liquid waste containers, as this complicates the final disposal process.[10]

  • Aqueous vs. Solvent: If disposing of 6-aminohexanoic acid in solution, segregate aqueous solutions from organic solvent solutions.

  • Avoid Incompatibles: Never mix 6-aminohexanoic acid waste with strong oxidizing agents in the same container.[11]

Step 2: Selecting the Appropriate Waste Container

Container integrity is essential to prevent leaks and exposure.

  • Compatibility: Use containers made of materials compatible with the waste. For solid 6-aminohexanoic acid or its aqueous solutions, a high-density polyethylene (HDPE) or glass container is suitable.[11]

  • Condition and Closure: The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[7][11]

  • Headroom: Leave at least one inch of headroom in liquid waste containers to allow for vapor expansion and prevent spills.[11]

Step 3: Labeling and Documentation

Clear, accurate labeling is a regulatory requirement and crucial for safety.

  • All waste containers must be clearly labeled as "Hazardous Waste" (if applicable) and list all chemical constituents, including their approximate percentages.

  • The label must also include the accumulation start date (the date the first drop of waste was added) and the name of the generating researcher or lab.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7]

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray capable of holding the entire volume of the largest container to prevent the spread of spills.[12]

  • Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste.[9][11]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Contact your institution’s Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor for waste pickup.[9]

  • Follow their specific procedures for scheduling a pickup once a container is full or has reached its accumulation time limit.

Part 3: Visualization of the Disposal Decision Process

The following flowchart provides a logical path for determining the correct disposal stream for waste containing 6-aminohexanoic acid.

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Start: Waste Containing 6-Aminohexanoic Acid Generated q_state Is the waste a solid or liquid? start->q_state q_solid_contam Is it pure solid or lightly contaminated labware (gloves, wipes)? q_state->q_solid_contam Solid q_liquid_solvent Is the solvent water or an organic solvent? q_state->q_liquid_solvent Liquid solid_haz Is it grossly contaminated with a hazardous substance? q_solid_contam->solid_haz Pure Solid q_solid_contam->solid_haz Labware solid_nonhaz Collect in a labeled container for 'Non-Hazardous Solid Chemical Waste'. Seal and store in SAA. end_disposal Contact EHS for Pickup solid_nonhaz->end_disposal solid_haz->solid_nonhaz No solid_haz_yes Collect in a labeled container for 'Hazardous Solid Waste'. List all components. Seal and store in SAA. solid_haz->solid_haz_yes Yes solid_haz_yes->end_disposal aqueous Collect in 'Aqueous Hazardous Waste' container. Neutralize if pH <= 2 or >= 12.5. Store in SAA with secondary containment. q_liquid_solvent->aqueous Water organic Collect in 'Organic Solvent Waste' container. Segregate Halogenated vs. Non-Halogenated. Store in SAA with secondary containment. q_liquid_solvent->organic Organic Solvent aqueous->end_disposal organic->end_disposal

Caption: Decision flowchart for proper segregation and disposal of 6-aminohexanoic acid waste.

Part 4: Emergency Procedures for Spills and Exposure

In the event of an accident, a swift and correct response is critical.

4.1. Spill Cleanup Protocol (Small Scale)

For small spills of solid 6-aminohexanoic acid in a well-ventilated area:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[3]

  • Containment: Prevent the powder from becoming airborne.

  • Cleanup: Carefully sweep up the solid material and place it into a labeled container for hazardous waste disposal.[4][5] Avoid generating dust.[5]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all cleanup materials (wipes, gloves) as hazardous solid waste.

4.2. First-Aid Measures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[3][4][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if skin irritation occurs.[3][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]

Part 5: Waste Minimization Strategies

An effective safety program includes strategies to reduce the volume and toxicity of waste generated.[9]

  • Source Reduction: Order only the quantity of chemical required for your experiments.

  • Inventory Management: Maintain an accurate inventory of chemicals to avoid purchasing duplicates and to track expiration dates.

  • Substitution: Where scientifically viable, consider substituting 6-aminohexanoic acid with a less hazardous alternative.

  • Surplus Sharing: Before disposing of unopened or unneeded chemicals, check if other labs within your institution can use them.[9]

References

Personal protective equipment for handling 6-Amino-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 6-Amino-6-oxohexanoic Acid

Navigating the complexities of laboratory research requires a steadfast commitment to safety. This guide provides essential, in-depth protocols for the safe handling of this compound (also known as ε-aminocaproic acid), a compound utilized in various research and drug development applications. Adherence to these procedures is paramount for ensuring personal safety, maintaining experimental integrity, and fostering a compliant research environment.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. While some safety data sheets (SDS) indicate that this compound does not meet the criteria for hazard classification, others suggest it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Given this variability, a conservative approach to safety is warranted. It is prudent to handle this compound as potentially hazardous to mitigate any risk of exposure.

Key Potential Hazards:

  • Eye Irritation: Direct contact with the eyes may cause serious irritation.[1][2][3][4]

  • Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are fundamental to safe laboratory practice. The level of PPE required depends on the specific task being performed.

Activity Recommended PPE Specifications & Rationale
Handling Solid Compound (e.g., weighing, aliquoting)Double Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 RespiratorDouble gloving provides an extra layer of protection against contamination. A disposable, low-permeability gown with a solid front and tight-fitting cuffs prevents skin contact.[5] Safety goggles with side shields are essential to protect against airborne particles.[6][7][8] An N95 respirator is necessary to prevent the inhalation of fine dust particles.[5]
Preparing and Handling Solutions Single Pair of Nitrile Gloves, Lab Coat, Safety GlassesNitrile gloves offer adequate protection against splashes of solutions.[7][8] A standard laboratory coat is sufficient to protect against minor spills.[5] Safety glasses will protect the eyes from accidental splashes.[5][9]
General Laboratory Operations (not in direct contact)Lab Coat, Safety GlassesStandard laboratory PPE should always be worn to maintain a safe working environment.[5]
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task task What is the task? start->task solid Handling Solid task->solid Solid Form solution Handling Solution task->solution Solution Form general General Lab Work task->general Not in Direct Contact ppe_solid Required PPE: - Double Gloves - Disposable Gown - Safety Goggles with Side Shields - N95 Respirator solid->ppe_solid ppe_solution Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses solution->ppe_solution ppe_general Required PPE: - Lab Coat - Safety Glasses general->ppe_general

Caption: PPE selection based on the handling task for this compound.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Always handle the solid form of this compound in a well-ventilated area.[7][9] For tasks with a high potential for dust generation, such as weighing, use a chemical fume hood or a ventilated balance enclosure.[6]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure that the work area is clean and uncluttered. Have all necessary equipment and materials, including the appropriate PPE and spill cleanup supplies, readily available.

  • Donning PPE: Put on your PPE in the correct order: gown, then respirator, followed by safety goggles, and finally gloves (the outer pair over the cuff of the gown).

  • Handling the Solid:

    • When weighing, use a spatula and weigh paper or a weigh boat.

    • Handle the container carefully to avoid generating dust.

    • If transferring the powder, do so slowly and close to the receiving container.

  • Preparing Solutions:

    • Add the solvent to the solid slowly to prevent aerosolization.

    • Cap the container securely before mixing or vortexing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination: remove the outer gloves first, then the gown, followed by the safety goggles, respirator, and finally the inner gloves.

  • Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1][3][4] Do not eat, drink, or smoke in the laboratory.[9]

Spill and Disposal Management: A Contingency Plan

Accidents can happen, and a well-defined plan for managing spills and waste is a critical component of laboratory safety.

Spill Cleanup

The appropriate response to a spill depends on its size and nature.

  • Minor Solid Spill:

    • Alert others in the immediate area.

    • Wearing the appropriate PPE (as for handling solids), carefully sweep up the spilled material, taking care not to create dust.[10]

    • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[10]

    • Wipe the spill area with a damp paper towel to remove any remaining residue.[10]

    • Place the used paper towel and any contaminated PPE into the hazardous waste container.

  • Minor Liquid Spill (Solution):

    • Alert others in the immediate area.

    • Wearing appropriate PPE (as for handling solutions), contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[6][11]

    • Once the liquid is fully absorbed, use a scoop to collect the material and place it in a sealed container for hazardous waste disposal.[10]

    • Wipe the spill area with a damp cloth and then decontaminate it if necessary.

    • Dispose of all contaminated materials as hazardous waste.

For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[11]

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1][3][4][6]

  • Collect all waste in a designated, clearly labeled, and sealed container.

  • Follow your institution's specific procedures for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[6]

By integrating these safety protocols into your daily laboratory workflow, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.